4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine
Description
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Properties
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBRRSUORFMQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676758 | |
| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237588-12-3 | |
| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis and Characterization of Mor-DalPhos
This guide outlines the technical protocol for the synthesis of Mor-DalPhos , a premier ancillary ligand developed by the Stradiotto group. This ligand is critical for enabling palladium-catalyzed cross-coupling reactions with challenging substrates, most notably ammonia and hydrazine.
Executive Summary & Significance
Mor-DalPhos (Di(1-adamantyl)(2-morpholinophenyl)phosphine) is a specialized
-
Primary Utility: Pd-catalyzed C-N bond formation (Buchwald-Hartwig amination).
-
Key Differentiator: It is one of the few ligands capable of mono-arylating ammonia and hydrazine with high selectivity at mild temperatures, suppressing the formation of di- and tri-arylated byproducts.
-
Mechanism of Action: The bulky adamantyl groups promote the difficult reductive elimination step, while the morpholine nitrogen is believed to stabilize low-coordinate Pd(0) or Pd(II) intermediates, preventing catalyst decomposition.
Retrosynthetic Analysis & Strategy
The synthesis relies on a modular approach, constructing the biaryl backbone first (if not commercially sourced) followed by the critical C-P bond formation via organolithium chemistry.
Strategic Choice: We utilize Lithium-Halogen Exchange rather than Grignard formation.
-
Reasoning: The 2-morpholinophenyl bromide precursor undergoes clean lithiation at -78°C. Grignard formation can be sluggish or require elevated temperatures that may degrade the morpholine functionality or lead to Wurtz-type coupling byproducts.
Reaction Scheme (DOT Visualization)
Figure 1: Strategic workflow for the assembly of the Mor-DalPhos ligand.
Experimental Protocol
Safety Warning: Organolithium reagents are pyrophoric. Phosphines can be toxic. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.
Phase A: Preparation of Precursor (If not purchased)
Target:4-(2-Bromophenyl)morpholine While often commercially available, it can be synthesized via Cu-catalyzed coupling.
-
Reagents: 1,2-dibromobenzene (1.0 equiv), Morpholine (1.2 equiv), CuI (5 mol%),
(2.0 equiv), L-Proline (10 mol%). -
Conditions: DMSO, 90°C, 24 hours.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The product is a solid.
Phase B: Synthesis of Mor-DalPhos (The Core Step)
Target:Di(1-adamantyl)(2-morpholinophenyl)phosphine [1]
1. Reagent Stoichiometry
| Component | Equiv. | Role | Notes |
| 4-(2-Bromophenyl)morpholine | 1.00 | Substrate | Thoroughly dried/degassed. |
| 1.05 | Lithiating Agent | Titrate before use. | |
| Chlorodi(1-adamantyl)phosphine | 1.00 | P-Source | |
| THF (Anhydrous) | [0.15 M] | Solvent | Distilled from Na/Benzophenone. |
2. Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/argon 3 times.
-
Dissolution: Charge the flask with 4-(2-bromophenyl)morpholine (1.0 equiv) and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Dropwise add
-BuLi (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) over 10–15 minutes.-
Observation: A color change (often to yellow/orange) indicates the formation of the aryllithium species.
-
Aging: Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.
-
-
Phosphinylation:
-
Prepare a solution of
(1.0 equiv) in a minimal amount of THF (or add as a solid if using a solids-addition funnel under inert flow). -
Add the phosphine source to the lithiated mixture at -78°C.
-
-
Reaction Completion: Allow the mixture to warm slowly to Room Temperature (RT) overnight (approx. 12–16 hours).
-
Mechanistic Note: The reaction rate is limited by the steric bulk of the adamantyl groups; premature quenching will lower yield.
-
-
Workup & Purification:
-
Remove volatiles in vacuo.
-
Redissolve the residue in DCM (Dichloromethane) and filter through a pad of Celite (under inert atmosphere) to remove LiCl salts.
-
Recrystallization: Concentrate the DCM filtrate. Add degassed Methanol (MeOH) or Pentane to precipitate the product.
-
Filter the white solid and dry under high vacuum.
-
Quality Control & Characterization
The purity of Mor-DalPhos is paramount, as oxidized phosphine impurities (
NMR Specification Table
| Nucleus | Shift ( | Multiplicity | Assignment |
| 20.0 – 35.0 | Singlet | Free Ligand ( | |
| ~45.0 – 55.0 | Singlet | IMPURITY: Phosphine Oxide ( | |
| ~1.8 – 2.0 | Multiplet | Adamantyl protons (bulk region). | |
| ~3.0 & 3.8 | Triplets | Morpholine ( |
Validation Check:
-
Run
P NMR in or . -
Pass: Single sharp peak in the 20-35 ppm range.
-
Fail: Presence of a peak >40 ppm indicates oxidation.[3] Recrystallize immediately under Argon.
Application Context: The Ammonia Coupling Cycle
To understand why this synthesis must be rigorous, consider the catalytic cycle it supports. The hemilabile morpholine arm is essential for creating a resting state that prevents catalyst death during the challenging reductive elimination of aniline/ammonia.
Figure 2: Simplified catalytic cycle showing the role of Mor-DalPhos in stabilizing Pd species.
Troubleshooting & Storage
-
Oxidation: If the product turns sticky or yellow, it has likely oxidized. Wash with cold pentane (oxide is often less soluble) or recrystallize from DCM/MeOH.
-
Incomplete Lithiation: If starting material (bromide) remains, the reaction was likely too wet or the
-BuLi was degraded. Titrate -BuLi against diphenylacetic acid or menthol/bipyridine before use. -
Storage: Store in a glovebox or sealed under Argon at 4°C. While "air-stable" as a solid for short periods, long-term storage requires inert conditions to maintain catalytic efficacy.
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia. Angewandte Chemie International Edition.
-
Tardiff, B. J., et al. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination... Employing Mor-DalPhos.[1][4] Journal of Organic Chemistry.
-
Stradiotto Group Research. DalPhos Ligand Family Overview. Dalhousie University.
-
Alsabeh, P. G., et al. (2012).[5] Aminocarbonylation of (Hetero)aryl Bromides with Ammonia and Amines using a Palladium/DalPhos Catalyst System. Advanced Synthesis & Catalysis.
Sources
An In-Depth Technical Guide to the Synthesis of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine (Mor-DalPhos)
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine, a highly effective and sterically demanding phosphine ligand commonly known as Mor-DalPhos. Developed by the Stradiotto group in 2010, Mor-DalPhos has demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, particularly in challenging C-N bond formations.[1] This document offers a detailed, step-by-step protocol for the synthesis of Mor-DalPhos, an examination of the underlying reaction mechanisms, and a summary of its key characterization data. The guide is intended for researchers, chemists, and professionals in the fields of organic synthesis, catalysis, and drug development who require a practical and in-depth understanding of the preparation of this important ligand.
Introduction: The Significance of Mor-DalPhos
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis. In the realm of cross-coupling reactions, the design of ancillary ligands plays a pivotal role in modulating the reactivity, stability, and selectivity of the metal catalyst. Mor-DalPhos emerged as a powerful solution for challenging palladium-catalyzed amination reactions.[1] Its structure, featuring a bulky di(1-adamantyl)phosphino group positioned ortho to a morpholino substituent on a phenyl backbone, imparts unique steric and electronic properties to the palladium center.
The adamantyl moieties provide significant steric bulk, which is believed to promote the reductive elimination step in the catalytic cycle and prevent catalyst deactivation pathways. The morpholino group, a key feature of this ligand, is thought to contribute to the catalyst's high reactivity and stability. The strategic placement of these functional groups results in a highly effective ligand for a range of transformations, including the monoarylation of ammonia and other challenging nucleophiles.[2]
This guide will now delve into the practical synthesis of this influential ligand, providing a robust and reproducible protocol for its preparation in a laboratory setting.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of Mor-DalPhos can be logically approached through a retrosynthetic analysis, which points to a palladium-catalyzed cross-coupling reaction as the key bond-forming step.
Figure 1: Retrosynthetic analysis of Mor-DalPhos.
The primary disconnection is the phosphorus-carbon bond, suggesting a palladium-catalyzed phosphination of an appropriately substituted aryl halide. This leads to two key precursors:
-
Di(adamantan-1-yl)phosphine: The source of the bulky phosphine moiety.
-
4-(2-Bromophenyl)morpholine: The aryl scaffold containing the morpholino group.
Each of these precursors can be further broken down into commercially available or readily synthesizable starting materials. This strategic approach forms the basis of the detailed experimental protocol outlined in the following section.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of Mor-DalPhos, divided into the preparation of the necessary precursors and the final cross-coupling reaction.
Synthesis of Precursor 1: Di(adamantan-1-yl)phosphine
The synthesis of di(adamantan-1-yl)phosphine is achieved through the reduction of di(adamantan-1-yl)phosphinic chloride.
Workflow for the Synthesis of Di(adamantan-1-yl)phosphine:
Figure 2: Workflow for the synthesis of the phosphine precursor.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve di(adamantan-1-yl)phosphinic chloride in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to -10 °C using an appropriate cooling bath. Slowly add lithium aluminum hydride (LiAlH4) portion-wise, maintaining the temperature below 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Quenching: Carefully quench the reaction by slowly adding a degassed mixture of concentrated hydrochloric acid and water at -10 °C. This is a highly exothermic step and requires caution.
-
Workup: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield di(adamantan-1-yl)phosphine as a white solid.
Synthesis of Precursor 2: 4-(2-Bromophenyl)morpholine
This precursor is synthesized via a nucleophilic substitution reaction between 2-bromoaniline and bis(2-chloroethyl) ether.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-bromoaniline, bis(2-chloroethyl) ether, and a suitable base (e.g., triethylamine or potassium carbonate).
-
Reaction Conditions: Heat the mixture to reflux (typically around 150-160 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and add water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(2-bromophenyl)morpholine.
Final Synthesis of this compound (Mor-DalPhos)
The final product is obtained through a palladium-catalyzed C-P cross-coupling reaction.
Reaction Scheme:
Figure 3: Palladium-catalyzed synthesis of Mor-DalPhos.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand for the catalyst (e.g., Xantphos), and sodium tert-butoxide (NaOt-Bu).
-
Addition of Reactants: Add 4-(2-bromophenyl)morpholine and di(adamantan-1-yl)phosphine to the Schlenk tube, followed by anhydrous toluene.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for the specified reaction time (typically monitored by ³¹P NMR).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of Celite. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Mor-DalPhos as a solid.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for the successful synthesis of Mor-DalPhos.
-
Palladium Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium precursor for cross-coupling reactions. The choice of an ancillary ligand like Xantphos is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the phosphine and for the overall efficiency of the Buchwald-Hartwig amination and related cross-coupling reactions.
-
Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction, allowing for the necessary reaction temperatures to be reached.
-
Inert Atmosphere: Di(adamantan-1-yl)phosphine and the palladium catalyst are sensitive to air and moisture. Therefore, all manipulations must be carried out under an inert atmosphere to prevent oxidation and ensure high yields.
Characterization Data
The identity and purity of the synthesized Mor-DalPhos can be confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₃₀H₄₂NOP |
| Molecular Weight | 463.63 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Characteristic signals for the adamantyl, phenyl, and morpholine protons. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbon atoms of the adamantyl, phenyl, and morpholine moieties. |
| ³¹P NMR (CDCl₃) | A single sharp peak, indicative of a single phosphorus environment. |
| Mass Spectrometry | Molecular ion peak consistent with the calculated mass. |
Conclusion
This technical guide has provided a detailed and practical protocol for the synthesis of this compound (Mor-DalPhos). By following the outlined procedures for the preparation of the key precursors and the final palladium-catalyzed cross-coupling reaction, researchers can reliably access this valuable ligand for use in a wide range of catalytic applications. The understanding of the rationale behind the experimental choices further empowers chemists to optimize and adapt this synthesis for their specific needs. The continued use and exploration of Mor-DalPhos and its analogues will undoubtedly lead to further advancements in the field of organic synthesis.
References
-
Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2010). A P,N‐Ligand for Palladium‐Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room‐Temperature Reactions. Angewandte Chemie International Edition, 49(24), 4071-4074. [Link]
-
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197. [Link]
- Google Patents. (2012). Synthesis method of substituted N-phenyl morpholine compound.
Sources
Technical Guide: Structure, Characterization, and Application of Mor-DalPhos
This technical guide is structured to provide an authoritative, deep-dive analysis of Mor-DalPhos, prioritizing experimental utility and mechanistic understanding over generic description.
Executive Summary & Ligand Architecture
Mor-DalPhos (CAS: 1237588-12-3) is a sterically demanding, electron-rich, hemilabile P,N-ligand developed by the Stradiotto group. It belongs to the "DalPhos" family of ancillary ligands, distinguished by the presence of a di(1-adamantyl)phosphino [P(Ad)₂] group and a secondary nitrogen donor (morpholine) on a phenylene backbone.
Its primary utility lies in enabling Palladium-catalyzed cross-coupling of ammonia and hydrazine —transformations historically plagued by catalyst poisoning (formation of stable Werner complexes). The ligand's architecture solves this by enforcing a specific steric environment while providing a hemilabile "arm" that stabilizes reactive intermediates without inhibiting substrate binding.
Structural Components & Function
| Component | Chemical Feature | Mechanistic Function |
| Phosphorus Center | Provides extreme steric bulk ( | |
| Backbone | Rigid scaffold ensuring the P and N donors are in proximity for chelation ( | |
| Nitrogen Donor | Hemilability: Acts as a weak donor that can bind to Pd to stabilize low-coordinate species (preventing aggregation) but dissociates to create an open coordination site for incoming nucleophiles (e.g., |
Structural Characterization
Accurate characterization is essential for validating ligand purity, particularly given the sensitivity of the P(Ad)₂ group to oxidation.
NMR Spectroscopy
The purity of Mor-DalPhos is best assessed via
-
P NMR (CDCl₃): The ligand typically exhibits a sharp singlet in the downfield region (
ppm, dependent on solvent/concentration).-
Impurity Alert: A peak shifted significantly downfield (typically
ppm) indicates the phosphine oxide ( ), rendering the ligand inactive for catalysis.
-
-
H NMR: Diagnostic resonances include the adamantyl protons (multiplets,
1.6–2.0 ppm) and the morpholine backbone (distinct triplets/multiplets at 2.9–3.8 ppm).
Crystallographic Parameters
X-ray diffraction studies of Mor-DalPhos complexes (e.g.,
-
Coordination Mode: Primarily
-P,N in the resting state. -
Pd-N Bond Length: Elongated compared to rigid chelators, confirming the lability of the morpholine arm.
-
Buried Volume (
): The adamantyl groups create a massive steric pocket, shielding the metal center from bimolecular decomposition pathways.
Experimental Protocols
Protocol A: Ligand Synthesis (Stradiotto Method)
Note: This synthesis requires strict air-free Schlenk or glovebox techniques.
Reaction:
Step-by-Step Workflow:
-
Lithiation: In a glovebox, dissolve
-(2-bromophenyl)morpholine (1.0 equiv) in anhydrous THF. Chill to C. -
Addition: Add
-BuLi (1.05 equiv) dropwise over 15 minutes. Stir for 1 hour at C to generate the organolithium species. -
Phosphinylation: Dissolve chlorodi(1-adamantyl)phosphine (
) in THF and add it slowly to the lithiated mixture. -
Warming: Allow the mixture to warm to Room Temperature (RT) overnight.
-
Workup: Quench with degassed water. Extract with diethyl ether or DCM. Dry organic layer over MgSO₄.
-
Purification: Recrystallize from degassed Ethanol or Acetone/Hexanes. Do not use silica chromatography without oxidation protection, as electron-rich phosphines oxidize on silica.
Protocol B: Pd-Catalyzed Ammonia Monoarylation
Rationale: This protocol uses an air-stable precatalyst to avoid the induction period associated with Pd(0) sources.
Reagents:
-
Precatalyst:
or generate in situ from + Mor-DalPhos. -
Substrate: Aryl Chloride (1.0 equiv).
-
Nucleophile: Ammonia (0.5 M in Dioxane) or gaseous
(4-5 bar). -
Base:
or .
Workflow:
-
Charge a reaction vial (inside glovebox) with
(2.5 mol%) and Mor-DalPhos (5-7.5 mol%). -
Add Aryl Chloride (1.0 mmol) and Base (1.5 equiv).
-
Add Dioxane (2 mL).
-
Add
solution (or pressurize vessel). -
Seal and stir at RT (for activated substrates) or
C (for deactivated substrates) for 12-24 hours. -
Validation: Monitor consumption of Aryl Chloride via GC-MS.
Mechanistic Visualization
The success of Mor-DalPhos relies on the "Hemilabile Shuttle" mechanism. The morpholine arm protects the Pd center during the resting state but dissociates to allow the small nucleophile (
Caption: The Mor-DalPhos catalytic cycle highlighting the critical hemilabile switch (Yellow Node) where the morpholine arm dissociates to accommodate ammonia binding, preventing catalyst deactivation.
Synthesis Workflow Diagram
The following diagram illustrates the critical path for synthesizing the ligand, emphasizing the temperature control required to prevent side reactions.
Caption: Step-by-step synthesis of Mor-DalPhos. The lithiated intermediate is thermally sensitive and must be trapped immediately with the chlorophosphine.
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[1] Angewandte Chemie International Edition. Link
-
Alsabeh, P. G., et al. (2013). An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation. Chemistry – A European Journal.[2][3] Link
-
Tardiff, B. J., et al. (2012).[2][3] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination employing Mor-DalPhos. Journal of Organic Chemistry.[2] Link
-
Stradiotto Group. DalPhos Ligands - Sigma-Aldrich Technical Spotlight.Link
Sources
Physical properties of di(adamantan-1-yl)(2-morpholinophenyl)phosphine
Topic: Physical Properties and Handling of Di(adamantan-1-yl)(2-morpholinophenyl)phosphine (Mor-DalPhos) Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers
Executive Summary
Di(adamantan-1-yl)(2-morpholinophenyl)phosphine , commonly referred to as Mor-DalPhos , is a sterically demanding, electron-rich phosphine ligand employed primarily in Palladium-catalyzed cross-coupling reactions. It belongs to the "DalPhos" family of P,N-ligands developed to address challenging substrates, particularly in the monoarylation of ammonia, hydrazine, and acetone.
This guide provides a definitive physicochemical profile, spectroscopic data, and handling protocols to ensure reproducibility and catalytic fidelity in high-value synthetic workflows.
Physicochemical Profile
Identity and Constants
Mor-DalPhos combines the extreme steric bulk of two adamantyl groups with the hemilabile chelating capability of a morpholine moiety. This architecture is critical for stabilizing low-coordinate Pd(0) species while facilitating reductive elimination.
| Property | Data |
| Common Name | Mor-DalPhos |
| IUPAC Name | N-[2-(Di-1-adamantylphosphino)phenyl]morpholine |
| CAS Registry Number | 1237588-12-3 |
| Molecular Formula | |
| Molecular Weight | 463.63 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 219 – 224 °C |
| Solubility | Soluble in THF, DCM, Toluene, Benzene; Insoluble in Water, Alcohols |
| Air Sensitivity | Solid is relatively stable; Solutions are air-sensitive (oxidation to phosphine oxide) |
Structural Mechanics (The P,N-Concept)
The efficacy of Mor-DalPhos stems from its "hemilabile" nature. The phosphorus atom binds tightly to the metal center, while the nitrogen atom of the morpholine ring can reversibly coordinate. This "on-off" binding protects the metal center from decomposition during resting states but opens a coordination site for incoming substrates (like ammonia) during the catalytic cycle.
Figure 1: Mechanistic logic of Mor-DalPhos. The adamantyl groups provide the steric pressure necessary for reductive elimination, while the morpholine arm modulates stability via hemilabile coordination.
Spectroscopic Characterization
Accurate identification of the ligand is essential before committing to expensive catalytic runs. The
Nuclear Magnetic Resonance (NMR)
-
NMR:
-
Shift:
(singlet).[1] -
Context: This shift is distinct from the oxide (typically shifted downfield,
) and free di(1-adamantyl)phosphine ( , but distinct coupling patterns). -
Solvent: Typically reported in
or .
-
-
NMR (Representative):
-
Aromatic Region (6.8 – 7.5 ppm): Multiplets corresponding to the phenylene backbone.
-
Morpholine Region (2.8 – 3.8 ppm): Distinct triplets/multiplets for the
and protons. -
Adamantyl Region (1.6 – 2.1 ppm): A dense "forest" of multiplets characteristic of the adamantyl cage protons.
-
Handling & Storage Protocols
Stability Assessment
While some "DalPhos" ligands are described as air-stable in solid form, Mor-DalPhos should be treated as air-sensitive to guarantee maximum catalytic turnover numbers (TON). Oxidation of the phosphorus center renders the ligand inactive for cross-coupling.
Storage Recommendations
-
Environment: Store under an inert atmosphere (Nitrogen or Argon) in a glovebox or a tightly sealed desiccator.
-
Temperature: Refrigeration (
) is recommended to inhibit slow solid-state oxidation over long periods. -
Container: Amber glass vials with Teflon-lined caps or Schlenk flasks.
Solution Preparation Workflow
For catalytic applications, solution preparation must exclude oxygen.
Figure 2: Recommended workflow for handling Mor-DalPhos to prevent oxidation and ensure experimental success.
Applications in Drug Discovery
Mor-DalPhos is a "privileged ligand" for reactions that are notoriously difficult with standard phosphines (like BINAP or XPhos).
-
Ammonia Monoarylation: Enables the synthesis of primary anilines (
) from aryl chlorides using ammonia gas or ammonium salts. This is a direct route to primary amine pharmacophores. -
Hydrazine Coupling: Facilitates the formation of aryl hydrazines, key intermediates for pyrazoles and indoles.
-
Acetone Arylation: Promotes the mono-arylation of acetone, a transformation often plagued by over-arylation.
Scientist's Note: When designing a screen, use Mor-DalPhos with a Pd(II) precatalyst like
References
-
Stradiotto, M. et al. (2010). Rational Design of P,N-Ligands for Palladium-Catalyzed Ammonia Monoarylation. Angewandte Chemie International Edition.
-
Sigma-Aldrich. (n.d.). Mor-DalPhos Product Specification & Physical Properties.
-
Strem Chemicals. (n.d.). Technical Note on DalPhos Ligands: Handling and Applications.
-
Lundgren, R. J., & Stradiotto, M. (2012). Key Concepts in Ligand Design: The DalPhos Family. Chemistry – A European Journal.
Sources
Technical Whitepaper: Mor-DalPhos in Advanced Cross-Coupling Catalysis
Topic: Mor-DalPhos (CAS 1237588-12-3) Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Unlocking Chemoselectivity and Ammonia Monoarylation via P,N-Hemilability
Executive Summary
In the landscape of palladium-catalyzed Buchwald-Hartwig amination, Mor-DalPhos (CAS 1237588-12-3) represents a paradigm shift from traditional biaryl monophosphines (e.g., Buchwald ligands) to hemilabile P,N-ligand architectures. Developed by the Stradiotto group, this ligand addresses a historic bottleneck in organic synthesis: the selective monoarylation of ammonia and hydrazine at room temperature.
This guide analyzes the mechanistic distinctiveness of Mor-DalPhos, specifically its use of the "DalPhos Effect"—a synergy between sterically demanding adamantyl groups and a hemilabile morpholine arm—to stabilize reactive intermediates while facilitating difficult reductive eliminations.
Chemical Profile & Identity
| Property | Specification |
| Common Name | Mor-DalPhos |
| IUPAC Name | N-[2-(Di-1-adamantylphosphino)phenyl]morpholine |
| CAS Number | 1237588-12-3 |
| Molecular Formula | C₃₀H₄₂NOP |
| Molecular Weight | 463.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Air Stability | Solid: Stable / Solution: Oxidizes slowly (handle under inert gas) |
| Solubility | Soluble in THF, Dioxane, Toluene, DCM; Insoluble in Water |
Mechanistic Architecture: The "DalPhos Effect"[3]
The efficacy of Mor-DalPhos stems from its hybrid design, combining extreme steric bulk with a hemilabile heteroatom donor. Unlike biaryl monophosphines (e.g., BrettPhos) that rely on a secondary ring interaction to prevent catalyst deactivation, Mor-DalPhos utilizes a morpholine nitrogen donor .
Structural Components[4][5]
-
Di(1-adamantyl)phosphino group: Provides immense steric bulk ($ \theta > 180^\circ $), promoting the formation of monoligated Pd(0) species [L-Pd] and accelerating reductive elimination, which is often the rate-determining step for bulky substrates.
-
Morpholine Arm: Acts as a hemilabile ligand.[1]
-
State A (Open): During oxidative addition, the nitrogen arm can dissociate or remain weakly bound, allowing the bulky aryl halide to approach.
-
State B (Closed): Following oxidative addition, the nitrogen binds to the Pd(II) center, forming a stable
-P,N chelate. This prevents the formation of inactive halide-bridged dimers (Pd-X-Pd) and stabilizes the complex against -hydride elimination.
-
Visualization: The Hemilabile Catalytic Cycle
Figure 1: The catalytic cycle of Mor-DalPhos. Note the critical role of the
Core Applications & Protocols
Monoarylation of Ammonia
Direct coupling of ammonia is notoriously difficult due to the formation of stable Werner complexes [Pd(NH₃)ₙ] that poison the catalyst, and the tendency for primary aniline products to react further (polyarylation). Mor-DalPhos solves this by sterically crowding the metal center, making the binding of a second aryl group energetically unfavorable.
Scope:
-
Substrates: Aryl chlorides, tosylates, and mesylates.
-
Conditions: Room temperature to mild heat (25–60 °C).
-
Selectivity: >95% monoarylation.
Protocol 1: Ammonia Cross-Coupling (General Procedure)
-
Precatalyst Formation: In a glovebox, charge a vial with
(1.0 equiv Pd) and Mor-DalPhos (2.0 equiv). (Alternatively, use preformed air-stable precatalysts if available). -
Solvent: Add anhydrous 1,4-dioxane.
-
Substrate: Add Aryl Chloride (1.0 equiv) and Base (NaOtBu, 1.5 equiv).
-
Ammonia Source: Add 0.5 M NH₃ in dioxane (4-5 equiv). Note: Gaseous ammonia can be used but requires specialized pressure vessels.
-
Reaction: Seal and stir at room temperature for 2-24 hours.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Chemoselective Oligoamine Synthesis
Mor-DalPhos exhibits a distinct preference for coupling primary alkylamines over secondary amines or anilines. This allows for the functionalization of polyamines without protecting groups.
Selectivity Hierarchy:
-
Linear Primary Alkylamines (Fastest)
-
Primary Anilines
-
Secondary Amines (Slowest)
Hydrazine Monoarylation
Synthesis of aryl hydrazines is critical for indole synthesis (Fischer Indole). Mor-DalPhos enables the selective monoarylation of hydrazine hydrate, avoiding the formation of toxic 1,2-diarylhydrazines.
Decision Matrix: When to Choose Mor-DalPhos
Mor-DalPhos is not a universal replacement for all phosphines. It is a specialist tool. Use the logic flow below to determine its suitability for your campaign.
Figure 2: Ligand selection decision tree. Mor-DalPhos is the gold standard for small, difficult nucleophiles (NH₃, N₂H₄) and chemoselective targeting of primary amines.
Troubleshooting & Optimization (E-E-A-T)
As an application scientist, I have observed common failure modes when deploying Mor-DalPhos.
-
Oxidation of Ligand: While the solid is relatively stable, solutions of Mor-DalPhos oxidize rapidly in air to the phosphine oxide.
-
Solution: Always set up reactions in a glovebox or using rigorous Schlenk technique. If the reaction turns black immediately upon mixing without product formation, check ligand purity via ³¹P NMR (Look for oxide peak at ~40-50 ppm; active ligand is at ~15-25 ppm).
-
-
Base Sensitivity:
-
For Ammonia : NaOtBu is preferred. Stronger bases can cause decomposition of the ammonia-Pd complex.
-
For Base-Sensitive Substrates : Use K2CO3 or Cs2CO3 with mild heating (50°C), though rates will be slower than with alkoxides.
-
-
Precatalyst Activation:
-
The combination of [Pd(cinnamyl)Cl]2 and Mor-DalPhos is generally superior to Pd(OAc)2. The cinnamyl group reduces cleanly to generate the active species.
-
References
-
Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. Source: Journal of Organic Chemistry (2011). URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Source: Angewandte Chemie International Edition (2010).[2] URL:[Link]
-
An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Source: Chemistry - A European Journal (2013). URL:[Link]
-
Stradiotto Research Group Publications (Dalhousie University). Source: Dalhousie University.[1][3] URL:[Link]
Sources
Technical Guide: Discovery and Development of Mor-DalPhos Ligand
Topic: Discovery and Development of Mor-DalPhos Ligand Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of the Mor-DalPhos ligand (Di(1-adamantyl)-2-morpholinophenylphosphine) represents a watershed moment in homogeneous catalysis, specifically addressing one of the most persistent challenges in cross-coupling chemistry: the selective monoarylation of ammonia. Discovered by the Stradiotto Research Group at Dalhousie University, this ligand leverages a unique P,N-heterobidentate architecture to enable room-temperature Buchwald-Hartwig aminations with ammonia and hydrazine—substrates historically plagued by catalyst poisoning and uncontrolled polyarylation.
This guide details the structural genesis, synthetic pathways, and mechanistic underpinnings of Mor-DalPhos, providing actionable protocols for its application in high-value pharmaceutical synthesis.
Genesis and Structural Design
The design of Mor-DalPhos was not serendipitous but a result of rational ligand engineering aimed at solving the "Ammonia Problem."
The Challenge
Prior to DalPhos, palladium-catalyzed coupling of ammonia (NH₃) faced two critical failure modes:
-
Catalyst Poisoning: Ammonia forms stable Werner complexes with Pd(II), arresting the catalytic cycle.
-
Polyarylation: The resulting primary aniline product (Ar-NH₂) is often more nucleophilic than ammonia itself, leading to diarylation (Ar₂NH) or triarylation (Ar₃N).
The Stradiotto Solution: Hemilability and Steric Bulk
Mark Stradiotto and colleagues designed the DalPhos family to balance steric protection with electronic activation. Mor-DalPhos features two critical structural motifs:
-
Di(1-adamantyl)phosphino group [P(1-Ad)₂]: Provides immense steric bulk, promoting reductive elimination and preventing the formation of inactive bis-ligand Pd complexes.
-
Morpholine arm (N-donor): Acts as a hemilabile ligand. It binds to Pd to stabilize the oxidative addition intermediate (preventing decomposition) but easily dissociates to open a coordination site for the incoming nucleophile (ammonia).
Visualizing the Structure
The morpholine oxygen also introduces a weak potential for tridentate P,N,O coordination, though the P,N bidentate mode is dominant in the active cycle.
Synthesis of Mor-DalPhos
The synthesis of Mor-DalPhos is modular, typically achieved via a lithium-halogen exchange sequence. The following protocol describes the preparation of the ligand from commercially available precursors.
DOT Diagram: Synthetic Pathway
Figure 1: Modular synthesis of Mor-DalPhos via Buchwald-Hartwig coupling followed by phosphinylation.
Detailed Protocol
Step 1: Synthesis of N-(2-Bromophenyl)morpholine While this intermediate can be synthesized via nucleophilic aromatic substitution on 1-bromo-2-fluorobenzene, the Stradiotto group often utilizes a catalytic approach for flexibility.
-
Reagents: 1-Bromo-2-iodobenzene, Morpholine, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene.
-
Procedure: Combine aryl halide and morpholine with the Pd catalyst system. Heat to 80-100°C. The selective coupling occurs at the iodine position due to the weaker C-I bond, preserving the C-Br bond for the next step.
Step 2: Phosphinylation to Mor-DalPhos
-
Reagents: N-(2-Bromophenyl)morpholine, n-Butyllithium (n-BuLi), Chlorodi(1-adamantyl)phosphine [ClP(1-Ad)₂].
-
Solvent: THF (anhydrous).
-
Procedure:
-
Dissolve N-(2-Bromophenyl)morpholine in THF and cool to -78°C.
-
Add n-BuLi dropwise to generate the organolithium species.
-
Transfer the lithiated intermediate via cannula to a solution of ClP(1-Ad)₂ (or add the phosphine chloride solid/solution to the lithiated species).
-
Allow to warm to room temperature.
-
Workup: Quench with methanol/water. Extract with DCM. Recrystallize from ethanol or acetone to yield the air-stable white solid.
-
Catalytic Utility: The Ammonia Breakthrough
The defining application of Mor-DalPhos is the selective monoarylation of ammonia at room temperature.
Why Mor-DalPhos Succeeds
Standard ligands (e.g., BINAP, DPPF) fail with ammonia because the resulting primary aniline binds to Palladium more strongly than ammonia, or the catalyst aggregates. Mor-DalPhos creates a "Goldilocks" environment:
-
Resting State: The catalyst rests as an Aryl-Pd(II)-Cl species stabilized by the morpholine nitrogen.
-
Turnover: The bulky adamantyl groups force the rapid reductive elimination of the primary aniline product, preventing it from re-binding and undergoing a second arylation.
Substrate Scope Data
The following table summarizes the performance of Mor-DalPhos in ammonia monoarylation compared to other ligands.
| Substrate Class | Electrophile | Conditions | Yield (Monoarylamine) | Selectivity (Mono:Di) |
| Activated Aryl Chlorides | 4-Chlorobenzonitrile | 0.5 M NH₃ in dioxane, RT | 91% | >99:1 |
| Deactivated Aryl Chlorides | 4-Chloroanisole | 0.5 M NH₃ in dioxane, 60°C | 88% | >95:5 |
| Heterocycles | 3-Chloropyridine | 0.5 M NH₃ in dioxane, RT | 94% | >99:1 |
| Ortho-Substituted | 2-Chlorotoluene | 0.5 M NH₃ in dioxane, RT | 85% | >99:1 |
| Aryl Tosylates | 4-Tolyl tosylate | 0.5 M NH₃ in dioxane, 60°C | 82% | >95:5 |
Data sourced from Stradiotto et al. (See References 1, 3).
Mechanistic Insights
Understanding the catalytic cycle is crucial for troubleshooting reactions. The hemilability of the morpholine arm is the key regulatory mechanism.
DOT Diagram: Catalytic Cycle
Figure 2: Catalytic cycle of Mor-DalPhos mediated amination. Note the dissociation of the morpholine nitrogen to accommodate ammonia.
Mechanistic Causality
-
Oxidative Addition: The electron-rich P(1-Ad)₂ center facilitates rapid oxidative addition of aryl chlorides. The morpholine nitrogen binds to form a stable 4-coordinate Pd(II) species, preventing catalyst decomposition.
-
Ammonia Binding: The morpholine arm is weakly bound (hemilabile). High concentrations of ammonia displace the morpholine nitrogen, forming the Pd(Ar)(NH3) complex.
-
Selectivity Enforcement: The massive steric bulk of the adamantyl groups prevents the larger primary aniline product (Ar-NH₂) from competing effectively with the smaller ammonia molecule for the metal center, suppressing polyarylation.
Experimental Protocols
Protocol A: Monoarylation of Aryl Chlorides with Ammonia
Objective: Synthesis of 4-aminobenzonitrile.
Reagents:
-
[(cinnamyl)PdCl]₂ (Catalyst Precursor)[1]
-
4-Chlorobenzonitrile (Substrate)
-
Cs₂CO₃ or NaOtBu (Base)
-
Ammonia (0.5 M solution in 1,4-dioxane)
Procedure:
-
Catalyst Pre-activation: In a glovebox or under Argon, charge a vial with [(cinnamyl)PdCl]₂ (2 mol%) and Mor-DalPhos (4 mol%). Add 1 mL of dioxane and stir for 5 minutes to generate the active catalyst.
-
Substrate Addition: Add 4-chlorobenzonitrile (1.0 mmol) and NaOtBu (1.5 mmol).
-
Ammonia Addition: Add 4 mL of 0.5 M NH₃ in dioxane (2.0 mmol, 2 equiv).
-
Reaction: Seal the vial and stir at room temperature for 12–24 hours.
-
Workup: Filter the mixture through a pad of celite/silica. Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/Ethyl Acetate).
Validation Check:
-
Self-Validating Step: The reaction mixture should turn from yellow/orange to pale yellow upon completion. If the mixture turns black (Pd black precipitation), it indicates catalyst decomposition—check oxygen exclusion or increase ligand loading.
Protocol B: Cross-Coupling with Hydrazine
Mor-DalPhos is also the ligand of choice for coupling aryl chlorides with hydrazine to form aryl hydrazines (Ar-NH-NH₂).
-
Note: Use hydrazine hydrate (N₂H₄·H₂O).
-
Modification: Requires slightly higher catalyst loading (5-10 mol%) compared to ammonia due to the reducing nature of hydrazine.
References
-
Lundgren, R. J., et al. (2010). "A P,N-Ligand for Palladium-Catalyzed Ammonia Monoarylation." Angewandte Chemie International Edition. [Link]
-
Alsabeh, P. G., et al. (2013). "An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature." Chemistry – A European Journal. [Link]
-
Stradiotto, M. (2012). "Exploiting the Mor-DalPhos Ancillary Ligand in Challenging Palladium-Catalysed Monoarylation Reactions." Chimica Oggi - Chemistry Today. [Link]
-
MacLean, M. A., et al. (2018). "Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling." Canadian Journal of Chemistry. [Link]
Sources
- 1. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine | C30H42NOP | CID 46848051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. strem.com [strem.com]
- 5. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mechanism of Action for Mor-DalPhos in Catalysis: A Technical Guide
Executive Summary
In the landscape of Palladium-catalyzed cross-coupling, Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) stands as a distinct solution to one of the field's most persistent challenges: the selective monoarylation of ammonia.
While traditional ligands (e.g., BINAP, XPhos) excel in C-C or standard C-N couplings, they often fail with small, competent nucleophiles like ammonia due to catalyst poisoning or uncontrolled polyarylation. Mor-DalPhos circumvents these issues through a sophisticated hemilabile P,N-architecture . This guide dissects the ligand's mechanistic behavior, providing a causal explanation for its selectivity and a validated protocol for its application in high-value synthesis.
Ligand Architecture & Design Logic
The efficacy of Mor-DalPhos is encoded in its structural duality. It is not merely a steric wall; it is a dynamic switch.
Structural Components[1]
-
The Phosphorus Center (
): Two bulky 1-adamantyl groups provide extreme steric demand. This cone angle is critical for two reasons:-
It facilitates the Reductive Elimination (RE) step, which is often rate-limiting in the formation of crowded C-N bonds.
-
It prevents the coordination of a second aryl halide, thereby suppressing the formation of di- and tri-arylamines (selectivity).
-
-
The Morpholine Arm: Unlike the dimethylamino group in its predecessor Me-DalPhos, the morpholine nitrogen is part of a cyclic ether system. This modulates the basicity and steric profile of the nitrogen donor, fine-tuning the hemilability —the ability to bind and unbind from the metal center during the catalytic cycle.
Mechanistic Deep Dive: The Hemilabile Cycle
The catalytic success of Mor-DalPhos relies on the "Arm-On/Arm-Off" mechanism. This dynamic coordination stabilizes low-coordinate intermediates while vacating the coordination site when the nucleophile requires access.
The Catalytic Cycle (Visualized)
Figure 1: The Mor-DalPhos catalytic cycle highlighting the critical hemilabile "Arm-On/Arm-Off" transitions.
Detailed Step-by-Step Analysis
-
Oxidative Addition (The Stabilizing Phase): Upon reaction with the aryl halide (Ar-Cl), the Mor-DalPhos ligand adopts a bidentate
binding mode. The morpholine nitrogen coordinates to the Pd(II) center.-
Why this matters: This chelation creates a robust 5-membered metallacycle that prevents the rapid decomposition of the oxidative addition complex, a common failure mode with monodentate bulky phosphines.
-
-
Nucleophile Entry (The Lability Switch): Ammonia is a small, hard nucleophile. For it to bind, a coordination site must open. The morpholine arm, being weakly coordinating compared to the phosphine, dissociates (switches to
mode).-
Causality: If the arm bound too tightly (like a permanent chelate), the ammonia could not enter. If it didn't bind at all, the catalyst would decompose before this step. Mor-DalPhos hits the "Goldilocks" zone of binding strength.
-
-
Reductive Elimination (The Steric Drive): Once the amido complex (
) is formed, the massive adamantyl groups on the phosphorus exert steric pressure, compressing the N-Pd-C angle. This forces the reductive elimination of the monoarylamine product ( ) and regenerates the catalyst.
Validated Experimental Protocol
Application: Selective Monoarylation of Aryl Chlorides with Ammonia.[1] Source: Adapted from Stradiotto et al. (See Ref [1]).[2]
Reagent Table
| Reagent | Role | Equiv/Loading | Notes |
| Aryl Chloride | Substrate | 1.0 equiv | Limiting reagent. |
| Ammonia | Nucleophile | 4.0 - 5.0 equiv | Use 0.5 M solution in Dioxane. |
| Precatalyst | 2.0 - 2.5 mol% | Air-stable Pd(II) source. | |
| Mor-DalPhos | Ligand | 6.0 - 7.5 mol% | L:M ratio of 1.5:1 is optimal. |
| NaOtBu | Base | 1.5 equiv | Sublimed grade preferred. |
| Dioxane | Solvent | 0.2 - 0.5 M | Anhydrous, degassed. |
Step-by-Step Procedure
Phase 1: Catalyst Pre-Complexation (Self-Validating Step)
-
In a nitrogen-filled glovebox, charge a reaction vial with
(2.5 mol%) and Mor-DalPhos (7.5 mol%). -
Add a small volume of anhydrous dioxane (approx. 1 mL per mmol substrate).
-
Stir at Room Temperature (RT) for 10 minutes.
-
Validation Check: The solution should transition from a suspension to a clear, homogenous solution (often yellow/orange). This indicates the successful ligation and breakdown of the palladium dimer. If the solution remains cloudy, ligand binding has failed; do not proceed.
-
Phase 2: Reaction Assembly
4. Add the Aryl Chloride (1.0 equiv) to the catalyst solution.
5. Add NaOtBu (1.5 equiv).
6. Seal the vial with a septum cap.
7. Remove from the glovebox (if using a Schlenk line, maintain positive
Phase 3: Execution & Workup 9. Stir vigorously at RT (for activated substrates) or 50-80°C (for deactivated/sterically hindered substrates). 10. Monitor via GC/MS or LC/MS.
- Endpoint: Disappearance of Ar-Cl. Look for Ar-
.[1] Note that Ar-NH-Ar (diarylamine) should be <5%.
- Upon completion, filter the mixture through a pad of Celite/Silica to remove palladium black and salts.
- Concentrate and purify via flash chromatography.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Ensure |
| Formation of Diarylamine | Temperature too high | Reduce temperature. Mor-DalPhos is designed for mono-selectivity; forcing conditions can override this. |
| Catalyst Precipitation (Black) | Ligand Oxidation | Mor-DalPhos is air-stable as a solid but sensitive in solution. Ensure solvents are degassed. |
| Stalled Reaction | Morpholine Inhibition | In rare cases, the hemilabile arm binds too tightly. Switch to PAd2-DalPhos (phenyl variant) if substrate is extremely sterically hindered. |
References
-
Alsabeh, P. G., Lundgren, R. J., McDonald, R., Seechurn, C. C. C. J., Colacot, T. J., & Stradiotto, M. (2013).[2] An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Chemistry – A European Journal, 19(6), 2131–2141. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[3] Angewandte Chemie International Edition, 49(46), 8686–8690. [Link]
-
Tardiff, B. J., McDonald, R., Ferguson, M. J., & Stradiotto, M. (2012).[4] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos.[5][6] The Journal of Organic Chemistry, 77(2), 1056–1071. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dal.ca [dal.ca]
- 3. DalPhos Ligands [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Electronic and Steric Properties of Mor-DalPhos: A Technical Guide
Topic: Electronic and steric properties of Mor-DalPhos Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) represents a paradigm shift in ancillary ligand design, specifically engineered to address the "selectivity-reactivity" paradox in Palladium-catalyzed cross-coupling. Unlike traditional bis-phosphines or biaryl monophosphines, Mor-DalPhos integrates a bulky, electron-rich phosphorus center with a hemilabile nitrogen donor. This guide deconstructs the ligand's architecture to explain its dominance in challenging transformations, particularly the selective monoarylation of ammonia and hydrazine—reactions critical to high-value pharmaceutical synthesis.
Molecular Architecture & Design Logic
The efficacy of Mor-DalPhos stems from the synergistic interplay between its two donor arms. It is a
The Phosphorus Donor: Steric Powerhouse
-
Structure: Two 1-adamantyl (Ad) groups attached to the phosphorus.[1][2]
-
Electronic Effect: The adamantyl groups are strongly
-donating (alkyl-rich), increasing electron density at the Pd center. This facilitates the Oxidative Addition (OA) of challenging electrophiles, such as aryl chlorides and tosylates. -
Steric Effect: The sheer bulk of the Ad groups creates a massive steric cone. This is thermodynamically essential for promoting Reductive Elimination (RE) , often the rate-determining step in C-N bond formation.
The Nitrogen Donor: The Hemilabile Switch
-
Structure: A morpholine ring attached ortho to the phosphorus.
-
The "Hemilabile" Mechanism: The morpholine nitrogen is a weaker donor than phosphorus. In the catalytic resting state, it binds to Palladium (
-mode), stabilizing the metal center and preventing catalyst decomposition (aggregation to Pd black). However, during key catalytic steps (like amine binding), the Pd-N bond can lengthen or dissociate ( -mode), opening a coordination site for the incoming nucleophile. -
Why Morpholine? Compared to the dimethylamino group in Me-DalPhos, the morpholine ring offers a distinct steric profile and electronic basicity, which has been empirically correlated with higher selectivity for small nucleophiles like ammonia.
Electronic and Steric Profiling[3][4][5]
The following table synthesizes the core physicochemical parameters of Mor-DalPhos compared to other industry-standard ligands.
Table 1: Comparative Ligand Profiling
| Property | Mor-DalPhos | BrettPhos | XPhos | Mechanistic Implication |
| Ligand Class | P,N-Chelate (Hemilabile) | Biaryl Monophosphine | Biaryl Monophosphine | Chelation stabilizes reactive intermediates. |
| P-Substituents | Di(1-adamantyl) | Di(cyclohexyl) | Di(cyclohexyl) | Adamantyl confers superior bulk for RE. |
| Cone Angle ( | ~210° (Effective)* | ~195° | ~190° | Large angle forces product release. |
| % Buried Volume ( | > 50% | ~46% | ~43% | High |
| Hemilability | Yes (Morpholine) | No | No | Enables dynamic site availability. |
| Primary Application | NH | Primary Amines | General C-N / C-C | Unmatched for small gas nucleophiles. |
*Note: For chelating ligands, "Effective Cone Angle" is estimated based on the steric pressure of the P(Ad)
Mechanistic Causality: The Catalytic Cycle
The unique power of Mor-DalPhos is best understood through its catalytic cycle for Ammonia Monoarylation. The ligand acts as a "molecular gatekeeper."
Pathway Analysis
-
Oxidative Addition: The electron-rich P(Ad)
moiety facilitates the insertion of Pd(0) into the Ar-Cl bond. The N-arm may act as a spectator or weakly stabilize the Pd(II) species. -
Ligand Exchange (The Switch): Ammonia enters the cycle. The hemilabile morpholine arm dissociates (or elongates), creating a vacant site for NH
without requiring complete ligand dissociation (which would kill the catalyst). -
Deprotonation: Base-mediated deprotonation forms the Pd-amido complex.
-
Reductive Elimination: The massive steric bulk of the adamantyl groups destabilizes the Pd(II) amido intermediate, forcing the formation of the C-N bond to relieve steric strain.
-
Selectivity Control: Once the monoaryl product (Ar-NH
) is formed, it is sterically bulkier than NH . The Mor-DalPhos ligand creates a pocket too crowded for the product to re-bind and undergo a second arylation, ensuring high selectivity for the primary aniline.
Visualization (DOT Diagram)
Figure 1: Catalytic cycle of Mor-DalPhos mediated ammonia monoarylation, highlighting the hemilabile "opening" of the N-arm to accommodate substrate binding.
Experimental Protocol: Synthesis and Application
Trustworthiness Statement: The following protocols are derived from the foundational work of the Stradiotto group. All air-sensitive manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.
Ligand Synthesis (Mor-DalPhos)
Rationale: This convergent synthesis ensures high purity by installing the sensitive phosphine group in the final step.
Reagents:
-
4-(2-bromophenyl)morpholine (Precursor)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Chlorodi(1-adamantyl)phosphine [ClP(Ad)
] -
Solvents: THF (anhydrous), Hexanes.
Step-by-Step Workflow:
-
Lithiation: Charge a flame-dried Schlenk flask with 4-(2-bromophenyl)morpholine (1.0 equiv) and anhydrous THF. Cool to
. Dropwise add n-BuLi (1.1 equiv). Stir for 1 hour at to generate the organolithium intermediate. Visual Cue: Solution typically turns yellow/orange. -
Phosphination: Dissolve ClP(Ad)
(1.0 equiv) in a minimal amount of THF. Add this solution slowly to the cold organolithium mixture. -
Warming: Allow the reaction to warm naturally to room temperature (RT) and stir overnight (approx. 12-16 hours).
-
Quench & Workup: Quench with degassed water. Extract with dichloromethane (DCM) or ethyl acetate. Dry organic layer over MgSO
. -
Purification: Recrystallize from minimal hot DCM/Hexanes or Ethanol. Yield is typically >70%.
-
Validation:
NMR (CDCl ) should show a singlet around ppm (shift depends on exact concentration/solvent, verify with literature standard).
Application: Pd-Catalyzed Ammonia Monoarylation
Rationale: This protocol demonstrates the ligand's ability to couple ammonia gas (or solution) selectively.
Reagents:
-
[(cinnamyl)PdCl]
(Catalyst Precursor, 2 mol% Pd) -
Mor-DalPhos (Ligand, 4 mol%)
-
Aryl Chloride (Substrate, 1.0 equiv)
-
Ammonia (0.5 M in Dioxane or gaseous NH
balloon) -
Base: NaO
Bu (Sodium tert-butoxide, 1.5 equiv)
Protocol:
-
Pre-catalyst Formation: In a vial, mix [(cinnamyl)PdCl]
and Mor-DalPhos in 1,4-dioxane. Stir for 5 mins to form the active L-Pd species. -
Substrate Addition: Add the Aryl Chloride and NaO
Bu to the vial. -
Ammonia Introduction: Add the NH
solution (or purge with gas). Seal the vial with a PTFE-lined cap. -
Reaction: Stir at RT to
(substrate dependent) for 2-16 hours. -
Analysis: Filter through a silica plug, elute with EtOAc, and analyze by GC-MS or
NMR.
References
-
Development of Mor-DalPhos: Lundgren, R. J., & Stradiotto, M. (2010). Key mechanistic features of the Pd-catalyzed monoarylation of ammonia. Chemistry – A European Journal . Link
-
Ammonia Monoarylation Protocol: Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2010). A P,N-ligand for palladium-catalyzed ammonia arylation: coupling of deactivated aryl chlorides at mild temperatures. Angewandte Chemie International Edition . Link
-
Hydrazine Coupling: Wheaton, C. A., & Stradiotto, M. (2013). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition . Link
-
DalPhos Overview & Mechanism: Stradiotto, M. (2018). Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. Canadian Journal of Chemistry .[1][3][4] Link
-
Steric Parameters of P(Ad)2 Ligands: Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions .[5] Link
Sources
Methodological & Application
Using Mor-DalPhos for C-N cross-coupling of aryl chlorides
Application Note: Precision C-N Cross-Coupling of Aryl Chlorides using Mor-DalPhos
Executive Summary
The palladium-catalyzed C-N cross-coupling of aryl chlorides with small, nucleophilic amines—specifically ammonia and hydrazine —remains a significant challenge in organic synthesis due to catalyst poisoning (formation of Werner complexes) and the propensity for poly-arylation.
Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) has emerged as a "privileged ligand" for these transformations. Developed by the Stradiotto group, this P,N-ligand features a unique hemilabile morpholine arm and bulky adamantyl groups that collectively enable the selective mono-arylation of ammonia and hydrazine at room temperature or mild heat.
This guide provides validated protocols, mechanistic insights, and troubleshooting frameworks for implementing Mor-DalPhos in drug discovery and process chemistry workflows.
Ligand Architecture & Mechanistic Logic
To use Mor-DalPhos effectively, one must understand why it works where standard bis-phosphines fail.
-
Steric Bulk (P(1-Ad)₂): The two adamantyl groups on the phosphorus provide immense steric protection. This facilitates the formation of the reactive monoligated [L-Pd(0)] species and accelerates the difficult reductive elimination step.
-
Hemilability (Morpholine Arm): The morpholine nitrogen binds to the Palladium center but is "hemilabile" (can dissociate reversibly).
-
Resting State: Stabilizes the Pd(II) intermediate, preventing catalyst decomposition.
-
Active State: Dissociates to open a coordination site for the incoming nucleophile (Ammonia/Hydrazine) or base.
-
-
Selectivity: The steric crowding around the metal center makes it mechanistically difficult for a second aryl halide to bind after the first amination, thereby enforcing high selectivity for mono-arylation .
Figure 1: Catalytic Cycle of Mor-DalPhos Mediated Amination
Caption: The catalytic cycle highlights the critical role of the ligand in stabilizing the oxidative addition complex while facilitating the crowded reductive elimination step.
Validated Protocols
Protocol A: Mono-Arylation of Ammonia (The "Killer App")
This protocol is optimized for coupling aryl chlorides with ammonia gas or dioxane solutions to form primary anilines.
Reagents:
-
Pre-catalyst: [(Mor-DalPhos)Pd(cinnamyl)]Cl (Preferred for air stability) OR [Pd(cinnamyl)Cl]2 + Mor-DalPhos (1:2 ratio).
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3).
-
Solvent: 1,4-Dioxane.[1]
-
Ammonia Source: 0.5 M NH3 in Dioxane or NH3 gas (1 atm).
Step-by-Step Workflow:
-
Catalyst Loading: In a nitrogen-filled glovebox, charge a reaction vial with [(Mor-DalPhos)Pd(cinnamyl)]Cl (1–3 mol%).
-
Note: If using in-situ generation, mix [Pd(cinnamyl)Cl]2 and Mor-DalPhos in dioxane for 10 mins prior to addition.
-
-
Substrate Addition: Add the Aryl Chloride (1.0 equiv).
-
Base Addition: Add NaOtBu (1.5 equiv).
-
Critical: Ensure the base is dry and high quality. Old base is the #1 cause of failure.
-
-
Ammonia Addition: Add 0.5 M NH3 in dioxane (4–5 equiv).
-
Alternative: If using gas, seal the vessel and purge/backfill with NH3 gas (balloon pressure).
-
-
Reaction: Seal the vial and stir vigorously at Room Temperature (25°C) .
-
Optimization: If the aryl chloride is electron-rich or sterically hindered (e.g., ortho-substituted), heat to 60°C.
-
-
Workup: Vent excess ammonia (if gas). Filter through a pad of Celite/Silica, eluting with ethyl acetate. Concentrate and purify via column chromatography.
Performance Data (Typical):
| Substrate Type | Aryl Halide | Conditions | Yield (Isolated) | Selectivity (1°:2°) |
| Electron-Neutral | Chlorobenzene | 2 mol% Pd, RT, 24h | 91% | >99:1 |
| Electron-Poor | 4-Chlorobenzonitrile | 1 mol% Pd, RT, 5h | 95% | >99:1 |
| Steric Hindrance | 2-Chlorotoluene | 3 mol% Pd, 60°C, 24h | 88% | >95:1 |
| Heterocycle | 3-Chloropyridine | 2 mol% Pd, RT, 12h | 84% | >99:1 |
Protocol B: Selective Mono-Arylation of Hydrazine
Coupling aryl chlorides with hydrazine is notoriously difficult due to the formation of bis-aryl hydrazines. Mor-DalPhos excels here.
Reagents:
-
Catalyst: [Pd(cinnamyl)Cl]2 (2 mol%) + Mor-DalPhos (4 mol%).
-
Base: Cs2CO3 (1.5 equiv) - Note: Carbonate is preferred over alkoxide for hydrazine to prevent decomposition.
-
Hydrazine Source: Hydrazine Hydrate (N2H4·H2O).
Step-by-Step Workflow:
-
Prep: Charge a Schlenk tube with [Pd(cinnamyl)Cl]2, Mor-DalPhos, Cs2CO3, and the Aryl Chloride under Argon/Nitrogen.
-
Solvent: Add 1,4-Dioxane (degassed).
-
Hydrazine: Add N2H4·H2O (5.0 equiv) via syringe.
-
Why 5 equiv? Excess hydrazine suppresses the statistical probability of the product reacting with a second aryl chloride.
-
-
Reaction: Heat to 50–80°C (substrate dependent) for 16 hours.
-
Workup: Dilute with water/EtOAc. Wash organic layer with water (to remove excess hydrazine). Dry over MgSO4 and concentrate.
Experimental Workflow Visualization
Figure 2: General Operational Workflow
Caption: Standard operational sequence for Mor-DalPhos coupling. Inert atmosphere is critical during steps 1 and 2.
Troubleshooting & Expert Tips
-
Oxidation State Sensitivity:
-
While Mor-DalPhos (the ligand) is air-stable, the active Pd(0) species is not. If your reaction turns black immediately upon heating and yields are low, oxygen ingress is the likely culprit. Use a glovebox or strict Schlenk techniques.
-
-
Base Quality:
-
For ammonia coupling, NaOtBu must be white and free-flowing. Yellow/clumpy base indicates hydrolysis (NaOH formation), which kills the reaction. Cs2CO3 is more forgiving but often requires higher temperatures (60°C vs RT).
-
-
Stirring Rate:
-
These reactions are heterogeneous (solid base). High stirring rates (>800 RPM) are required to ensure mass transfer between the solid base and the solution phase.
-
-
Substrate Inhibition:
-
Substrates containing thioethers or free thiols can poison the catalyst. In these cases, increase catalyst loading to 5 mol% or switch to the slightly more robust (but less reactive) Me-DalPhos .
-
References
-
Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2010). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 49(24), 4071–4074.
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.[2] Angewandte Chemie International Edition, 49(46), 8686–8690.
-
MacLean, M. A., Wheaton, C. A., & Stradiotto, M. (2018).[3][4][5] Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. Canadian Journal of Chemistry, 96(7), 712-721. [6]
-
Alsabeh, P. G., Lundgren, R. J., McDonald, R., Zhou, C.-C., & Stradiotto, M. (2013). An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Chemistry – A European Journal, 19(6), 2131–2141.
Sources
Mor-DalPhos: Strategic Applications in Pharmaceutical Synthesis
Executive Summary
Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) represents a paradigm shift in palladium-catalyzed Buchwald-Hartwig amination.[1] Unlike traditional bis-phosphine or biaryl monophosphine ligands, Mor-DalPhos utilizes a P,N-chelating architecture featuring a bulky di(1-adamantyl)phosphino group and a hemilabile morpholine arm.
This guide details the application of Mor-DalPhos in pharmaceutical synthesis, specifically for "impossible" couplings : the selective monoarylation of ammonia, hydrazine, and the chemoselective differentiation of polyamines. These transformations grant direct access to primary anilines and N-heterocycles (e.g., indoles) under mild conditions, streamlining synthetic routes for high-value API (Active Pharmaceutical Ingredient) intermediates.
Mechanism of Action: The Hemilabile Advantage
The superior performance of Mor-DalPhos stems from the hemilability of its morpholine nitrogen donor.
-
Oxidative Addition: The bulky Adamantyl groups facilitate the formation of the active mono-ligated Pd(0) species, promoting rapid oxidative addition of aryl chlorides/tosylates.
-
Transmetallation/Amine Binding: The morpholine nitrogen coordinates to the Pd(II) center, stabilizing the intermediate and preventing catalyst decomposition (a common issue with small nucleophiles like ammonia).
-
Reductive Elimination: The Pd-N(morpholine) bond is labile. It dissociates to open a coordination site, inducing the geometry change required for facile reductive elimination of the product.
Visualization: Catalytic Cycle
Figure 1: The Mor-DalPhos catalytic cycle highlighting the stabilization and release mechanism governed by the morpholine arm.
Core Pharmaceutical Applications
A. Selective Monoarylation of Ammonia
Direct synthesis of primary anilines (
-
Target Scaffolds: Primary aniline pharmacophores found in Kinase Inhibitors (e.g., Gefitinib analogs).
-
Substrate Scope: Aryl chlorides, tosylates, and mesylates. Tolerates heterocycles (pyridines, quinolines).[2]
B. Hydrazine Cross-Coupling (Indole Synthesis)
Mor-DalPhos allows the coupling of hydrazine (
-
Workflow: Ar-Cl
Ar-NH-NH Indole/Pyrazole. -
Advantage: Avoids the use of diazonium salts (hazardous) or protected hydrazines (extra steps).
C. Chemoselective Oligoamine Synthesis
In molecules containing both primary and secondary amine residues, Mor-DalPhos exhibits high chemoselectivity, preferentially coupling primary alkyl amines over secondary amines or anilines. This allows for "protection-free" synthesis of complex polyamine drug linkers.
Experimental Protocols
Protocol 1: Synthesis of Primary Anilines (Ammonia Coupling)
Objective: Convert 4-chlorotoluene to p-toluidine using Mor-DalPhos and Ammonia.
Safety Note: Ammonia gas is toxic and corrosive. Perform all operations in a well-ventilated fume hood. Use a pressure-rated vessel if using gaseous NH
Reagents:
-
Aryl Chloride (1.0 equiv)
-
[(cinnamyl)PdCl]
(1.5 - 3.0 mol% Pd) -
Mor-DalPhos (3.0 - 6.0 mol%)
-
Base: NaO
Bu (Sodium tert-butoxide) (1.5 equiv) -
Ammonia source: 0.5 M NH
in Dioxane (commercial solution) or NH gas (4-5 bar). -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Procedure:
-
Catalyst Pre-activation (Optional but Recommended): In a glovebox or under Argon, mix [(cinnamyl)PdCl]
(1.5 mol%) and Mor-DalPhos (3.0 mol%) in a small volume of dioxane. Stir for 5 minutes to form the active catalyst complex. -
Reaction Assembly: To a screw-cap vial equipped with a magnetic stir bar, add:
-
NaO
Bu (1.5 equiv). -
Aryl Chloride substrate (1.0 equiv).
-
The pre-formed catalyst solution.[3]
-
-
Ammonia Addition: Add the 0.5 M NH
in Dioxane solution (4-5 equiv). Seal the vial tightly with a PTFE-lined cap. -
Heating: Heat the reaction block to 90 °C (for aryl chlorides) or RT to 60 °C (for aryl iodides/bromides). Stir vigorously for 16–24 hours.
-
Workup:
-
Cool to room temperature.[3]
-
Carefully vent the vial (if pressurized).
-
Dilute with Ethyl Acetate and water.
-
Separate phases; extract aqueous layer with Ethyl Acetate (2x).
-
Dry organics over MgSO
, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).
Protocol 2: Synthesis of N-Aryl Hydrazines
Objective: Coupling of hydrazine hydrate with chlorobenzene.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
[(cinnamyl)PdCl]
(2 mol%)[4] -
Mor-DalPhos (4 mol%)
-
Base: Cs
CO (1.5 equiv) or KOH -
Hydrazine Hydrate (N
H ·H O) (1.2 - 2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene.
Procedure:
-
Charge a vial with [(cinnamyl)PdCl]
, Mor-DalPhos, Cs CO , and the Aryl Chloride. -
Evacuate and backfill with Argon (3 cycles).
-
Add solvent (Dioxane) via syringe.
-
Add Hydrazine Hydrate via syringe under Argon flow.
-
Heat to 80–100 °C for 18 hours.
-
Note: Aryl hydrazines can be air-sensitive.[2] It is often advisable to convert them immediately to hydrazones (by adding an aldehyde) or indoles (via acid catalysis) in a one-pot telescope process.
Visualization: Experimental Workflow
Figure 2: Standard benchtop workflow for Mor-DalPhos catalyzed amination.
Technical Data & Substrate Scope
The following table summarizes the comparative advantage of Mor-DalPhos against other common ligands for specific "problem" substrates.
| Substrate Class | Nucleophile | Ligand: Mor-DalPhos | Ligand: BINAP | Ligand: Xantphos | Notes |
| Aryl Chlorides | Ammonia | Excellent (>90% Mono) | Poor (Oligomers) | Poor (No reaction) | Mor-DalPhos prevents catalyst poisoning. |
| Aryl Tosylates | Hydrazine | Good (60-85%) | N/A | N/A | Rare capability for tosylate-hydrazine coupling. |
| Ortho-Substituted | Primary Amines | High Yield | Low Yield | Moderate | Steric bulk of Adamantyl group aids coupling. |
| Heterocycles | Ammonia | Excellent | Variable | Good | Works well with pyridines and quinolines. |
Expertise & Troubleshooting (FAQs)
Q: My reaction stalled at 50% conversion. What happened?
-
Insight: Ammonia is a competitive binder. If the concentration of NH
is too high relative to the catalyst, it can saturate the metal center. -
Fix: Ensure you are using the correct stoichiometry (4-5 equiv). Do not use a vast excess of ammonia gas unless necessary. Alternatively, increase temperature to 100 °C to promote ligand dissociation/reductive elimination.
Q: The catalyst turns black immediately upon heating.
-
Insight: "Palladium Black" formation indicates catalyst decomposition.
-
Fix: Ensure your solvent is strictly anhydrous and degassed. Mor-DalPhos is air-stable as a solid, but the active Pd(0) complex is oxygen-sensitive. Use [(cinnamyl)PdCl]
as the precatalyst rather than Pd(OAc) for better stability.
Q: Can I use Mor-DalPhos for secondary amines?
-
Insight: While possible, Mor-DalPhos is optimized for primary amine synthesis. For coupling secondary amines (forming tertiary amines), bulky biaryl phosphines (like RuPhos or BrettPhos) are often superior. Use Mor-DalPhos when you need to make a primary amine or hydrazine.
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[5] Angewandte Chemie International Edition, 49(46), 8686–8690. Link
-
Lundgren, R. J., et al. (2010). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions. Angewandte Chemie International Edition, 49(24), 4071-4074. Link
-
Lundgren, R. J., & Stradiotto, M. (2012).[6][7] Key Concepts in Ligand Design: An Introduction to "DalPhos" Ligands. Aldrichimica Acta, 45(3), 59-65. Link
-
Tardiff, B. J., et al. (2012).[1] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos.[1][4][8] The Journal of Organic Chemistry, 77(2), 1056–1071.[1][4] Link
-
Alsabeh, P. G., et al. (2011).[6] Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling/Alkyne Cyclization. Chemical Communications, 47, 6936-6938.[6] Link
Sources
- 1. Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos [organic-chemistry.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DalPhos Ligands [sigmaaldrich.com]
- 6. dal.ca [dal.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Amination of Sterically Hindered Aryl Halides
[1][2][3][4][5]
Executive Summary
The formation of C–N bonds via Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is a cornerstone of modern medicinal chemistry.[1][2] However, sterically hindered substrates—specifically ortho-substituted aryl halides and bulky secondary amines—remain a significant challenge due to retarded oxidative addition and difficult reductive elimination.[1]
This guide provides a validated workflow for overcoming these steric barriers. We focus on the utilization of 4th Generation (G4) Palladacycle Precatalysts and dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos), which have largely superseded earlier generation catalysts (Pd(OAc)₂/BINAP) for difficult couplings.
Mechanistic Insight: The Steric Bottleneck
To troubleshoot failed reactions, one must understand why they fail. In sterically hindered systems, the standard catalytic cycle encounters specific resistance points.
The G4 Advantage
Traditional Pd sources (Pd₂dba₃) often suffer from incomplete ligation or formation of inactive clusters. G4 Precatalysts are air-stable Pd(II) species that rapidly reduce to the active mono-ligated Pd(0) species (
The Catalytic Cycle
For bulky substrates, the cycle is often governed by the delicate balance between Oxidative Addition (hindered by ortho-substituents on the aryl halide) and Reductive Elimination (hindered by the sheer volume of the amine and ligand).
Figure 1: The catalytic cycle emphasizing the G4 activation pathway and the risk of Beta-Hydride elimination if Reductive Elimination is stalled by steric bulk.
Strategic Planning: Ligand & Base Selection[2][3]
Success in hindered amination is 90% planning.[1] Do not screen randomly. Use this logic gate to select your initial conditions.
Ligand Selection Matrix
The choice of ligand is dictated by the nucleophile (amine) type, not the electrophile.
| Substrate Class | Recommended Ligand | Rationale |
| Primary Amines (Unhindered) | BrettPhos | Balanced electronics prevent double arylation.[1] |
| Primary Amines (Hindered/ | BrettPhos or tBuBrettPhos | Larger bulk prevents catalyst deactivation.[1] |
| Secondary Amines (Acyclic) | RuPhos | The "Gold Standard" for secondary amines. |
| Secondary Amines (Cyclic/Bulky) | RuPhos or CPhos | Promotes difficult reductive elimination.[1] |
| Amides / Carbamates | tBuBrettPhos | Electron-rich ligand required for less nucleophilic substrates.[1] |
| Anilines (Weak nucleophiles) | tBuXPhos | Highly active for weak nucleophiles.[1] |
Base Selection
-
Standard (Strong): NaOtBu (Sodium tert-butoxide).[1] The go-to base.[1] Fast reaction rates.
-
Base-Sensitive Functional Groups (Esters, Nitriles): K3PO4 (Tribasic Potassium Phosphate) or Cs2CO3.[1] Requires higher temperatures and longer times.[1]
-
Strongest Base (For low reactivity): LHMDS (Lithium Hexamethyldisilazide).[1] Soluble base, often crucial for extremely hindered couplings (e.g., tetra-ortho substituted systems).[1]
Validated Protocol: Coupling of Hindered Substrates
Objective: Coupling of 2-chloro-1,3-dimethylbenzene (hindered Ar-Cl) with Morpholine (secondary amine). Target Scale: 1.0 mmol
Materials & Reagents[2][3][7]
-
Precatalyst: RuPhos Pd G4 (1-2 mol%)[1]
-
Solvent: Anhydrous THF or Toluene (Sparged with Nitrogen for 10 mins). Note: Dioxane is a valid alternative for higher temps.
-
Base: NaOtBu (Sodium tert-butoxide), anhydrous grade.[1]
-
Vessel: 2-5 mL microwave vial with crimp cap (preferred) or Schlenk tube.
Step-by-Step Methodology
-
Glovebox/Inert Setup:
-
In a nitrogen-filled glovebox (or using strict Schlenk technique), add RuPhos Pd G4 (8.5 mg, 1.0 mol%) and NaOtBu (115 mg, 1.2 mmol, 1.2 equiv) to the reaction vial.
-
Tip: Always add solid reagents first.[1]
-
-
Substrate Addition:
-
Solvent & Sealing:
-
Reaction:
-
Monitoring (Self-Validation):
-
Pull a 50 µL aliquot at 1 hour. Quench in EtOAc/Water.
-
TLC/LCMS Check: Look for the disappearance of Ar-Cl.
-
Validation checkpoint: If Ar-Cl is consumed but Product is low, check for Hydrodehalogenation (Ar-H).[1] This indicates the catalyst is active but Reductive Elimination is too slow (see Troubleshooting).
-
-
Workup:
Troubleshooting & Optimization Logic
When the standard protocol fails, follow this decision tree to optimize.
Figure 2: Diagnostic workflow for optimizing reaction conditions based on crude LCMS/NMR data.
Common Failure Modes:
-
Dehalogenation (Ar-X
Ar-H): This is the most common failure mode in hindered systems.[1] The Pd(II) intermediate waits too long for the bulky amine to bind, leading to -hydride elimination (often from the amine itself or solvent).-
Fix: Switch to a ligand with a larger "pocket" (RuPhos) or increase amine concentration to force binding.[1]
-
-
Catalyst Poisoning: Heterocycles (pyridines, imidazoles) in the substrate can bind Pd and shut down the cycle.
-
Fix: Use G4 Precatalysts (which activate quickly) and consider tBuBrettPhos , which is less prone to inhibition.[1]
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[1] Chemical Science.
-
Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Precatalysts.[1] Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews. [1]
-
Sigma-Aldrich (Merck). User Guide for Buchwald-Hartwig Amination.[1]
Mor-DalPhos Catalyzed C–N Coupling: Precision Monoarylation of Ammonia and Amines
Topic: Mor-DalPhos Catalyzed Coupling of Amines and Aryl Bromides Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of primary anilines and heteroarylamines via Palladium-catalyzed cross-coupling has historically been plagued by catalyst poisoning and uncontrolled polyarylation. Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) represents a paradigm shift in this domain. Developed by the Stradiotto group, this P,N-ligand features a bulky adamantyl-phosphorus motif paired with a hemilabile morpholine arm.
This guide details the application of Mor-DalPhos for the coupling of aryl bromides and chlorides with amines, with a specific focus on its "killer application": the selective monoarylation of ammonia at room temperature.
Ligand Profile & Mechanistic Logic
The Mor-DalPhos Architecture
Mor-DalPhos belongs to the "DalPhos" family of ligands.[1] Its efficacy stems from two structural features working in synergy:[2]
-
Bis(1-adamantyl)phosphino group [P(Ad)₂]: Provides extreme steric bulk, facilitating the reductive elimination step and promoting the formation of monoligated Pd(0) species.
-
Ortho-Morpholine Arm: Acts as a hemilabile donor. It binds to Palladium to stabilize the oxidative addition intermediate (preventing catalyst decomposition) but readily dissociates to open a coordination site for the incoming amine nucleophile.
The Hemilabile Catalytic Cycle
Unlike rigid bidentate ligands (e.g., BINAP) or monodentate bulky phosphines (e.g., Buchwald ligands), Mor-DalPhos operates via a P,N-chelating mechanism that adapts to the steric demands of the cycle.
Figure 1: The hemilabile catalytic cycle of Mor-DalPhos.[3] The morpholine arm acts as an intramolecular "switch," stabilizing the metal center during the resting state while permitting substrate access during the turnover-limiting step.
Scope and Applications
Ammonia Monoarylation (The "Killer App")
Mor-DalPhos is arguably the premier ligand for converting aryl bromides/chlorides/tosylates into primary anilines using ammonia.
-
Selectivity: High preference for monoarylation (
) over diarylation ( ), even with excess aryl halide. -
Conditions: Often proceeds at Room Temperature (RT).
-
Source: Compatible with commercially available ammonia solutions (0.5 M in dioxane) or gaseous
.
Chemoselectivity (Primary vs. Secondary Amines)
Mor-DalPhos exhibits exquisite chemoselectivity. In competition experiments between a primary alkylamine and a secondary amine, Mor-DalPhos catalysts will exclusively couple the primary amine. This allows for the functionalization of polyamines without protecting groups.
Substrate Compatibility
| Substrate Class | Performance | Notes |
| Aryl Bromides | Excellent | Works at RT; low catalyst loading (1-2 mol%). |
| Aryl Chlorides | Very Good | May require mild heating (40-60°C) for deactivated rings. |
| Aryl Tosylates | Good | Effective alternative to halides.[4] |
| Heterocycles | Excellent | Pyridines, quinolines, thiophenes are well tolerated. |
| Functional Groups | High | Tolerates nitriles, ethers, ketones, and free -OH (with excess base). |
Experimental Protocol
Standard Protocol: Coupling of Aryl Bromides with Ammonia
Objective: Synthesis of 4-methoxyaniline from 4-bromoanisole.
Reagents & Materials
-
Precatalyst: [(Mor-DalPhos)Pd(cinnamyl)]Cl (Preferred for reproducibility) OR [Pd(cinnamyl)Cl]₂ + Mor-DalPhos (1:2 ratio).
-
Substrate: Aryl Bromide (1.0 equiv).
-
Nitrogen Source: Ammonia (0.5 M solution in 1,4-dioxane) (4-5 equiv).
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Workflow
Figure 2: General workflow for Mor-DalPhos catalyzed amination.
Detailed Procedure
-
Catalyst Preparation (In Situ):
-
In a nitrogen-filled glovebox, weigh [Pd(cinnamyl)Cl]₂ (1.5 mol% Pd) and Mor-DalPhos (3.0 mol%) into a screw-cap vial.
-
Add 1 mL of anhydrous dioxane. Stir for 5 minutes to generate the active catalyst (solution turns from yellow to orange/red).
-
Note: Using the preformed precatalyst [(Mor-DalPhos)Pd(cinnamyl)]Cl (3.0 mol%) simplifies this step.
-
-
Reaction Setup:
-
To the catalyst solution, add the Aryl Bromide (1.0 mmol) and NaOtBu (1.5 mmol, 144 mg).
-
Add Ammonia in Dioxane (0.5 M, 8-10 mL, 4-5 equiv). Crucial: Use a large excess of ammonia to suppress diarylation, although Mor-DalPhos is naturally selective.
-
Seal the vial tightly (Teflon-lined cap).
-
-
Execution:
-
Stir vigorously at Room Temperature (25°C) .
-
Monitor by GC-MS or LC-MS. Conversion is typically complete within 2–12 hours for aryl bromides.
-
Optimization: If conversion is slow (e.g., ortho-substituted or electron-rich aryl chlorides), heat to 50–60°C.
-
-
Workup:
-
Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (typically Hexanes/EtOAc).
-
Protocol Variation: Coupling with Primary/Secondary Amines
For coupling alkylamines or anilines instead of ammonia:
-
Stoichiometry: Use 1.2 equiv of the amine.
-
Base: NaOtBu is standard. For base-sensitive substrates, K₂CO₃ or Cs₂CO₃ can be used, though reaction times may increase.
-
Temperature:
-
Primary Amines: RT to 60°C.
-
Secondary Amines: 60°C to 100°C (Steric crowding requires thermal energy).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation | Ensure solvents are anhydrous and degassed. Use preformed precatalyst [(Mor-DalPhos)Pd(cinnamyl)]Cl. |
| Diarylation (Ar₂NH) | Low NH₃ Concentration | Increase ammonia equivalents (up to 10 equiv). Ensure reactor is sealed tight to prevent NH₃ gas leak. |
| Reductive Dehalogenation | Difficult Substrate | Switch solvent to Toluene. Lower temperature and increase reaction time. |
| No Reaction (Chlorides) | Low Oxidative Addition | Increase temperature to 60–80°C. Aryl chlorides are less reactive than bromides. |
Safety & Handling
-
Ammonia: Dioxane solutions of ammonia are convenient but can build pressure upon heating. Do not heat sealed vials of ammonia above 80°C unless using rated pressure vessels.
-
Catalyst: While Mor-DalPhos solid is air-stable, the active Pd(0) species is air-sensitive. All reactions must be set up under inert atmosphere (N₂ or Ar).
References
-
Ligand Development & Ammonia Coupling: Alsabeh, P. G., Lundgren, R. J., McDonald, R., Johansson Seechurn, C. C. C., Colacot, T. J., & Stradiotto, M. (2013). An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Chemistry – A European Journal, 19(6), 2131–2141.
-
Chemoselectivity Studies: Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686–8690.
-
General DalPhos Review: Lundgren, R. J., & Stradiotto, M. (2012). Key concepts in ligand design: An intrinsic advantage of the DalPhos ligand family. Chemistry – A European Journal, 18(31), 9758-9769.
Sources
Experimental procedure for Suzuki-Miyaura coupling with Mor-DalPhos
Application Note: High-Fidelity Suzuki-Miyaura Coupling with Mor-DalPhos
Part 1: Executive Summary & Technical Rationale
The Challenge: Standard biaryl phosphine ligands (e.g., SPhos, XPhos) have revolutionized Suzuki-Miyaura coupling. However, specific "privileged" substrates—particularly sterically encumbered ortho-substituted aryl chlorides and electron-poor heteroaryl chlorides—often suffer from slow oxidative addition or competitive protodeboronation due to catalyst decomposition.
The Solution: Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) offers a distinct mechanistic advantage through its hemilabile P,N-architecture . Unlike purely monodentate bulky phosphines, the morpholine arm of Mor-DalPhos reversibly coordinates to the Palladium center. This "on/off" latching mechanism stabilizes the reactive 12-electron Pd(0) species preventing aggregation (catalyst death), while readily dissociating to accommodate incoming bulky boronic acids during transmetallation.
Primary Applications:
-
Coupling of sterically hindered ortho-substituted aryl chlorides.
-
Synthesis of poly-heteroaryl scaffolds (e.g., pyridine/pyrimidine couplings).
-
Reactions requiring high turnover numbers (TON) where catalyst longevity is critical.
Part 2: Catalyst Profile & Mechanistic Insight
Ligand Specifications
-
Chemical Name: Di(1-adamantyl)-2-morpholinophenylphosphine
-
CAS Number: 1235466-62-5
-
Appearance: White to off-white crystalline solid.
-
Air Stability: High (solid state); moderately stable in solution.
The Hemilabile Advantage (Mechanism)
The success of Mor-DalPhos relies on the morpholine nitrogen. In the resting state or oxidative addition complex, the N-atom binds to Pd, creating a stable chelate. During the rate-determining steps (transmetallation/reductive elimination), the bulky adamantyl groups force the N-arm to dissociate, opening a coordination site.
Figure 1: Catalytic cycle highlighting the hemilabile "latching" of the morpholine arm, which stabilizes the oxidative addition intermediate (OxAdd) but dissociates to permit Transmetallation.
Part 3: Experimental Protocol
Pre-Catalyst Selection
While in situ generation (Pd(OAc)₂ + Ligand) is possible, using a well-defined oxidative addition precatalyst is strongly recommended for reproducibility and to eliminate induction periods.
-
Recommended: [(Mor-DalPhos)Pd(cinnamyl)]Cl (often referred to as the Stradiotto Precatalyst).
-
Alternative: Pd(OAc)₂ + Mor-DalPhos (Ratio 1:2). Note: A 1:1 ratio is often insufficient due to incomplete ligation; 1:2 ensures active species formation.
Standard Screening Conditions (0.5 mmol Scale)
| Component | Standard Reagent | Equivalents | Notes |
| Electrophile | Aryl/Heteroaryl Chloride | 1.0 equiv | Limiting reagent. |
| Nucleophile | Boronic Acid / Pinacol Ester | 1.2 - 1.5 equiv | Use excess if protodeboronation is suspected. |
| Catalyst | [(Mor-DalPhos)Pd(cinn)]Cl | 1 - 3 mol% | Start at 2 mol% for screening. |
| Base | K₃PO₄ (anhydrous) | 2.0 - 3.0 equiv | Finely ground. K₂CO₃ is a milder alternative. |
| Solvent | 1,4-Dioxane or Toluene | 0.2 - 0.5 M | Dioxane is preferred for solubility. |
| Temperature | 80°C - 110°C | N/A | Reaction is rarely efficient at RT for chlorides. |
Step-by-Step Procedure: Coupling of Hindered Aryl Chloride
Objective: Coupling of 2-chloro-1,3-dimethylbenzene with 2-methoxyphenylboronic acid.
Equipment Preparation:
-
Oven-dry a 20 mL reaction vial (or Schlenk tube) and a magnetic stir bar overnight.
-
Bring the vial into a glovebox OR use strict Schlenk techniques on a manifold.
Workflow:
-
Solids Addition:
-
Add [(Mor-DalPhos)Pd(cinnamyl)]Cl (6.5 mg, 2 mol%).
-
Add 2-methoxyphenylboronic acid (114 mg, 0.75 mmol, 1.5 equiv).
-
Add finely ground anhydrous K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv).
-
If the aryl chloride is solid: Add it now (0.5 mmol).
-
-
Degassing & Solvents:
-
Seal the vial with a septum cap (PTFE-lined).
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous 1,4-Dioxane (2.5 mL) via syringe.
-
If the aryl chloride is liquid: Add it now (0.5 mmol) via microliter syringe.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block at 100°C .
-
Stir vigorously (800+ RPM). The bulky phosphine requires high agitation to ensure mass transfer between the solid base and the solution.
-
Run for 12–16 hours.
-
-
Workup:
Figure 2: Linear workflow for the setup of Mor-DalPhos catalyzed Suzuki coupling.
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol validates itself, run a control TLC at t=1 hour.
-
Observation: If the starting material (Ar-Cl) is untouched, the catalyst has not initiated.
-
Correction: Check oxygen levels.[9] Mor-DalPhos is robust, but the active Pd(0) is sensitive. Ensure solvents are sparged for >15 mins if not using a glovebox.
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Catalyst Deactivation | Switch from in situ generation to the Cinnamyl Precatalyst . Increase catalyst loading to 4 mol%. |
| Protodeboronation | Boronic Acid Instability | Switch base to K₂CO₃ or K₃PO₄·H₂O (mild hydration can sometimes help solubility but hurts acid stability). Use MIDA boronates or Pinacol esters instead of free acids. |
| Homocoupling | Oxygen Contamination | Strict degassing is required. Homocoupling (Ar-Ar) indicates Pd(II) reduction via boronic acid oxidation. |
| Poor Solubility | "Gummy" Reaction | Add t-Amyl alcohol or Isopropanol as a co-solvent (4:1 Dioxane:Alcohol) to solubilize the base. |
Part 5: Safety & Handling
-
Phosphine Toxicity: While Mor-DalPhos is not volatile, phosphines are generally considered toxic. Handle in a fume hood.
-
Palladium Residues: All waste streams containing heavy metals must be segregated.
-
Pressurized Vials: Heating dioxane to 100°C generates pressure. Use pressure-rated vials with crimp tops or screw caps with intact O-rings.
References
-
Seminal DalPhos Ligand Development: Lundgren, R. J., & Stradiotto, M. (2012). Key Concepts in Ligand Design: An Introduction to Dialkylbiarylphosphines. Aldrichimica Acta, 45(3), 59-65.
-
Mechanistic Studies on Hemilability: Alsabeh, P. G., Stradiotto, M., et al. (2013). Diversity through Convenience: A User-Friendly Protocol for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides/Tosylates with Ammonia. Angewandte Chemie International Edition, 52(28), 7242-7246. (Note: While focused on ammonia, this paper establishes the oxidative addition/reductive elimination mechanics relevant to all cross-couplings).
-
Comprehensive Review of DalPhos Applications: Morrison, K. M., & Stradiotto, M. (2024).[10][11] The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings.[10][11][12] Chemical Science, 15, 7394-7407.[13] (Provides context on the evolution of the ligand family for difficult electrophiles).
-
Commercial Technical Data (Strem/Ascensus): Technical Note for Catalog #46-0365: Mor-DalPhos.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. PhPAd-DalPhos: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 12. Chemical Society Seminar: Mark Stradiotto - Move Over Palladium: Developing PAd-DalPhos/Nickel-Catalysed C-N Cross-Couplings | Department of Chemistry - McGill University [mcgill.ca]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Fidelity C-O Bond Formation using Mor-DalPhos
Topic: Application of Mor-DalPhos in C-O Bond Formation Reactions Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the Mor-DalPhos ligand (L5) is canonically celebrated for enabling the difficult palladium-catalyzed monoarylation of ammonia and hydrazine (C-N bond formation), its utility extends significantly into C-O bond formation. This guide details the application of Mor-DalPhos in the palladium-catalyzed cross-coupling of aryl chlorides and tosylates with primary/secondary alcohols and phenols .
Unlike traditional copper-mediated Ullmann ether synthesis which requires harsh temperatures (>120°C), the Mor-DalPhos system facilitates etherification under milder conditions (60–110°C) with lower catalyst loadings. This protocol is particularly valuable for medicinal chemists requiring a versatile catalyst system capable of sequential C-N and C-O bond formations without changing the ligand architecture.
Ligand Profile & Mechanistic Rationale
Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) is a crystallizable, air-stable ligand designed by the Stradiotto group. Its efficacy in C-O coupling stems from two synergistic structural features:
-
Steric Bulk (The "Ad" Groups): The two 1-adamantyl groups on the phosphorus atom provide immense steric bulk. This promotes the difficult reductive elimination step, which is often the rate-determining step in C-O bond formation due to the high energy of the Pd-O bond.
-
Hemilability (The Morpholine Arm): The morpholine nitrogen acts as a hemilabile donor. It binds to Palladium to stabilize the oxidative addition intermediate (preventing catalyst decomposition) but can dissociate to open a coordination site for the incoming alcohol/phenoxide nucleophile.
Mechanistic Pathway (Catalytic Cycle)
The following diagram illustrates the catalytic cycle, highlighting the critical role of the morpholine arm in stabilizing the Pd(II) intermediate before reductive elimination.
Figure 1: Catalytic cycle of Mor-DalPhos mediated C-O coupling. The hemilabile morpholine arm stabilizes the Pd(II) intermediate, preventing β-hydride elimination side pathways.
Scope and Utility
Mor-DalPhos is particularly effective for coupling aryl chlorides , which are cheaper and more widely available than bromides or iodides but harder to activate.
Substrate Compatibility Table
| Electrophile | Nucleophile | Conditions | Typical Yield | Notes |
| Aryl Chlorides | Phenols | 90°C, Cs₂CO₃ | 85-98% | Excellent FG tolerance (esters, nitriles). |
| Aryl Tosylates | Phenols | 90-110°C, K₃PO₄ | 80-95% | Useful for phenol-to-phenol coupling sequences. |
| Heteroaryl Chlorides | 1° Alcohols | 100°C, NaOtBu | 70-90% | Pyridines and quinolines are well tolerated. |
| Aryl Chlorides | 2° Alcohols | 110°C, NaOtBu | 50-75% | More challenging; prone to β-hydride elimination. |
| Aryl Halides | 3° Alcohols | Not Recommended | <10% | Use Ni/CgPhen-DalPhos for tertiary alcohols. |
Standard Operating Protocol (SOP)
Protocol A: Coupling of Aryl Chlorides with Phenols (Diaryl Ethers)
Best for: Synthesis of biaryl ethers found in pharmaceuticals.
Reagents:
-
Pre-catalyst: [(cinnamyl)PdCl]₂ (1.0 – 2.0 mol%)
-
Ligand: Mor-DalPhos (2.0 – 4.0 mol%) (L:Pd ratio 2:1)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Concentration: 0.25 M – 0.5 M
Step-by-Step Methodology:
-
Catalyst Pre-formation (Critical Step):
-
In a glovebox or under Argon, charge a reaction vial with [(cinnamyl)PdCl]₂ (5.2 mg, 0.01 mmol) and Mor-DalPhos (9.3 mg, 0.02 mmol).
-
Add 1.0 mL of anhydrous Toluene.
-
Stir at room temperature for 5-10 minutes. The solution should turn from yellow to a clear orange/red, indicating ligation.
-
-
Substrate Addition:
-
Add the Aryl Chloride (1.0 mmol) and Phenol (1.2 mmol).
-
Add Cs₂CO₃ (488 mg, 1.5 mmol). Note: Ensure the base is finely ground and dry.
-
-
Reaction:
-
Seal the vial with a Teflon-lined screw cap.
-
Heat to 90°C with vigorous stirring (800+ rpm).
-
Run for 16–24 hours.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (5 mL) and filter through a short pad of silica or Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Protocol B: Coupling with Aliphatic Alcohols
Best for: Alkyl-aryl ether synthesis.[2]
Modifications:
-
Base: Switch to Sodium tert-butoxide (NaOtBu) (1.5 equiv). Carbonate bases are often too weak for aliphatic alcohols.
-
Solvent: Toluene is preferred to minimize hydrodehalogenation.
-
Temperature: May require 100–110°C .
Expert Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (O₂) | Mor-DalPhos is air-stable as a solid but sensitive in solution at high temps. Ensure rigorous degassing of solvents. |
| Dehalogenation (Ar-H) | β-Hydride Elimination | Common with 2° alcohols. Increase ligand loading to 1.5x relative to Pd to crowd the metal center. Switch solvent to Toluene. |
| C-C Coupling (Homocoupling) | Transmetallation Failure | If using aryl chlorides, the oxidative addition is slow. Ensure the temperature is at least 90°C. Switch to [(cinnamyl)PdCl]₂ if using Pd(OAc)₂. |
| Precipitate Formation | Base Insolubility | Cs₂CO₃ can clump. Add a drop of surfactant or use 3Å molecular sieves to keep the mixture dry and dispersed. |
Strategic Context: When to use Mor-DalPhos?
While ligands like RockPhos or BrettPhos are often the first choice for simple C-O couplings, Mor-DalPhos is the superior choice in Multi-Step Sequences .
-
Scenario: You need to aminate an aryl chloride at Position A, then etherify at Position B.
-
Advantage: You can use Mor-DalPhos for both steps. This reduces the need to screen new ligands and allows for "one-pot" sequential functionalizations if the reactivity order is managed (e.g., C-N first, then C-O).
Note on Nickel Catalysis: For tertiary alcohols or extremely hindered substrates where Palladium fails, Stradiotto has developed Ni-DalPhos variants (specifically CgPhen-DalPhos ). Do not force Pd/Mor-DalPhos for tertiary alcohols; switch to the Nickel manifold.
References
-
Ligand Development & Ammonia Coupling (Primary Context): Lundgren, R. J.; Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia." Angew. Chem. Int. Ed.2010 , 49, 8686–8690.
-
C-O Coupling Capabilities (Comparative Studies): MacLean, M. A.; Wheaton, C. A.; Stradiotto, M. "Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling." Can. J. Chem.2018 , 96, 712–721. (Discusses the versatility of the scaffold).
-
General Review of DalPhos Utility: Lundgren, R. J.; Stradiotto, M. "Key Concepts in Ligand Design: An Introduction to the DalPhos Family." Aldrichimica Acta2012 , 45, 59.
-
Alternative Nickel Systems (For Tertiary Alcohols): Morrison, K. M.; McGuire, R. T.; Ferguson, M. J.; Stradiotto, M. "CgPhen-DalPhos Enables the Nickel-Catalyzed O-Arylation of Tertiary Alcohols." ACS Catal.[3]2021 , 11, 10878–10884.[3] [3]
Sources
Application Note: Mor-DalPhos for Arylation of Nitrogen Heterocycles & Ammonia Surrogates
[1][2]
Executive Summary
The synthesis of
Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) addresses this gap. Developed by the Stradiotto group, this ligand features a hemilabile morpholine arm that creates a "smart" catalytic pocket. This guide details the application of Mor-DalPhos for the monoarylation of ammonia, hydrazines, and
Ligand Profile & Mechanistic Rationale
The "Morpholine Switch" Mechanism
Unlike static bidentate ligands, Mor-DalPhos operates via a hemilabile mechanism. The bulky adamantyl phosphine anchors the ligand to Palladium, while the morpholine nitrogen acts as a flexible "switch."
-
Stabilization: During oxidative addition, the morpholine arm binds to Pd, stabilizing the Pd(II) species and preventing catalyst decomposition.
-
Activation: To accommodate the incoming nucleophile (amine/heterocycle) and facilitate reductive elimination, the morpholine arm dissociates. This transient vacancy lowers the energy barrier for C-N bond formation, particularly for difficult mono-arylation steps.
Physical Properties
| Property | Specification |
| Chemical Name | |
| Common Name | Mor-DalPhos |
| CAS Number | 1237588-12-3 |
| Appearance | White to off-white solid |
| Air Stability | High (Solid state); Moderate (Solution) |
| Key Selectivity | >95% Mono-arylation for Ammonia/Hydrazine |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical hemilabile dissociation of the morpholine moiety.
Caption: The Mor-DalPhos catalytic cycle. Note the morpholine dissociation (Yellow Node) required to accommodate the nucleophile.
Substrate Scope & Applications
Monoarylation of Ammonia
Mor-DalPhos is the "Gold Standard" for converting aryl chlorides to primary anilines using ammonia gas or ammonium salts.
-
Selectivity: Exclusive mono-arylation (prevents formation of secondary/tertiary amines).
-
Conditions: Compatible with commercially available ammonia solutions (dioxane/water) or gaseous
.
Arylation of Hydrazines
Direct arylation of hydrazine is notoriously difficult due to over-arylation and reducing properties. Mor-DalPhos enables the synthesis of aryl hydrazines (precursors to indoles and pyrazoles) with high fidelity.
Nitrogen Heterocycles (Imidazoles, Indoles, Azoles)
While often used for primary amines, Mor-DalPhos is highly effective for coupling
-
Steric hindrance is present on the aryl halide.
-
Chemoselectivity is required (e.g., reacting a primary amino group on a heterocycle side-chain over the ring nitrogen, or vice versa depending on conditions).[1]
Experimental Protocol
Standard Operating Procedure: C-N Coupling
Objective: Coupling of 4-chlorotoluene with Imidazole (Model Reaction).
Reagents:
-
Catalyst Precursor:
(Recommended over for faster activation). -
Base:
(Sodium tert-butoxide) or (for base-sensitive substrates). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step-by-Step Workflow:
-
Glovebox Setup (Recommended):
-
In a nitrogen-filled glovebox, charge a reaction vial (equipped with a magnetic stir bar) with:
- (2.0 mol % Pd).
-
Mor-DalPhos (4.0 mol %; 2:1 L:Pd ratio).
- (1.2 equivalents).
-
Aryl Chloride (1.0 equivalent).
-
Nitrogen Heterocycle (1.1–1.2 equivalents).
-
Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to aryl halide).
-
-
Benchtop Alternative:
-
If a glovebox is unavailable, weigh solids into the vial, seal with a septum cap, and purge with Argon/Nitrogen for 15 minutes. Add liquids (solvent, aryl halide) via syringe.
-
-
Reaction:
-
Seal the vial tightly.
-
Heat to 80–110 °C for 2–12 hours.
-
Note: Conversion is often visible by the precipitation of NaCl/NaBr salts.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite/Silica to remove Palladium residues.
-
Concentrate in vacuo.
-
Purify via flash column chromatography (typically Hexanes/EtOAc).
-
Protocol Visualization
Caption: Standard workflow for Mor-DalPhos mediated C-N coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation | Switch to |
| Bis-arylation | Excess Aryl Halide | Ensure strict 1:1 stoichiometry or slight excess of the nucleophile (amine). |
| C-O Coupling | Solvent/Base Interaction | If using alcoholic solvents or weak nucleophiles, |
| Product Inhibition | Heterocycle Binding | Some azoles bind Pd tightly. Increase temperature to 110°C or increase catalyst loading to 5 mol%. |
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Monoarylation of Ammonia. Angewandte Chemie International Edition, 49(46), 8686–8690. Link
-
Lundgren, R. J., et al. (2011). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines.[9] Angewandte Chemie International Edition, 50(37), 8790–8795. Link
-
Lundgren, R. J., & Stradiotto, M. (2012). Key concepts in ligand design: An intrinsic structure–activity relationship study of the DalPhos ligand family. Chemical Science, 3(12), 3416-3424. Link
-
Tardiff, B. J., et al. (2012).[6] Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing Mor-DalPhos under Aqueous and Solvent-Free Conditions.[6] European Journal of Organic Chemistry, 2012(21), 3972–3977. Link
Sources
- 1. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]
- 3. DalPhos Ligands [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dal.ca [dal.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Mor-DalPhos in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mor-DalPhos, a Ligand of Choice for Challenging C-N and C-C Bond Formations
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is paramount, particularly in the synthesis of pharmaceuticals and other complex molecular architectures. Mor-DalPhos, N-(2-(di(1-adamantyl)phosphino)phenyl)morpholine, has emerged as a powerful and versatile ancillary ligand for palladium-catalyzed cross-coupling reactions.[1][2] Developed by the Stradiotto group, this air-stable, electron-rich phosphine ligand has demonstrated remarkable efficacy in transformations that were previously considered challenging, such as the monoarylation of ammonia and other primary amines at room temperature.[3]
The unique structure of Mor-DalPhos, featuring a bulky di(1-adamantyl)phosphino group and a morpholine moiety, imparts a combination of steric hindrance and electronic richness to the palladium center. This facilitates crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to high catalytic activity and broad substrate scope.[4] These attributes make the Pd/Mor-DalPhos system an invaluable tool for medicinal chemists and process development scientists, enabling the synthesis of diverse amine-containing molecules with excellent functional group tolerance and selectivity.[5][6]
This application note provides an in-depth guide to the use of Mor-DalPhos in key synthetic transformations, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
Mechanistic Rationale: The Role of Mor-DalPhos in Catalysis
The efficacy of the Mor-DalPhos ligand in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stems from its unique structural features that favorably influence the catalytic cycle. The bulky di(1-adamantyl) groups promote the formation of monoligated, 14-electron Pd(0) species, which are highly reactive towards the oxidative addition of aryl halides. This steric bulk also facilitates the final reductive elimination step to release the desired product.
The catalytic cycle for the Buchwald-Hartwig amination using a Pd/Mor-DalPhos system is illustrated below:
A key feature of Mor-DalPhos is the potential for the morpholine oxygen to interact with the palladium center, leading to a stabilizing κ³-P,N,O coordination mode in certain intermediates.[1] This interaction can influence the stability and reactivity of the catalytic species. The choice of a palladium precursor is also critical; [Pd(cinnamyl)Cl]₂ is frequently used as it readily forms the active Pd(0) species in the presence of a suitable base and the Mor-DalPhos ligand.[5]
Experimental Protocols
The following protocols are provided as a guide for researchers. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
General Experimental Workflow
A typical experimental setup for a Pd/Mor-DalPhos catalyzed cross-coupling reaction involves the careful exclusion of oxygen and moisture, although some protocols have been shown to be tolerant to air.
Protocol 1: Buchwald-Hartwig Monoarylation of Primary Alkylamines with Aryl Chlorides
This protocol is adapted from the work of Tardiff et al. and is suitable for the selective monoarylation of primary alkylamines.[5][6]
Materials:
-
Aryl chloride (1.0 mmol)
-
Primary alkylamine (1.2 mmol)
-
[Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd)
-
Mor-DalPhos (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (anhydrous, degassed, 2 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, NaOtBu, Mor-DalPhos, and [Pd(cinnamyl)Cl]₂.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the primary alkylamine.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-arylalkylamine.
| Substrate Scope (Aryl Chlorides) | Amine | Product | Yield (%) | Reference |
| 4-Chlorotoluene | n-Hexylamine | N-(4-Methylphenyl)hexan-1-amine | 92 | [5][6] |
| 1-Chloro-4-methoxybenzene | Cyclohexylamine | N-(4-Methoxyphenyl)cyclohexanamine | 85 | [5][6] |
| 2-Chloropyridine | Benzylamine | N-Benzylpyridin-2-amine | 95 | [5][6] |
Protocol 2: Room-Temperature Monoarylation of Ammonia with Aryl Halides
This protocol, based on the work of Alsabeh et al., demonstrates the remarkable ability of the Pd/Mor-DalPhos system to facilitate the challenging coupling of ammonia at ambient temperature.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
[(κ²-P,N-Mor-DalPhos)Pd(Ph)Cl] (precatalyst, 0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol)
-
Ammonia solution (0.5 M in 1,4-dioxane, 4.0 mL, 2.0 mmol)
-
1,4-Dioxane (anhydrous, degassed, to make a total volume of ~5 mL)
Procedure:
-
In a nitrogen-filled glovebox, add the aryl halide, [(κ²-P,N-Mor-DalPhos)Pd(Ph)Cl] precatalyst, and NaOtBu to a vial equipped with a stir bar.
-
Add the ammonia solution in 1,4-dioxane.
-
Seal the vial and stir at room temperature for 18-24 hours.
-
Upon completion, the reaction mixture can be directly filtered through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography if necessary.
| Substrate Scope (Aryl Halides) | Product | Yield (%) | Reference |
| 4-Chlorotoluene | 4-Methylaniline | 85 | [1] |
| 1-Bromo-4-fluorobenzene | 4-Fluoroaniline | 92 | [1] |
| 3-Chlorobenzonitrile | 3-Aminobenzonitrile | 78 | [1] |
Protocol 3: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides (Representative Protocol)
While Mor-DalPhos is predominantly used for C-N couplings, its structural similarity to other bulky, electron-rich phosphine ligands suggests its potential applicability in C-C bond-forming reactions like the Suzuki-Miyaura coupling. The following is a representative protocol based on conditions found to be effective for similar ligands with challenging aryl chloride substrates. Note: Optimization will likely be required for specific substrate combinations.
Suggested Starting Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[Pd₂(dba)₃] (0.01 mmol, 2 mol% Pd) or Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Mor-DalPhos (0.044 mmol, 4.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/Water mixture (e.g., 10:1, degassed, 2 mL)
Suggested Procedure:
-
In an oven-dried Schlenk tube, combine the aryl chloride, arylboronic acid, K₃PO₄, Mor-DalPhos, and the palladium source.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Substrate Scope (Aryl Chlorides) | Arylboronic Acid | Expected Product | Notes |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | A common test reaction for electron-rich aryl chlorides. |
| 2-Chlorotoluene | 4-Tolylboronic acid | 2,4'-Dimethylbiphenyl | A sterically hindered coupling. |
| 1-Chloro-4-cyanobenzene | Phenylboronic acid | 4-Cyanobiphenyl | An electron-deficient aryl chloride. |
Conclusion
Mor-DalPhos has established itself as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its ability to promote challenging C-N bond formations, particularly with substrates like ammonia and primary alkylamines under mild conditions, makes it a valuable asset in the synthesis of complex organic molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers, enabling them to leverage the power of the Pd/Mor-DalPhos catalytic system in their synthetic programs, from small-scale discovery to process development.
References
-
Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1543–1552. [Link]
-
Alsabeh, P. G., Lundgren, R. J., McDonald, R., Johansson Seechurn, C. C. C., Colacot, T. J., & Stradiotto, M. (2013). An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature. Chemistry – A European Journal, 19(6), 2131–2141. [Link]
-
Fors, B. P., & Buchwald, S. L. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. European Journal of Organic Chemistry, 2012(21), 3972–3977. [Link]
-
Stradiotto, M. (2012). Exploiting the Mor-DalPhos - ancillary ligand in challenging Pd-catalysed monoarylation reactions. Chimica Oggi/Chemistry Today, 30(5), 64-67. [Link]
-
Tardiff, B. J., McDonald, R., Ferguson, M. J., & Stradiotto, M. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. The Journal of Organic Chemistry, 77(2), 1056–1071. [Link]
-
Stradiotto Research Group. (n.d.). Publications. Dalhousie University. Retrieved February 17, 2026, from [Link]
-
Alsabeh, P. G. (n.d.). Research works. University of Rostock. Retrieved February 17, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 17, 2026, from [Link]
-
The Journal of Organic Chemistry. (2012). 77(2). [Link]
-
Buchwald, S. L. (2000). The palladium-catalyzed synthesis of organic amines. DSpace@MIT. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 17, 2026, from [Link]
-
Tardiff, B. J., McDonald, R., Ferguson, M. J., & Stradiotto, M. (2012). Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos. PubMed. [Link]
-
Treacy, J. W., Tilden, J. A. R., Chao, E. Y., Fu, Z., & Maynard, H. D. (2025). In silico screening of P,N-ligands facilitates optimization of Au(III)-mediated S-arylation. Chemical Science. [Link]
-
Alsabeh, P. G., & Stradiotto, M. (2014). Utilizing Mor‐DalPhos/Palladium‐Catalyzed Monoarylation in the Multicomponent One‐Pot Synthesis of Indoles. European Journal of Organic Chemistry, 2014(12), 2475–2484. [Link]
-
Sather, A. C. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 17, 2026, from [Link]
-
Cook, E. W. F., Lavery, C. B., Wheaton, C. A., McDonald, R., & Stradiotto, M. (2015). Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. Canadian Journal of Chemistry, 93(4), 326-334. [Link]
-
Schmalzbauer, M., & Organ, M. G. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 85(21), 13855–13865. [Link]
-
Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Organic Chemistry Portal. [Link]
-
Li, G., & Huang, Y. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 688536. [Link]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Mor-DalPhos Catalyst Optimization
Topic: Optimizing Catalyst Loading for Mor-DalPhos Reactions
Introduction: The Mor-DalPhos Advantage
Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) is a specialized
Unlike standard biaryl phosphines (e.g., Buchwald ligands) which are optimized for lipophilic amines, Mor-DalPhos utilizes a hemilabile morpholine arm. This arm stabilizes the palladium center during the resting state but allows for rapid oxidative addition and reductive elimination.
Primary Applications:
-
Ammonia Monoarylation: Selective formation of primary anilines (
) without over-arylation to diarylamines. -
Hydrazine Coupling: Synthesis of aryl hydrazines.
-
Acetone
-Arylation: C-C bond formation at room temperature.
Optimization Matrix: Catalyst Loading Strategy
Do not default to a standard 5 mol% loading. Mor-DalPhos is expensive and highly active. Use this matrix to determine your starting point based on substrate complexity (sterics/electronics).
Table 1: Recommended Loading Guidelines
| Substrate Class | Electronic Bias | Steric Profile | Rec.[1] Pd Loading | Rec. Pd:L Ratio* |
| Aryl Iodides/Bromides | Electron-Deficient (e.g., -CN, -CF3) | Unhindered (para-subst) | 0.5 - 1.0 mol% | 1:1 (Precat) |
| Aryl Chlorides | Neutral / Electron-Rich | Unhindered | 1.0 - 2.0 mol% | 1:1 (Precat) |
| Heterocycles | Pyridines, Quinolines | Ortho-substituted | 2.0 - 4.0 mol% | 1:1.5 |
| Ammonia/Hydrazine | Any | Any | 3.0 - 5.0 mol% | 1:2 (In-situ) |
> Note on Ratio: For in-situ generation (mixing Pd source + Ligand), a 1:2 Pd:L ratio is critical to ensure the active
The Mechanism: Why Loading Matters
Understanding the cycle is the only way to troubleshoot effectively. The Mor-DalPhos ligand operates via a
Diagram 1: Mor-DalPhos Catalytic Cycle & Hemilability
Caption: The Mor-DalPhos cycle. The morpholine nitrogen (N) stabilizes the Pd(II) intermediate, preventing catalyst decomposition during the critical amine binding step.
Troubleshooting Guide
This section addresses specific failure modes observed in high-throughput screening and bench-scale optimization.
Symptom A: Low Conversion (< 30%) with Pd Black Formation
Diagnosis: Catalyst death due to oxidation or insufficient ligand stabilization.
-
The Fix:
-
Switch to Precatalyst: Stop mixing Pd2(dba)3 and Ligand in situ. Use the air-stable [(Mor-DalPhos)Pd(cinnamyl)Cl] precatalyst. It initiates faster and protects the Pd center.
-
Solvent Degassing: Sparging with argon is insufficient for ammonia coupling. Use freeze-pump-thaw cycles.
-
Check Ratio: If you must use in-situ mixing, increase Ligand:Pd ratio to 2:1 .
-
Symptom B: High Conversion of Ar-Cl, but Product is Ar-H (Reduction)
Diagnosis: The "Protodehalogenation" trap. The oxidative addition complex is forming, but the amine is not binding fast enough, or the base is reacting with the solvent.
-
The Fix:
-
Increase Concentration: Mor-DalPhos reactions thrive at high concentrations (0.5 M to 1.0 M ). Dilution favors side reactions.
-
Change Base: Switch from NaOtBu to Cs2CO3 or K3PO4. Alkoxide bases can act as hydride sources in certain solvents (like isopropanol).
-
Boost Loading: Increase Pd loading by 50%. A higher concentration of active catalyst can outcompete the background reduction rate.
-
Symptom C: Formation of Di-arylated Product (Ar2NH)
Diagnosis: A common issue in ammonia coupling. The product (
-
The Fix:
-
Ammonia Overpressure: Ensure you are using a saturated solution of ammonia (e.g., 0.5 M in dioxane) or a balloon of
gas. You need a massive excess of relative to the aryl halide. -
Temperature Control: Lower the temperature. Mor-DalPhos is active at room temperature for many substrates. Heating promotes the second arylation event.
-
Frequently Asked Questions (FAQ)
Q: Can I use Mor-DalPhos for coupling secondary amines? A: You can, but it is not the optimal tool. Mor-DalPhos is sterically bulky (Ad = Adamantyl). For secondary amines, less sterically demanded ligands like RuPhos or BrettPhos are generally superior. Reserve Mor-DalPhos for ammonia, hydrazine, and primary alkyl amines.
Q: Why is the "Cinnamyl" precatalyst recommended over Pd(OAc)2?
A: Pd(OAc)2 is a Pd(II) source that must be reduced to Pd(0) in situ (often by the amine or phosphine, which consumes ligand). The Cinnamyl precatalyst is rapidly activated by base to generate the active
Q: My reaction mixture turns green. Is this bad? A: Yes. A bright green color usually indicates the formation of inactive Pd-halide dimers or oxidation of the phosphine. A healthy Mor-DalPhos reaction is typically orange to dark red . If green, quench and check for oxygen leaks.
Experimental Protocol: Ammonia Monoarylation
Objective: Coupling of 4-chlorotoluene with Ammonia using Mor-DalPhos.
Reagents:
-
[(Mor-DalPhos)Pd(cinnamyl)Cl] (Precatalyst)[2]
-
4-Chlorotoluene (1.0 equiv)
-
Ammonia (0.5 M in Dioxane, 5.0 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Dioxane (Anhydrous)
Workflow:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox (or under Argon flow), charge a reaction vial with NaOtBu (1.5 equiv) and the Precatalyst (2.0 mol% ).
-
Solvent Addition: Add the Ammonia/Dioxane solution (0.5 M). Crucial: Do not add ammonia last.
-
Substrate Addition: Add 4-chlorotoluene (1.0 equiv).
-
Sealing: Seal the vial with a PTFE-lined cap.
-
Reaction: Stir at Room Temperature (25 °C) for 16–24 hours.
-
Note: If the substrate is an aryl chloride, mild heating (45–60 °C) may be required if RT conversion is slow.
-
-
Workup: Dilute with EtOAc, filter through a celite/silica plug to remove Pd, and concentrate.
References
-
Stradiotto, M., et al. (2013).[3][4] An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Chemistry – A European Journal.[5]
-
Lundgren, R. J., & Stradiotto, M. (2012).[3][5] Key Concepts in Ligand Design: An Introduction to Chelating P,N-Ligands. Aldrichimica Acta.[5]
-
Crawford, S. M., et al. (2012). Palladium-Catalyzed Mono-α-arylation of Carbonyl-Containing Compounds with Aryl Halides using DalPhos Ligands. European Journal of Organic Chemistry.[5]
-
Alsabeh, P. G., et al. (2011). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dal.ca [dal.ca]
- 6. dspace.mit.edu [dspace.mit.edu]
Improving yields in Buchwald-Hartwig reactions with Mor-DalPhos
This technical guide serves as a specialized support resource for researchers utilizing Mor-DalPhos in Palladium-catalyzed Buchwald-Hartwig amination. It is designed to bridge the gap between academic literature and bench-top execution, focusing on the ligand's unique capability for monoarylation of ammonia, hydrazine, and bulky amines.
Product: Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) Application: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) Expertise Level: Advanced / Drug Discovery
Core Directive: The "Monoarylation" Engine
User Question: Why should I choose Mor-DalPhos over other dialkylbiaryl phosphines (e.g., BrettPhos, XPhos)?
Senior Scientist Answer: You choose Mor-DalPhos for selectivity in small-molecule coupling. Unlike standard bulky phosphines, Mor-DalPhos features a P,N-chelating architecture combining a bulky di(1-adamantyl)phosphino group with a hemilabile morpholine arm.[1]
This structure creates a specific "catalytic pocket" that excels in two difficult scenarios where other ligands fail:
-
Ammonia & Hydrazine Monoarylation: It rigidly enforces mono-selectivity, preventing the common "over-arylation" to diarylamines, even with excess aryl halide.
-
Chemoselectivity: It can discriminate between primary and secondary amines with high fidelity (e.g., reacting a primary amine in the presence of a secondary amine).
Catalyst & Precursor Selection (The "Engine")
User Question: I am using Pd(OAc)₂ as my palladium source, but yields are inconsistent. Is there a better precatalyst?
Senior Scientist Answer: Yes. While Pd(OAc)₂ can work, it is often suboptimal for Mor-DalPhos due to slow reduction to Pd(0) and potential formation of inactive Pd-black.
Recommended Protocol: Switch to [Pd(cinnamyl)Cl]₂ .[2]
-
Why? This precatalyst rapidly cleaves to form the active monomeric species [(κ²-P,N-Mor-DalPhos)Pd(η¹-cinnamyl)Cl] under mild conditions. This ensures a controlled entry into the catalytic cycle without requiring harsh reduction steps.
-
Stoichiometry: Use a 1:1 ratio of Pd:Ligand (e.g., 1 mol% [Pd(cinnamyl)Cl]₂ + 2 mol% Mor-DalPhos).
Visualizing the Activation Pathway
The diagram below illustrates the critical activation step that fails when using incorrect precursors.
Figure 1: The activation pathway of Mor-DalPhos using the preferred cinnamyl precatalyst.
Reaction Environment: Solvents & Bases
User Question: I'm seeing <20% conversion with Cs₂CO₃ in Toluene. How do I optimize the environment?
Senior Scientist Answer: Mor-DalPhos systems are highly sensitive to the Base/Solvent pairing . The "standard" Suzuki conditions (Carbonate/Toluene) often fail here because they lack the basicity required to deprotonate the specific Pd-bound amine intermediates formed by this ligand.
Optimization Matrix:
| Parameter | Standard Recommendation | Alternative (For Sensitive Substrates) | Why? |
| Base | NaOtBu (Sodium tert-butoxide) | LiHMDS or K₃PO₄ | Strong bases are required to drive the rate-limiting deprotonation step, especially for ammonia/hydrazine. |
| Solvent | 1,4-Dioxane | Toluene or CPME | Dioxane stabilizes the cationic Pd intermediates. |
| Temp | Room Temperature - 60°C | 80°C - 110°C | Mor-DalPhos is uniquely active at RT for many aryl chlorides. Heat is only for sterically hindered partners. |
Critical Note: If using NaOtBu, ensure it is sublimed grade and stored in a glovebox. Hydrolyzed base (NaOH + tBuOH) is a common silent killer of this reaction.
Troubleshooting Guide: Diagnostics
User Question: My reaction turns black immediately and yields are low. What is happening?
Senior Scientist Answer: "Pd-Black" formation indicates that the rate of catalyst decomposition is faster than the rate of oxidative addition. This is a Ligand-to-Metal ratio or Oxygen issue.
Diagnostic Flowchart
Figure 2: Diagnostic logic for identifying failure modes in Mor-DalPhos couplings.
Substrate-Specific Protocols
Scenario A: Ammonia Monoarylation (The Flagship Application)
Direct coupling of NH₃ to form primary anilines.
-
Setup: In a glovebox or under strict Argon flow.
-
Reagents:
-
Aryl Chloride (1.0 equiv)[3]
-
[Pd(cinnamyl)Cl]₂ (1.5 - 3.0 mol%)
-
Mor-DalPhos (3.0 - 6.0 mol%)
-
NaOtBu (1.5 equiv)
-
Dioxane (0.5 M concentration)
-
-
Ammonia Source: Use 0.5 M NH₃ in Dioxane (commercial solution). Do not use aqueous ammonia if possible, as water can retard the rate with this specific ligand system.
-
Execution: Seal vessel. Stir at Room Temperature for 12-24h.
-
Success Marker: Conversion should be >95% with <5% diarylamine (Ar₂NH) byproduct.
Scenario B: Hydrazine Cross-Coupling
Coupling aryl chlorides with hydrazine to form aryl hydrazines.
-
Modification: Use hydrazine hydrate or THF solutions of hydrazine.
-
Base Change: NaOtBu is still preferred.
-
Temperature: Often requires mild heating (40-60°C) compared to ammonia.
-
Note: Mor-DalPhos is one of the only ligands capable of this transformation without significant reduction of the aryl halide.
References & Authoritative Sources
-
Lundgren, R. J.; Stradiotto, M. "DalPhos Ligands: Cross-Coupling of Ammonia".[4] Sigma-Aldrich Technical Spotlight. Link
-
Alsabeh, P. G.; Stradiotto, M. et al. "An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature."[4] Chemistry – A European Journal, 2013, 19(6), 2131-2141.[4] Link
-
Tardiff, B. J.; Stradiotto, M. et al. "Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos."[5] Journal of Organic Chemistry, 2012, 77(2), 1056-1071. Link
-
Lundgren, R. J.; Stradiotto, M. "Key concepts in ligand design: An introduction to the DalPhos family." Aldrichimica Acta, 2012, 45(3), 59-65. Link
Sources
Technical Support Center: Solvent Effects on Mor-DalPhos Catalytic Activity
Welcome to the technical support center for optimizing catalytic reactions involving the Mor-DalPhos ligand. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the critical role of solvent choice in achieving successful outcomes in C-N and C-C cross-coupling reactions.
Mor-DalPhos, a member of the air-stable DalPhos family of ligands, is a highly effective P,N-ligand for palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination.[1] Developed by the Stradiotto group, its unique structure, featuring a bulky di(1-adamantyl)phosphino group and a morpholine moiety, allows for challenging transformations, including the monoarylation of ammonia and hydrazine, often under mild conditions.[1][2] However, unlocking the full potential of this powerful catalytic system often hinges on a nuanced understanding of solvent effects. This guide will help you navigate these complexities.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. The solvent is a crucial, but often overlooked, variable that can profoundly influence reaction rate, yield, and selectivity.[3][4]
Q1: My reaction is sluggish or has completely stalled. Could the solvent be the problem?
A1: Absolutely. A slow or stalled reaction is one of the most common issues where the solvent is a primary suspect. Here’s a systematic approach to diagnose and solve the problem:
Possible Causes & Solutions:
-
Poor Solubility of Reagents or Catalyst:
-
The Problem: The Pd/Mor-DalPhos complex, the base (e.g., NaOtBu), or one of the coupling partners may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction kinetics.
-
The Science: For the catalytic cycle to proceed efficiently, all components must be sufficiently solvated to interact. Insoluble species can lead to catalyst deactivation or simply prevent reactants from reaching the catalytic center.
-
Recommended Action:
-
Visually inspect the reaction mixture. Is the base fully dissolved? Is the solution clear or a fine suspension?
-
Consider switching to a solvent known to better solubilize the components. For Buchwald-Hartwig aminations, common solvents include toluene, 1,4-dioxane, and tert-butanol, or mixtures thereof.[5] Ethers like THF or 2-MeTHF can also be effective.[6][7]
-
For particularly insoluble substrates, a more polar aprotic solvent like DMF or DMAc might be necessary, but be aware these can also coordinate strongly to the palladium center and potentially inhibit the reaction (see below).
-
-
-
Inappropriate Solvent Polarity Affecting a Key Catalytic Step:
-
The Problem: The polarity of the solvent can dramatically affect the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[8]
-
The Science: The oxidative addition of an aryl halide to the Pd(0) center often proceeds through a polar, charged transition state.[9] A more polar solvent can stabilize this transition state, accelerating this crucial first step. Conversely, the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst, is often favored in less polar solvents.[3] The optimal solvent is one that strikes a balance for the rate-limiting step of your specific reaction.
-
Recommended Action:
-
If you suspect oxidative addition is rate-limiting (e.g., when using unreactive aryl chlorides), consider a more polar solvent or a co-solvent. For example, adding a small amount of a polar aprotic solvent to toluene can sometimes be beneficial.
-
If reductive elimination is believed to be slow, a less polar, non-coordinating solvent like toluene or benzene might be superior.
-
-
-
Strong Solvent Coordination to Palladium:
-
The Problem: Some solvents, particularly highly polar and coordinating ones like DMF, DMSO, or acetonitrile, can bind strongly to the palladium center.[10][11]
-
The Science: This coordination can occupy a vacant site on the metal that is required for the substrate to bind, effectively inhibiting or poisoning the catalyst.[10][11][12] While some solvent coordination is inevitable and can even be beneficial, excessive coordination is detrimental.
-
Recommended Action: Avoid highly coordinating solvents unless absolutely necessary for solubility. If you must use them, consider running the reaction at a higher temperature to encourage solvent dissociation from the metal center.
-
Q2: I'm observing significant byproduct formation (e.g., hydrodehalogenation or homocoupling). How can solvent choice help?
A2: Byproduct formation is often a sign of a catalytic cycle going "off-track." Solvent choice can help steer the reaction back towards the desired product pathway.
Possible Causes & Solutions:
-
Hydrodehalogenation (Reduction of Aryl Halide):
-
The Problem: The aryl halide is being reduced to the corresponding arene instead of coupling with the amine.
-
The Science: This side reaction can be promoted by certain solvents, especially those that can act as hydrogen donors (like alcohols, particularly in the presence of a strong base) or by moisture in the solvent. It can also occur if the catalytic cycle is stalled after oxidative addition and before the amine binds.
-
Recommended Action:
-
Ensure you are using anhydrous and thoroughly degassed solvents.[13] Moisture can be a significant issue.
-
While alcoholic solvents can be beneficial in some cross-coupling reactions, they might promote hydrodehalogenation in others.[14] If this is a major byproduct, consider switching to an aprotic solvent like toluene or dioxane.
-
-
-
Homocoupling (Aryl-Aryl Dimerization):
-
The Problem: The aryl halide couples with itself to form a biaryl species.
-
The Science: This often occurs at higher temperatures and can be influenced by the solvent's ability to stabilize certain palladium intermediates.
-
Recommended Action: This issue is less directly tied to solvent choice than other side reactions but can be part of a larger optimization problem. Screening different aprotic solvents (e.g., toluene vs. dioxane vs. CPME) can sometimes reveal a system that disfavors this pathway.[15] Often, adjusting temperature and catalyst loading is a more direct solution.[16]
-
Frequently Asked Questions (FAQs)
Q3: What are the best starting solvents for a Pd/Mor-DalPhos catalyzed amination?
A3: For a typical Buchwald-Hartwig amination using Mor-DalPhos, the most common and reliable starting points are toluene and 1,4-dioxane . These solvents offer a good balance of properties: they are relatively non-polar and poorly coordinating, which is favorable for the reductive elimination step, yet they can typically dissolve the organic substrates and the catalyst complex to a sufficient degree.[3] For reactions involving ammonia or other challenging substrates, solvent systems may also include tert-butanol or THF.[5][6]
Q4: Can I use "green" or more environmentally friendly solvents with Mor-DalPhos?
A4: Yes, there is a significant push towards using more sustainable solvents in catalysis.[4] For Pd/Mor-DalPhos systems, several greener alternatives to traditional solvents like toluene and dioxane have shown promise. Consider screening solvents such as:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether that is an excellent substitute for THF.[7]
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and resistance to peroxide formation.
-
tert-Amyl methyl ether (TAME) or Methyl tert-butyl ether (MTBE): Can be effective alternatives in some cases.[7]
It is important to note that direct substitution is not always possible, and some re-optimization of reaction conditions may be necessary.[7][17]
Q5: Can Pd/Mor-DalPhos reactions be run under aqueous or solvent-free conditions?
A5: Remarkably, yes. The robustness of the Pd/Mor-DalPhos system has been demonstrated in Buchwald-Hartwig aminations of (hetero)aryl chlorides under both aqueous (without co-solvents) and completely solvent-free conditions.[18] This is particularly advantageous for industrial applications, reducing solvent waste and simplifying workup. These conditions often work well when one of the reagents is a liquid that can act as the solvent, or when using solid reagents that melt at the reaction temperature.[18]
Data & Protocols
Table 1: Representative Solvent Screening Data for a Model Buchwald-Hartwig Reaction
The following table illustrates the typical impact of solvent choice on a model reaction, such as the coupling of 4-chloro-toluene with morpholine using a Pd/Mor-DalPhos catalyst system.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Key Considerations |
| Toluene | 2.4 | >95% | Standard, non-polar, good for general use. |
| 1,4-Dioxane | 2.2 | >95% | Aprotic ether, good solubilizing power. |
| Tetrahydrofuran (THF) | 7.6 | 85-90% | More polar, can be slightly inhibitory. |
| tert-Butanol | 12.5 | 80-90% | Protic, can influence base solubility and activity. |
| Acetonitrile | 37.5 | <20% | Highly coordinating, often inhibits catalysis.[10][12] |
| DMF | 36.7 | <10% | Highly coordinating, strong catalyst inhibition.[10][12] |
Note: Yields are illustrative and will vary based on specific substrates, base, temperature, and reaction time.
Experimental Protocol: General Procedure for Solvent Screening
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 0.01 mmol, 1 mol% Pd) and Mor-DalPhos (0.02 mmol, 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL) to the vial.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Analyze the crude product to determine conversion and yield.
Visualized Workflows
Diagram 1: Catalytic Cycle & Solvent Interaction Points
This diagram illustrates a simplified Buchwald-Hartwig catalytic cycle, highlighting the key steps where solvent molecules (S) can interact with and influence the palladium catalyst.
Caption: Solvent can coordinate to Pd(0) or stabilize the oxidative addition transition state.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
This flowchart provides a logical sequence of steps to troubleshoot a low-yielding reaction, with a focus on solvent-related issues.
Sources
- 1. DalPhos Ligands [sigmaaldrich.com]
- 2. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pure.mpg.de [pure.mpg.de]
- 18. researchgate.net [researchgate.net]
Base selection for optimal performance with Mor-DalPhos
Topic: Base Selection & Optimization for Pd-Catalyzed Cross-Coupling Lead Scientist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Base" Paradox
Welcome to the Mor-DalPhos support hub. You are likely here because you are utilizing Mor-DalPhos (L1) for its flagship application: the monoarylation of ammonia, hydrazine, or the coupling of challenging primary amines.
The central challenge: Mor-DalPhos is designed to operate under mild conditions (often room temperature), but the base defines the window of success. While NaOtBu is the standard "activator" for the precatalyst and the fastest coupling promoter, it is incompatible with electrophiles containing esters, nitro groups, or acidic alpha-protons.
This guide provides the decision logic to switch between Strong Base Protocols (Standard) and Weak Base Protocols (Functional Group Tolerant) without sacrificing the unique mono-selectivity of the Mor-DalPhos system.
Base Selection Decision Matrix
Do not guess. Use this logic flow to select the starting conditions for your screen.
Figure 1: Decision tree for selecting the optimal base/solvent system based on substrate stability.
Technical Deep Dive: The Mechanism of Failure
To troubleshoot effectively, you must understand why the base matters beyond simple deprotonation.
The Hemilability Factor: Mor-DalPhos features a P,N-chelating architecture. The morpholine arm (N) is hemilabile—it binds to Pd to stabilize the oxidative addition intermediate but must dissociate to allow the nucleophile (Ammonia/Amine) to bind.
-
NaOtBu (Strong Base): Rapidly facilitates the formation of the active L1-Pd(0) species from Pd(II) precatalysts and accelerates the deprotonation of the bound amine. However, it can competitively bind to the metal or attack electrophilic sites on the substrate (e.g., hydrolyzing esters).
-
Carbonates (Weak Base): Slower deprotonation kinetics. Because the amine binding/deprotonation step is often turnover-limiting with weak bases, you typically must increase the temperature (60–90 °C) to compensate for the lower basicity.
Data: Base Compatibility Matrix
| Base | pKa (conj. acid) | Compatibility | Primary Risk | Recommended Use |
| NaOtBu | ~17 | Low (No esters/nitro) | Substrate decomposition; C-O coupling side reactions. | Ammonia/Hydrazine coupling (Standard).[1] |
| LiHMDS | ~26 | Low | Nucleophilic attack on electrophile. | Specific cases where NaOtBu fails but high basicity is needed. |
| Cs₂CO₃ | ~10 | High | Slower reaction rate; requires heat. | Functionalized Aryl Chlorides (Esters, Nitriles). |
| K₂CO₃ | ~10 | High | Solubility issues in Dioxane. | Cost-effective alternative to Cs₂CO₃; often requires t-AmylOH. |
| K₃PO₃ | ~12 | Very High | Incomplete conversion due to particle size. | Highly sensitive substrates; Must be finely ground. |
Troubleshooting Guides (FAQs)
Issue 1: "I am seeing rapid formation of Pd-black and no product."
Diagnosis: Catalyst Decomposition (The "Unprotected" Metal). This usually happens during the "induction period" before the oxidative addition stabilizes the Pd.
-
Cause A (Base): If using NaOtBu with a sensitive substrate, the base may be consuming the electrophile, leaving Pd(0) with nothing to insert into.
-
Cause B (Ligand Loading): Mor-DalPhos is bulky.[1] If you are mixing Pd(OAc)₂ + Ligand in situ, the complexation might be slow.
-
Solution:
-
Switch to a Precatalyst: Use [(Mor-DalPhos)Pd(cinnamyl)Cl] or [(Mor-DalPhos)Pd(crotyl)Cl]. This ensures a 1:1 Pd:L ratio and protects the metal center until it enters the cycle.
-
Pre-stir: If using in situ generation (e.g., [Pd(cinnamyl)Cl]₂ + Ligand), stir the catalyst/ligand in solvent for 5-10 minutes before adding the base and substrate.
-
Issue 2: "The reaction works for Aniline, but fails for Ammonia."
Diagnosis: The "Ammonia Effect" (Inhibitory Binding). Ammonia is small and can saturate the coordination sphere of Palladium, forming stable Werner complexes [Pd(NH3)n], which shuts down catalysis.
-
The Mor-DalPhos Fix: This ligand is specifically designed to prevent this via steric bulk (Adamantyl groups).
-
Troubleshooting Steps:
-
Check Base Quality: NaOtBu is hygroscopic. If it has turned to "goo" or "crust," it is NaOH/tBuOH. Use fresh, sublimed grade NaOtBu.
-
Concentration: Ammonia coupling often works better at higher concentration (0.5M - 1.0M) to drive the kinetics.
-
Gas vs. Solution: If using NH₃ gas, ensure continuous low pressure. If using 0.5M NH₃ in Dioxane, ensure the vessel is sealed tight (PTFE cap) to prevent ammonia leak.
-
Issue 3: "I have an ester group. I switched to Cs₂CO₃ but conversion is <10%."
Diagnosis: Solubility & Temperature Mismatch. Carbonate bases are insoluble in Dioxane. The reaction relies on phase transfer or surface catalysis.
-
Solution:
-
Increase Temperature: Raise from RT to 60–90 °C .
-
Add Additive: Add 1-2 drops of water (degassed) or use t-Amyl alcohol as the solvent to improve base solubility.
-
Particle Size: Grind the Cs₂CO₃ or K₂CO₃ with a mortar and pestle immediately before use.
-
Validated Experimental Protocols
Protocol A: Standard Ammonia Monoarylation (Robust Substrates)
Best for: Aryl chlorides/tosylates without base-sensitive groups.
-
Catalyst Prep: In a glovebox or under Ar, charge a reaction tube with [(Mor-DalPhos)Pd(cinnamyl)Cl] (2–5 mol%).
-
Alternative: [Pd(cinnamyl)Cl]₂ (2.5 mol%) + Mor-DalPhos (5 mol%).
-
-
Reagents: Add NaOtBu (1.5 equiv) and the Aryl Chloride (1.0 equiv).
-
Solvent: Add 1,4-Dioxane (anhydrous, degassed) to reach [C] = 0.25 M.
-
Nucleophile: Add Ammonia (0.5 M in Dioxane, 3–5 equiv) or condense NH₃ gas.
-
Execution: Seal tube. Stir at Room Temperature for 2–14 hours.
-
Workup: Filter through Celite/Silica plug to remove salts. Concentrate.
Protocol B: Functional Group Tolerant Coupling (Sensitive Substrates)
Best for: Substrates with esters, nitriles, ketones.
-
Catalyst Prep: Charge tube with [(Mor-DalPhos)Pd(cinnamyl)Cl] (2–5 mol%).
-
Reagents: Add Cs₂CO₃ (2.0 equiv, finely ground) and Aryl Chloride (1.0 equiv).
-
Solvent: Add 1,4-Dioxane (or t-AmylOH for higher solubility).
-
Nucleophile: Add Amine/Ammonia.
-
Execution: Seal tube. Heat to 60–90 °C . Monitor by LCMS.
-
Note: Reaction times will be longer (16–24h) compared to NaOtBu.
-
Visualizing the Catalytic Cycle
Understanding where the base interacts helps in debugging.
Figure 2: The catalytic cycle of Mor-DalPhos. The deprotonation step (Red) is where base selection dictates reaction success vs. functional group tolerance.
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[1][2] Angewandte Chemie International Edition, 49(46), 8686–8690. Link
-
Alsabeh, P. G., et al. (2013).[3] An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Chemistry – A European Journal, 19(6), 2131–2141. Link
-
Lundgren, R. J., et al. (2012).[3] A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions.[3] Angewandte Chemie, 124(25), 6396-6399. Link
Sources
Technical Support Center: Mor-DalPhos Palladium Precatalyst Activation
The following guide serves as a specialized technical support resource for the activation and application of Mor-DalPhos palladium precatalysts. This content is designed for researchers requiring high-fidelity mechanistic insights and troubleshooting protocols.
Topic: Activation Protocols & Troubleshooting for Mor-DalPhos Pd Systems Applicable Ligand: Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) Primary Applications: Ammonia monoarylation, Hydrazine coupling, Acetone arylation, C–N coupling of challenging substrates.
Executive Summary: The Mor-DalPhos Advantage
Mor-DalPhos is a P,N-ligand developed by the Stradiotto group (Dalhousie University).[1] Unlike standard bis-phosphines, it features a bulky di(1-adamantyl)phosphino group and a morpholine arm.
-
Key Feature: The hemilabile P,N-coordination stabilizes Pd(II) intermediates while the bulky adamantyl groups facilitate reductive elimination.
-
Critical Activation Requirement: To access the catalytic cycle, the Pd(II) precatalyst must be reduced to a monoligated L-Pd(0) species.[2] Failure to efficiently generate this species is the #1 cause of experimental failure.
Precatalyst Identification & Activation Pathways[3][4]
We support two primary classes of Mor-DalPhos precatalysts. Identifying which one you are using is critical for selecting the correct activation protocol.
Class A: Cinnamyl Precatalysts (Standard)
-
Formula: (Mor-DalPhos)Pd(η³-cinnamyl)Cl
-
Description: Air-stable solid.[3] The "workhorse" precatalyst.
-
Activation Mechanism: Requires base-mediated reduction. The cinnamyl group is eliminated (often as a cinnamyl ether or alkene), generating the active L-Pd(0).
Class B: Oxidative Addition Complexes (OACs)
-
Formula: (Mor-DalPhos)Pd(Ph)Cl (or similar Aryl-Cl complexes)[4]
-
Description: These are pre-formed oxidative addition intermediates.
-
Activation Mechanism: These are "initiators." They enter the cycle after the oxidative addition step. To catalyze your specific reaction, the initial "dummy" phenyl group must first be removed via reaction with your nucleophile (sacrificial turnover).
Visualization: Activation Workflows
The following diagram illustrates the distinct pathways for generating the active catalytic species.
Figure 1: Activation pathways for Cinnamyl (Class A) and Phenyl-Chloride (Class B) precatalysts. Note that Class B generates a stoichiometric amount of phenyl-nucleophile byproduct.
Step-by-Step Activation Protocols
Protocol A: In-Situ Generation (From [Pd(cinnamyl)Cl]₂)
Use this when commercial precatalysts are unavailable.
-
Stoichiometry: Mix [Pd(cinnamyl)Cl]₂ (1.0 equiv Pd) with Mor-DalPhos (2.0 equiv, i.e., 1:1 L:Pd ratio).
-
Solvent: Use Toluene or THF (anhydrous).
-
Pre-stirring (CRITICAL): Stir the mixture at Room Temperature (RT) for 15–30 minutes before adding base or substrates.
-
Why? This allows the ligand to break the Pd dimer and form the (L)Pd(cinnamyl)Cl species. Without this, you risk forming inactive Pd black upon base addition.
-
-
Reaction Assembly: Add aryl halide, nucleophile, and base (e.g., NaOtBu or Cs₂CO₃).
Protocol B: Using Isolated (Mor-DalPhos)Pd(cinnamyl)Cl
Recommended for highest reproducibility.
-
Charge: Add the solid precatalyst (typically 1–5 mol%) to the reaction vial.
-
Substrates: Add Aryl Halide and Nucleophile.
-
Base: Add Base (e.g., NaOtBu, K₂CO₃).
-
Solvent: Add solvent (Dioxane or Toluene are standard).
-
Activation:
-
Strong Base (NaOtBu): Activation is rapid at RT.
-
Weak Base (Carbonate): Activation may be slow at RT. Troubleshooting Tip: If using carbonate at RT, add 0.2–0.5 equiv of ethanol or water to facilitate the reduction of the Pd(II) cinnamyl species to Pd(0).
-
Troubleshooting Guide (Q&A)
Issue 1: "My reaction has a long induction period or never starts."
Diagnosis: Inefficient reduction of Pd(II) to Pd(0).
-
Cause: The cinnamyl group is not leaving efficiently. This is common when using weak bases (K₂CO₃, K₃PO₄) in non-protic solvents (Toluene/Dioxane) at low temperatures.
-
Solution:
-
Switch Base: Use NaOtBu if functional groups permit. It activates the precatalyst almost instantly.
-
Add Additive: If you must use weak bases, add 0.5 equiv of Ethanol or Phenylboronic acid . These act as transmetallating/reducing agents to kick-start the cycle.
-
Heat: Increase temperature to 40–60°C for the first 30 mins to drive activation.
-
Issue 2: "I see a byproduct in my LCMS that corresponds to Phenyl-Nucleophile."
Diagnosis: You are likely using the Class B OAC precatalyst (Mor-DalPhos)Pd(Ph)Cl.
-
Cause: This precatalyst contains a "dummy" phenyl group. To become active, it must couple this phenyl group with your nucleophile (e.g., ammonia or amine) and eliminate it.
-
Impact: This consumes a tiny amount of your nucleophile (equal to catalyst loading, e.g., 2 mol%).
-
Solution: This is normal behavior for this specific precatalyst type. Ensure you have a slight excess of nucleophile if the reaction is stoichiometric.
Issue 3: "The reaction turns black immediately upon adding base."
Diagnosis: Ligand dissociation and Pd agglomeration (Pd Black).
-
Cause: The Mor-DalPhos ligand is bulky.[1][5][6][7][8] If the L:Pd ratio is not strictly 1:1 (or if using in-situ generation without pre-stirring), the base reduces "naked" Pd species which precipitate.
-
Solution:
-
Use the isolated precatalyst (Mor-DalPhos)Pd(cinnamyl)Cl instead of in-situ mixing.
-
Ensure solvents are degassed . While the precatalyst is air-stable, the active L-Pd(0) generated after base addition is NOT. Oxygen will instantly decompose it.
-
Issue 4: "Ammonia monoarylation is giving di-arylated byproducts."
Diagnosis: Loss of selectivity.
-
Cause: This is rarely a catalyst "activation" issue but rather a concentration issue.
-
Solution:
-
Ensure high ammonia pressure (if using gas) or concentration (if using dioxane solutions).
-
Mor-DalPhos is designed for mono-selectivity due to steric bulk. If selectivity drops, check if the ligand has oxidized (Mor-DalPhos oxide is catalytically dead/non-selective). Use fresh ligand/precatalyst.
-
Quantitative Data: Base & Solvent Compatibility
The following table summarizes optimal conditions for activating Mor-DalPhos precatalysts in Ammonia Monoarylation (a benchmark reaction).
| Base Type | Solvent | Activation Temp | Additive Required? | Notes |
| NaOtBu | Dioxane | RT (25°C) | No | Fastest activation. Best for non-sensitive substrates. |
| Cs₂CO₃ | Dioxane | 50–90°C | No | Slower activation. Good for base-sensitive groups.[9] |
| K₂CO₃ | Toluene | 80–110°C | Yes (Recommended) | Often requires trace water or EtOH to assist activation. |
| K₃PO₄ | t-Amyl Alcohol | 90°C | No | Alcohol solvent acts as the activator/reductant. |
References
-
Stradiotto, M., et al. (2013).[4][10][11] An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Chemistry – A European Journal.[10][11][12][13]
-
Lundgren, R. J., & Stradiotto, M. (2012).[11] Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry – A European Journal.[10][11][12][13]
-
Stradiotto, M. (2018).[11] Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. Canadian Journal of Chemistry.[10]
-
Alsabeh, P. G., et al. (2012).[4][10][11] Stoichiometric Reactivity Relevant to the Mor-DalPhos/Pd-Catalyzed Cross-Coupling of Ammonia and 1-Bromo-2-(phenylethynyl)benzene. Organometallics.
Sources
- 1. DalPhos配位子 [sigmaaldrich.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dal.ca [dal.ca]
- 11. dal.ca [dal.ca]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Mor-DalPhos Catalyzed Cross-Coupling Workup & Purification
Topic: Reaction workup procedure for Mor-DalPhos catalyzed couplings Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TSC-MD-2024-01[1]
Core Directive & Protocol Overview
Mor-DalPhos (N-[2-di(1-adamantyl)phosphinophenyl]morpholine) is a specialized, bulky, electron-rich phosphine ligand developed by the Stradiotto group.[1] It is the "Gold Standard" for the palladium-catalyzed monoarylation of ammonia , hydrazine , and acetone , as well as the coupling of challenging aryl chlorides with primary amines.
Unlike standard Buchwald-Hartwig ligands, Mor-DalPhos facilitates the coupling of small, nucleophilic substrates (like NH₃) while suppressing multiple arylations. However, its bulky adamantyl groups and morpholine backbone present unique challenges during workup, particularly regarding ligand removal and palladium scavenging.
The "Gold Standard" Workup Protocol (SOP)
Based on Organic Syntheses and Stradiotto Group methodologies.
Context: This protocol assumes a standard coupling of an aryl chloride with ammonia (0.5 M in dioxane) or a primary amine using [Pd(cinnamyl)Cl]₂/Mor-DalPhos and NaOtBu or Cs₂CO₃.[1]
Step 1: Quench & Safety (Ammonia Specific)
-
Safety Critical: If using ammonia gas or solutions in sealed vessels, cool the reaction mixture to room temperature (RT) and carefully vent the excess ammonia into a fume hood scrubber before opening the vessel.
-
Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 5–10 mL per mmol substrate).[1]
-
Why: Mor-DalPhos and its Pd-complexes are highly soluble in DCM. EtOAc is preferred if the product is less polar to facilitate later washing.
-
Step 2: Filtration (Catalyst Bulk Removal) [1]
-
Pass the diluted mixture through a pad of Celite® 545 or Silica Gel (approx. 2 cm depth in a sintered glass funnel).
-
Rinse: Wash the pad with 3 x volumes of the dilution solvent.
-
Technical Insight: This step removes the bulk of the insoluble inorganic salts (NaCl, NaOtBu residues) and precipitated Palladium black.
Step 3: Concentration & Adsorption
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
Pre-absorption: For challenging separations, add silica gel to the crude solution and evaporate to dryness ("dry loading") rather than loading a viscous oil onto the column.
Step 4: Purification (Ligand Removal) [1]
-
Chromatography: Flash column chromatography is required.[1] Mor-DalPhos (MW ~557 g/mol ) is lipophilic.
-
Solvent System: Gradient elution using Hexanes/EtOAc is standard.[1]
-
Note: The unreacted Mor-DalPhos ligand typically elutes after non-polar aryl halides but before many polar amine products.[1]
-
Visualization: The ligand is UV active.
-
Troubleshooting & FAQs
Category A: Catalyst & Ligand Removal (Purity)[1][2]
Q: The final product has residual Palladium levels above ICH limits (>10 ppm). How do I remove the Mor-DalPhos/Pd complex? A: Standard filtration is insufficient for pharma-grade purity.[1] The bulky adamantyl groups on Mor-DalPhos protect the Pd center, making it resistant to simple washes.
-
Solution 1 (Scavengers): Treat the post-filtration organic layer with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Thiourea scavengers .[1]
-
Protocol: Add scavenger (4:1 w/w ratio relative to catalyst), stir at 40°C for 2-4 hours, then filter.
-
-
Solution 2 (Activated Carbon): Use specialized carbons like Carboxen® (synthetic carbon) which are tuned for Pd removal without adsorbing the API.[1]
-
Solution 3 (Crystallization): If your product is solid, recrystallization from EtOH/Water or Toluene/Heptane is the most effective way to reject the lipophilic Mor-DalPhos ligand.
Q: I see a persistent impurity spot on TLC just above my product. Is this the ligand? A: Likely yes, or the oxidized ligand (Mor-DalPhos-oxide).[1]
-
Diagnostic: Mor-DalPhos is air-stable but can slowly oxidize in solution over days.[1] The oxide is much more polar than the free ligand.
-
Fix: If the ligand co-elutes with your product, switch to an amine-functionalized silica column or add 1% Triethylamine to your eluent to sharpen the amine product peak, altering its Rf relative to the neutral ligand.
Category B: Reaction Performance & Stability
Q: My yield is low, and I see significant protodehalogenation (Ar-Cl
-
Mechanism: The Pd-hydride species forms via
-hydride elimination from the solvent or contaminants.[1] -
Corrective Action:
Q: The product (primary aniline) appears dark or degrades during workup. A: While Mor-DalPhos is stable, primary anilines derived from ammonia coupling can be sensitive to oxidation.[1]
-
Fix: Perform the workup using degassed solvents. Store the crude product under Argon/Nitrogen if not purifying immediately. Avoid using chloroform (which can form carbenes/impurities with primary amines over time).[1]
Visualizations
Diagram 1: Workup Decision Matrix
This workflow dictates the purification path based on product solubility and regulatory requirements.
Caption: Decision matrix for Mor-DalPhos workup, prioritizing product stability and Palladium removal requirements.
Diagram 2: Scavenger Mechanism & Ligand Fate
Visualizing how to separate the bulky Mor-DalPhos ligand from the Target API.
Caption: Separation logic showing the distinct removal pathways for the Palladium complex (chemical scavenging) vs. the free Ligand (chromatography).
Data & Specifications
Table 1: Recommended Scavengers for DalPhos/Pd Systems
Data derived from industry standard Pd-removal screenings.[1]
| Scavenger Type | Functional Group | Efficiency (Pd) | Compatibility | Best For |
| SiliaMetS® Thiol | Si-(CH₂)₃-SH | High (>95%) | Universal | General Pd(II) removal |
| SiliaMetS® Thiourea | Si-Thiourea | Very High (>99%) | Good | Electrophilic Pd species |
| Carboxen® 564 | Synthetic Carbon | High | Methanol/DMF | API yield preservation |
| Activated Charcoal | Carbon | Moderate | Variable | Crude cleanup (bulk) |
Table 2: Solvent Compatibility for Workup
Based on Mor-DalPhos solubility profile.
| Solvent | Solubility (Mor-DalPhos) | Workup Utility | Notes |
| Dichloromethane | High | Extraction | Excellent for dissolving the bulky ligand.[1] |
| Toluene | High | Reaction/Wash | Good for non-polar product extraction.[1] |
| Hexanes | Low/Moderate | Trituration | Can be used to precipitate polar products while keeping ligand in solution. |
| Water | Insoluble | Wash | Ligand stays in organic phase; salts wash out. |
References
-
Tardiff, B. J., et al. (2012).[2][3] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. Journal of Organic Chemistry. [Link]
-
Stradiotto, M., et al. (2011).[3][4] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (2011). Palladium-Catalyzed Cross-Coupling of Ammonia and Aryl Mesylates. (General Procedure Reference for DalPhos family). [Link]
-
Alsabeh, P. G., et al. (2013).[4][5] An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation. Chemistry – A European Journal.[4][5] [Link][1]
Sources
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos [organic-chemistry.org]
- 3. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dal.ca [dal.ca]
Technical Support Center: Managing Mor-DalPhos Sensitivity
Executive Summary: The "Air-Stable" Paradox
Is Mor-DalPhos air-sensitive? Technically, no —but practically, yes .
While Mor-DalPhos (and the DalPhos family) is often cited in literature as "air-stable" in the solid state [1], this definition refers to kinetic stability (it oxidizes slowly over days/weeks). However, for pharmaceutical applications or challenging couplings (e.g., ammonia monoarylation), even trace oxidation (1–5%) can induce an induction period or cause total catalytic failure.
The Golden Rule: Treat Mor-DalPhos as air-sensitive to guarantee reproducibility. If you treat it like triphenylphosphine, your easy reactions will work, but your difficult reactions will fail.
Quick Diagnostics: Is My Ligand Dead?
Before starting a high-value reaction, verify the integrity of your ligand batch.
| Diagnostic Method | Observation | Status | Action |
| Visual Inspection | White, crystalline powder | Healthy | Proceed to reaction. |
| Off-white, sticky, or "wet" clumping | Compromised | Purify or discard. | |
| Sharp singlet (approx. | Healthy | Note: Chemical shift varies by solvent. Always run a T0 standard. | |
| Small peak downfield (approx. +30-40 ppm from main peak) | Oxidized | If oxide < 5%, use excess ligand. If > 5%, recrystallize. | |
| Solubility | Dissolves instantly in Toluene/THF | Healthy | Proceed. |
| Hazy solution or particulates | Compromised | Filter solution; likely oxide contamination. |
Handling & Storage Protocols
Q: Can I store Mor-DalPhos on the bench?
A: We strongly advise against long-term bench storage.
While the bulky Adamantyl groups (
Best Practice Storage:
-
Environment: Nitrogen-filled Glovebox or desiccator.[1]
-
Temperature: -20°C (Freezer).
-
Container: Taped vial inside a secondary jar with Drierite/Sieves.
Q: I don't have a glovebox. How do I weigh it out?
A: Use the "Solid-State Transfer" technique. The solid is kinetically stable enough for brief air exposure (2–5 minutes), but solutions oxidize rapidly.
Protocol: Benchtop Weighing
-
Prep: Have your reaction vial (with stir bar) purged with Argon/Nitrogen before opening the ligand bottle.
-
Weigh: Quickly weigh the solid Mor-DalPhos onto weighing paper/boat.
-
Transfer: Dump the solid into the purged vial.
-
Seal: Cap immediately and purge the headspace for 5 minutes.
-
Solvent: NEVER add solvent to the ligand in air. Add degassed solvent only through the septum.
Troubleshooting Guide
Scenario A: "The reaction turned black immediately."
Diagnosis: Rapid Catalyst Decomposition (Pd Black). Cause: The rate of ligand coordination to Palladium was slower than the rate of Pd precursor decomposition. This often happens if the ligand is partially oxidized; the oxide cannot bind Pd, leaving the metal naked and prone to aggregation. Solution:
-
Pre-stir: Mix Pd precursor and Mor-DalPhos in solvent for 1-2 minutes before adding the base or substrate. This ensures the active
species is formed. -
Switch to Precatalyst: Use oxidative addition precatalysts (e.g., [(Mor-DalPhos)Pd(cinnamyl)Cl]) to bypass the sensitive ligation step [2].
Scenario B: "No conversion, but the catalyst is still soluble (orange/red)."
Diagnosis: Poisoned Base or Induction Period. Cause: Moisture contamination.[1]
-
The Mechanism: You are likely using NaOtBu or Cs2CO3 . If moisture enters, NaOtBu hydrolyzes to NaOH and tBuOH.
-
Why it fails: Mor-DalPhos is famous for ammonia/amine coupling. These cycles require the tert-butoxide anion for deprotonation. Hydroxide is not basic enough to deprotonate the ammonium/amine intermediate in the catalytic cycle. Solution:
-
Resublime your NaOtBu.
-
Flame-dry your glassware.
-
Ensure your solvent is <50 ppm water (Karl Fischer).
Scenario C: "It works for Aryl Chlorides but fails for Aryl Tosylates."
Diagnosis: Lability of the Morpholine Arm.[2] Cause: Tosylates are more challenging oxidative addition partners. If the morpholine arm dissociates (hemilability), the catalyst becomes less electron-rich and fails to activate the C-OTs bond. Solution:
-
Lower the temperature (if possible) to stabilize the chelate.
-
Ensure strictly anhydrous conditions (water promotes ligand dissociation).
Visualizing the Sensitivity Logic
The following diagram illustrates the "Life Cycle" of the ligand and where failure points occur.
Caption: Figure 1. Degradation pathways of Mor-DalPhos. Note that solution-phase oxidation is significantly faster than solid-state oxidation.
Advanced Protocol: Precatalyst Formation
Recommended for scale-up or high-cost substrates.
To eliminate the variables of ligand oxidation and air sensitivity, synthesize the Mor-DalPhos Pd(cinnamyl)Cl precatalyst. This species is air-stable and robust.[2]
Reagents:
- (0.5 equiv)
-
Mor-DalPhos (1.0 equiv)
-
Dichloromethane (DCM) or Toluene
Workflow:
-
Dissolve
in DCM. -
Add Mor-DalPhos (solid).[3]
-
Stir at Room Temp for 1 hour (Color change to orange/yellow).
-
Concentrate and precipitate with Pentane.
-
Filter and dry.
-
Result: A shelf-stable precatalyst that requires no glovebox for weighing [3].
References
-
Stradiotto, M., et al. "DalPhos Ligands: Synthesis and Applications." Dalhousie University / Sigma-Aldrich Technical Bulletin.
-
Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 49(46), 8686-8690.
-
Strem Chemicals. "Technical Note: Mor-DalPhos and Precatalysts." Strem Catalog 46-0940.
-
Alsabeh, P. G., et al. (2013). "Diversity in DalPhos: Synthesis and Application." Organometallics, 32(15).
Sources
Technical Support Center: High-Throughput Screening for Mor-DalPhos
Introduction
Welcome to the Mor-DalPhos Technical Support Center. This guide is designed for researchers utilizing Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) in high-throughput screening (HTS) campaigns.
Mor-DalPhos is a specialized
Part 1: Pre-Screening Preparation (The Hardware)
Ligand Handling & Stability
Q: Is Mor-DalPhos air-sensitive? A: In its solid state, Mor-DalPhos is air-stable and can be weighed on a benchtop balance. However, once in solution—and particularly in the presence of Palladium—it becomes sensitive to oxidation.
-
Best Practice: Store the solid ligand at -20°C under argon. Allow the vial to warm to room temperature before opening to prevent condensation.
Q: Can I make a large stock solution for my entire screen? A: Yes, but with strict time limits.
-
Solvent Choice: Use anhydrous Toluene or THF. Avoid protic solvents for stock solutions.
-
Stability Window: Use stock solutions within 4 hours of preparation. Although the free ligand is relatively stable, trace peroxides in solvents can slowly oxidize the phosphorus center (
), rendering it inactive.
Catalyst Formulation for HTS
Q: Should I use free Pd salt + Ligand or a pre-formed catalyst? A: For HTS, pre-forming the active species or using a specific pre-catalyst mixture is critical for well-to-well reproducibility.
-
Recommended Pre-catalyst:
. -
Why? It initiates rapidly under mild conditions compared to
, which requires reduction to Pd(0) that can be variable in microscale reactions. -
Stoichiometry: A 1:1 ratio of L:Pd is standard.[2]
-
Protocol: Mix
(0.5 equiv) and Mor-DalPhos (1.0 equiv) in Toluene. Stir for 10 minutes to form the active species before dispensing.
-
Part 2: The Screening Workflow
Experimental Design Strategy
Do not screen randomly. Mor-DalPhos has a specific "operating window."
| Variable | Recommendation | Rationale |
| Pd Source | Cinnamyl is best for activation; | |
| Base | ||
| Solvent | Toluene, 1,4-Dioxane, CPME, | Non-polar solvents (Toluene) often favor the |
| Temperature | RT, 60°C, 100°C | Mor-DalPhos is famous for RT ammonia coupling; don't overheat initially. |
Visual Workflow (HTS Protocol)
Figure 1: Standardized HTS workflow for Mor-DalPhos optimization. Note that base is added last to prevent premature catalyst decomposition.
Part 3: Troubleshooting Guide (FAQs)
Reaction Appearance & Color
Q: My reaction wells turned black immediately after adding the base. Is this bad? A: Yes. Instant black precipitation usually indicates "Pd black" formation—the aggregation of inactive Pd(0) nanoparticles.
-
Cause: The ligand failed to ligate the Palladium before the Pd(II) was reduced, or the ligand was oxidized.
-
Fix: Ensure you stir the Pd source and Mor-DalPhos together for 10-15 minutes before adding the base or substrate. This "incubation time" ensures the protective
-chelate is formed.
Q: The reaction mixture is bright orange/yellow. Did it work? A: This is generally a good sign . Active Mor-DalPhos/Pd(II) oxidative addition complexes are often yellow to orange.
Reactivity Issues
Q: I see 100% conversion of the starting material but no product. Where did it go? A: This suggests Hydrodehalogenation (reduction of the Ar-Cl to Ar-H).
-
Mechanism: If the amine nucleophile is too slow to bind or the base is too strong, the Pd-Ar intermediate may undergo
-hydride elimination (if alkyl groups are present) or abstract a proton from the solvent. -
Solution: Switch to a milder base (e.g.,
instead of ) or increase the concentration of the amine nucleophile.
Q: I am getting low yields with Ammonia (NH3). A: Ammonia coupling is the flagship application of Mor-DalPhos, but it is tricky.
-
Issue 1: Source of NH3. Aqueous ammonia (
) often kills the catalyst if not used with specific phase-transfer conditions. Use 0.5 M NH3 in Dioxane or gaseous NH3 (balloon) for best results. -
Issue 2: Stirring. Ammonia gas has low solubility in hot toluene. Ensure vigorous stirring (1000+ rpm) in your HTS vials to maintain mass transfer.
Selectivity Logic Tree
Figure 2: Troubleshooting decision tree for analyzing HTS failure modes.
Part 4: Post-Screening & Scale-Up
Q: I found a "hit" in the screen (2 µmol scale). How do I scale to 1 gram? A: Mor-DalPhos scales exceptionally well, but thermal management becomes critical.
-
Concentration: HTS is often dilute (0.05 M). Scale-up reactions run better at higher concentrations (0.2 – 0.5 M) because the catalyst turnover frequency (TOF) improves.
-
Exotherm: The oxidative addition of aryl chlorides can be exothermic. On a 1g scale, add the catalyst solution slowly or use a cooling bath during the initiation phase.
-
Filtration: The morpholine arm can protonate during workup, trapping the ligand in the aqueous phase. To recover the ligand (if desired), ensure the pH is basic (>10) during extraction.
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[3] Angewandte Chemie International Edition, 49(46), 8686–8690. Link
-
Lundgren, R. J., et al. (2012). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides at Room Temperature. Chemistry – A European Journal, 18(31), 9758–9766. Link
-
Stradiotto, M., et al. (2011). DalPhos: A New Family of P,N-Ligands for Pd-Catalyzed C-N and C-C Bond Formation.[3] Dalton Transactions, 40, 10731-10735. Link
-
Alsabeh, P. G., et al. (2013). Palladium-Catalyzed Direct Arylation of Acetone using Mor-DalPhos.[3] Organometallics, 32(17), 4707–4710. Link
Sources
Validation & Comparative
Mor-DalPhos vs. Buchwald Ligands: Performance Guide for N-Arylation
Executive Summary: The Specialist vs. The Generalist
In the landscape of Palladium-catalyzed C-N cross-coupling, the choice between Mor-DalPhos (a P,N-chelating ligand) and Buchwald Ligands (dialkylbiaryl phosphines like BrettPhos/tBuBrettPhos) is rarely a toss-up. It is a strategic decision based on the nucleophile class and selectivity requirements.
-
Choose Mor-DalPhos when: Your critical step is the selective monoarylation of ammonia (NH₃) or hydrazine . This ligand is engineered to prevent the formation of tertiary amines (diarylation) and functions exceptionally well with aryl chlorides and tosylates at ambient temperatures.
-
Choose Buchwald Ligands (e.g., tBuBrettPhos, RuPhos) when: You are coupling primary alkyl/aryl amines or secondary amines . The Buchwald suite offers superior versatility for complex amine nucleophiles and general Buchwald-Hartwig aminations where ammonia is not the coupling partner.
Ligand Architecture & Mechanistic Logic[1]
To understand performance differences, one must analyze the structural engineering of the ligands.[1]
Mor-DalPhos: The Hemilabile P,N-Chelator
Developed by the Stradiotto group, Mor-DalPhos features a bulky di(1-adamantyl)phosphino group and a morpholine arm.[2]
-
Mechanism: The morpholine nitrogen coordinates to the Pd center (hemilability). This P,N-chelation creates a crowded but stable environment that:
-
Facilitates oxidative addition via the electron-rich phosphine.
-
Crucially: Blocks the coordination of a second aryl halide or amine product, strictly enforcing monoarylation of small nucleophiles like ammonia.
-
Buchwald Ligands: The Monodentate Bulwarks
Developed by the Buchwald group, these are electron-rich, bulky dialkylbiaryl monophosphines.
-
Mechanism: They rely on extreme steric bulk (e.g., t-Bu groups in tBuBrettPhos) and a specific "L-shaped" conformation.
-
Effect: The bulk promotes reductive elimination (the hardest step for electron-rich amines) and stabilizes the Pd(0) species. However, they lack the specific chelating "clamp" of Mor-DalPhos, making selective ammonia arylation historically more challenging (though tBuBrettPhos has closed this gap significantly).
Visualization: Structural & Functional Comparison[4]
Figure 1: Structural logic dictating the performance divergence between Mor-DalPhos and Buchwald ligands.
Performance Showdown
A. The "Killer App": Ammonia Cross-Coupling
This is the primary battlefield. Using ammonia gas or surrogate salts to create primary anilines (Ar-NH₂) is notoriously difficult due to catalyst poisoning and over-arylation (formation of Ar₂NH).
| Feature | Mor-DalPhos | tBuBrettPhos (Buchwald) |
| Selectivity (ArNH₂ vs Ar₂NH) | Excellent (>20:1) . The P,N-chelate physically blocks the second arylation. | Good to Excellent. Relies on steric bulk to prevent diarylation. |
| Substrate Scope | Broad. Aryl Chlorides, Tosylates, Mesylates.[3][4] Works well with ortho-substituents. | Broad. Aryl Chlorides, Bromides, Iodides.[5][6] Excellent for heteroaryl halides.[7] |
| Temperature | Room Temperature (25°C) capability for many aryl chlorides. | Often requires mild heating (40-80°C) for difficult substrates, though RT is possible. |
| Precatalyst Stability | Air-stable, but active species requires careful generation (often [Pd(cinnamyl)Cl]₂). | Highly evolved G3/G4 palladacycles allow for easy "dump and stir" setup. |
Verdict: Mor-DalPhos is the gold standard for selective ammonia monoarylation, particularly for aryl tosylates and chlorides at mild temperatures.
B. Hydrazine & Acetone Coupling[3]
-
Mor-DalPhos: Uniquely effective for the monoarylation of hydrazine (to form aryl hydrazines) and the α-arylation of acetone .[2] The ligand's specific geometry favors these small nucleophiles.
-
Buchwald Ligands: While capable, they are not typically the first choice for hydrazine due to competing decomposition pathways.
C. Primary & Secondary Amines[5][6]
-
Buchwald Ligands (RuPhos, XPhos, BrettPhos): Dominate this category. If you are coupling an aniline, a morpholine, or a complex alkyl amine, Buchwald ligands generally offer higher turnover numbers (TON) and faster rates.
-
Mor-DalPhos: Effective, but often slower than specialized Buchwald ligands for bulky secondary amines.
Experimental Protocols
Protocol A: Ammonia Monoarylation with Mor-DalPhos
Based on Stradiotto et al. (Chem. Eur. J. 2013)
Objective: Synthesis of 4-methoxyaniline from 4-chloroanisole.
Reagents:
-
[Pd(cinnamyl)Cl]₂ (2.5 mol %)
-
Mor-DalPhos (5.0 mol %)[6]
-
4-Chloroanisole (1.0 equiv)
-
NaOtBu (1.5 equiv)
-
Ammonia (0.5 M in dioxane, 4-5 equiv)
-
Dioxane (anhydrous)
Step-by-Step:
-
Catalyst Pre-formation (Critical): In a glovebox or under strict Ar, charge a vial with [Pd(cinnamyl)Cl]₂ and Mor-DalPhos. Add 1 mL dioxane. Stir for 5-10 mins until a homogenous yellow/orange solution forms. Note: In situ formation ensures the active P,N-complex is ready.
-
Add solid NaOtBu and the aryl chloride to the vial.
-
Add the NH₃/dioxane solution. Seal the vial tightly (Teflon-lined cap).
-
Stir at 25 °C (Room Temp) for 16–24 hours.
-
Workup: Dilute with EtOAc, filter through a silica plug to remove Pd, concentrate, and purify via column chromatography.
Self-Validation Check:
-
Color Change: Reaction mixture usually turns dark orange/brown.
-
TLC: Monitor consumption of aryl chloride. If SM remains after 24h, increase temp to 50°C.
Protocol B: Primary Amine Coupling with tBuBrettPhos
Based on Buchwald et al. (J. Am. Chem. Soc. 2008)
Objective: Coupling of 4-chlorotoluene with n-hexylamine.
Reagents:
-
tBuBrettPhos Pd G3 Precatalyst (1.0 mol %)
-
4-Chlorotoluene (1.0 equiv)
-
n-Hexylamine (1.2 equiv)
-
NaOtBu (1.4 equiv)
-
tBuOH or Dioxane
Step-by-Step:
-
Setup: Charge a vial with tBuBrettPhos Pd G3 precatalyst and NaOtBu. Purge with Argon.
-
Add solvent (tBuOH), amine, and aryl halide via syringe.
-
Stir at 80 °C for 1-4 hours. Note: Buchwald G3 catalysts activate rapidly; reaction times are often short.
-
Workup: Standard aqueous extraction (EtOAc/H₂O), dry over MgSO₄, concentrate.
Decision Matrix: Which Ligand?
| Application | Recommended Ligand | Why? |
| NH₃ + Aryl Chloride | Mor-DalPhos | Superior selectivity; RT reactivity.[3][8] |
| NH₃ + Aryl Tosylate | Mor-DalPhos | High turnover; difficult substrate for others. |
| Primary Amine + Aryl Chloride | tBuBrettPhos | Faster kinetics; robust G3/G4 precatalysts. |
| Secondary Amine + Aryl Halide | RuPhos / XPhos | Steric bulk of ligand accommodates bulky amine. |
| Hydrazine Coupling | Mor-DalPhos | Specialized stability for hydrazine. |
| Heterocycle Synthesis | tBuXPhos | Excellent for heteroaryl halides.[9] |
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the unique "Hemilabile Catch" of Mor-DalPhos that enables ammonia selectivity.
Figure 2: The Pd(0)/Pd(II) catalytic cycle. The blue box highlights the Mor-DalPhos advantage: the chelating arm stabilizes the intermediate, preventing the coordination of a second aryl halide that leads to diarylation.
References
-
Alsabeh, P. G., et al. (2013).[3][6] An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature. Chemistry – A European Journal.[3]
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Vo, G. D., & Hartwig, J. F. (2009).[5] Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates. Journal of the American Chemical Society.[5]
-
Stradiotto Research Group. DalPhos Ligands Overview. Dalhousie University.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DalPhos Ligands [sigmaaldrich.com]
- 3. dal.ca [dal.ca]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. fig.if.usp.br [fig.if.usp.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Mor-DalPhos vs. XPhos for C-N Coupling
[1]
Executive Summary: Precision vs. Power
In the landscape of Palladium-catalyzed Buchwald-Hartwig amination, Mor-DalPhos and XPhos represent two distinct philosophies of ligand design.[1]
-
Mor-DalPhos (The Specialist): A P,N-chelating ligand designed specifically to solve the "small nucleophile problem."[1] It is the industry gold standard for coupling ammonia and hydrazine —substrates that typically poison other catalysts or lead to over-arylation.
-
XPhos (The Generalist): A dialkylbiaryl monophosphine that serves as a robust workhorse. It excels in coupling sterically hindered amines , sulfonamides , and amides , leveraging massive steric bulk to force reductive elimination.
Verdict: Use Mor-DalPhos if your nucleophile is ammonia (
Part 1: Ligand Architectures & Mechanistic Drivers[1]
Understanding the structural causality is essential for troubleshooting reaction failures.
Mor-DalPhos: The Hemilabile P,N-Chelator[1]
-
Structure: Di(1-adamantyl)-2-morpholinophenylphosphine.[1][2]
-
Mechanism: Features a bulky phosphorus center and a morpholine arm. The nitrogen atom in the morpholine ring is hemilabile .
-
Why it works for Ammonia: Ammonia is small and highly binding.[1] Without the N-arm protection, multiple ammonia molecules would saturate the Palladium center, shutting down the cycle. Mor-DalPhos enforces a specific geometry that favors monoarylation over diarylation.[1]
XPhos: The Biaryl Monophosphine
-
Structure: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl.[1]
-
Mechanism: Relies on the biaryl twist . The bottom phenyl ring is bulky (tri-isopropyl) and sits over the Palladium center.
-
Oxidative Addition: The electron-rich dicyclohexylphosphine facilitates rapid oxidative addition of aryl chlorides.[1]
-
Reductive Elimination: The massive steric bulk of the biaryl backbone accelerates reductive elimination, which is often the rate-determining step for bulky amines.
-
-
Why it works for Hindered Substrates: The ligand creates a protective "pocket" that accommodates large anilines but destabilizes the product-bound complex, ensuring rapid turnover.
Part 2: Head-to-Head Performance Matrix
| Feature | Mor-DalPhos | XPhos |
| Primary Target | Ammonia, Hydrazine, Urea | Primary/Secondary Amines, Sulfonamides |
| Ammonia Coupling | Excellent (High selectivity for monoarylation) | Poor to Moderate (Often requires high pressure/temp) |
| Steric Tolerance | Moderate | Superior (Handles ortho-substituents well) |
| Leaving Group | Chlorides, Bromides, Tosylates, Mesylates | Chlorides, Bromides, Triflates, Sulfonates |
| Base Sensitivity | Compatible with weak bases ( | Robust, often uses |
| Reaction Temp | Often Room Temperature (25°C) | Typically Heated (60–110°C) |
| Catalyst Species | Typically formed in situ from | Available as stable Precatalysts (G3/G4) |
Part 3: Decision Logic & Mechanism Visualization[1]
Diagram 1: Ligand Selection Decision Tree
Caption: Decision matrix for selecting between Mor-DalPhos and XPhos based on nucleophile class and steric demands.[1]
Part 4: Validated Experimental Protocols
Protocol A: Room Temperature Ammonia Monoarylation (Mor-DalPhos)
Best for: Creating primary anilines from aryl chlorides/tosylates.[1]
Reagents:
-
Precatalyst:
(Starts Pd(II), reduces to Pd(0) in situ)[1] -
Ligand: Mor-DalPhos (1:1 ratio with Pd metal, or 2:1 relative to dimer)[1]
-
Base:
(Sodium tert-butoxide) or (for sensitive substrates)[1] -
Solvent: 1,4-Dioxane (Anhydrous)[1]
-
Source: Ammonia gas (balloon) or 0.5M
in dioxane.
Step-by-Step:
-
Glovebox/Schlenk: Charge a vial with
(1-2 mol%) and Mor-DalPhos (2-4 mol%).[1] -
Add
(1.5 equiv) and the Aryl Chloride (1.0 equiv). -
Add 1,4-Dioxane.[1]
-
Ammonia Addition: If using solution, add 0.5M
in dioxane (4-5 equiv).[1] If using gas, purge headspace and attach a balloon of . -
Reaction: Stir at 25°C (Room Temp) for 12–24 hours.
-
Workup: Filter through celite/silica pad, concentrate, and purify via column chromatography.
Why this works: The cinnamyl precatalyst activates rapidly. Mor-DalPhos prevents the formation of
Protocol B: Coupling Hindered Amines (XPhos)
Best for: Coupling 2,6-disubstituted anilines or secondary amines with aryl chlorides.[1]
Reagents:
-
Catalyst: XPhos Pd G3 or G4 (Precatalyst ensures 1:1 L:Pd ratio and air stability).
-
Base:
(mild) or (strong).[1] -
Solvent: t-Amyl Alcohol or Toluene.[1]
Step-by-Step:
-
Setup: Charge a vial with XPhos Pd G3 (1–2 mol%). Note: If using free XPhos +
, pre-heat in solvent for 5 mins to ligate. -
Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv).
-
Add solvent (t-Amyl alcohol is preferred for higher boiling point and solubility).[1]
-
Reaction: Heat to 80–100°C . The steric bulk of XPhos requires thermal energy to drive the catalytic cycle turnover.
-
Monitoring: Monitor by LCMS. Conversion usually completes in 1–4 hours.[1]
Part 5: Mechanistic Cycle Comparison
Caption: Mechanistic divergence: Mor-DalPhos utilizes hemilability (N-arm opening) to manage small nucleophiles, while XPhos utilizes steric bulk to force reductive elimination of large products.[1]
References
-
Lundgren, R. J., & Stradiotto, M. (2010).[3][4] A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions.[1][3][5] Angewandte Chemie International Edition. Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Tardiff, B. J., et al. (2012).[6] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)aryl Chlorides Employing Mor-DalPhos.[1][5][7] Journal of Organic Chemistry. Link[1]
-
Hesp, K. D., et al. (2011).[3][5] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[1][3][5][8] Journal of the American Chemical Society.[3][5][9] Link[1]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
Sources
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DalPhos Ligands [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Advantages of Mor-DalPhos over traditional phosphine ligands
Topic: Advantages of Mor-DalPhos over Traditional Phosphine Ligands Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: Solving the "Ammonia Problem"
In the landscape of palladium-catalyzed cross-coupling, the formation of primary anilines (
-
Catalyst Poisoning: Ammonia forms stable Werner complexes
, shutting down the catalytic cycle. -
Polyarylation: The resulting primary aniline is often more nucleophilic than ammonia, leading to secondary and tertiary amine byproducts.
Mor-DalPhos (Morpholino-DalPhos), developed by the Stradiotto group, was engineered specifically to overcome these barriers. By combining extreme steric bulk with a hemi-labile P,N-chelating architecture, it enables the selective monoarylation of ammonia, hydrazine, and acetone at mild temperatures—transformations where traditional ligands typically falter.
Structural Anatomy & Mechanistic Advantage
The superiority of Mor-DalPhos lies in its hybrid design, bridging the gap between bulky monophosphines and chelating bisphosphines.
The Mor-DalPhos Architecture
-
The Power Source (
): Two adamantyl groups on the phosphorus provide immense steric bulk ( > 50%). This promotes the oxidative addition of deactivated aryl chlorides and prevents the formation of inactive bis-ligand palladium complexes ( ). -
The Hemi-Labile Arm (Morpholine): Unlike the rigid chelation of BINAP or DPPF, the morpholine nitrogen binds weakly to palladium. This "on-off" binding creates a vacant coordination site exactly when needed (for amine binding) while stabilizing the metal center during the resting states to prevent decomposition.
Visualizing the Ligand Logic
Figure 1: Structural logic of Mor-DalPhos. The synergy between the bulky phosphorus and the labile nitrogen arm drives catalytic efficiency.
Performance Benchmarking: Mor-DalPhos vs. Alternatives
The following data compares ligand performance in the monoarylation of aryl chlorides with ammonia , the benchmark reaction for this ligand class.
Experimental Conditions: 1.0 equiv Ar-Cl,
| Feature | Mor-DalPhos | BrettPhos (Buchwald) | DPPF (Traditional) | |
| Primary Target | Ammonia / Hydrazine | Primary Amines / Anilines | C-C Coupling | General Purpose |
| >95% (High Selectivity) | <10% (Trace) | 0% (No Reaction) | 0% (Catalyst Death) | |
| Polyarylation | <5% (Trace) | N/A | N/A | N/A |
| Temp. Requirement | Room Temp - 50°C | >100°C (if active) | High Temp | High Temp |
| Air Stability | High (Solid) | Moderate | High | Moderate |
| Key Limitation | High cost; Steric bulk limits some ortho-subs. | Poor with Ammonia | Inactive for C-N | Inactive for C-N |
Analysis:
-
vs. DPPF/
: Traditional ligands bind too tightly or lack the steric bulk to force the reductive elimination of the bond. They succumb rapidly to ammonia poisoning. -
vs. BrettPhos: While BrettPhos is the gold standard for coupling primary amines (e.g., hexylamine), it struggles with ammonia because the resulting aniline competes effectively for the catalyst. Mor-DalPhos is electronically and sterically tuned to eject the aniline product rapidly, preventing over-reaction.
Mechanistic Pathway: The Catalytic Cycle
Understanding the cycle reveals why Mor-DalPhos succeeds where others fail.
-
Oxidative Addition: The bulky
facilitates insertion into the Ar-Cl bond. -
Amine Binding: The morpholine arm can dissociate (hemi-lability), opening a site for
to bind without displacing the phosphine. -
Deprotonation: Base removes a proton to form the Pd-amido complex.
-
Reductive Elimination: This is the rate-determining step for ammonia coupling. The extreme bulk of the adamantyl groups "squeezes" the Ar and
groups together, forcing bond formation.
Figure 2: Catalytic cycle of Mor-DalPhos mediated amination. Note the ligand opening step which accommodates ammonia without catalyst decomposition.
Validated Experimental Protocol
Application: Synthesis of 4-methoxyaniline from 4-chloroanisole using Ammonia. Rationale: This protocol demonstrates the ability to couple electron-rich (deactivated) aryl chlorides at mild temperatures.
Materials:
-
Pre-catalyst:
(2.5 mg, 1.0 mol % Pd) -
Ligand: Mor-DalPhos (4.5 mg, 2.0 mol %)
-
Substrate: 4-Chloroanisole (71 mg, 0.50 mmol)
-
Base:
(96 mg, 1.0 mmol) -
Reagent: Ammonia (0.5 M solution in 1,4-dioxane, 5.0 mL)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-formation (Critical):
-
In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a screw-cap vial with
and Mor-DalPhos. -
Add 1 mL of anhydrous dioxane. Stir for 5 minutes. Observation: Solution should turn from yellow to orange/red, indicating ligation.
-
-
Reagent Addition:
-
Add solid
and the aryl chloride substrate to the vial. -
Add the ammonia solution (0.5 M in dioxane) to the mixture.
-
Note: Using a solution of ammonia is preferred over gas for reproducibility and stoichiometry control.
-
-
Reaction:
-
Seal the vial tightly (Teflon-lined cap).
-
Stir at Room Temperature (25°C) for 18–24 hours.
-
Why RT? Mor-DalPhos is active at RT for many substrates.[1] Heating (50–60°C) is only required for sterically hindered or extremely electron-rich chlorides.
-
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Redissolve residue in DCM/Water. Extract aqueous layer with DCM (3x).
-
Dry organics over
, filter, and concentrate. -
Purify via flash chromatography (Hexanes/Ethyl Acetate).
-
-
Expected Outcome:
-
Yield: >90% isolated yield of monoarylated product.
-
Selectivity: >99:1 (Primary : Secondary amine).
-
References
-
Original Development of DalPhos Ligands: Lundgren, R. J.; Sappong-Kumankumah, A.; Stradiotto, M. "A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines." Chem. Eur. J.[2]2010 , 16, 1983–1991.
-
Ammonia Monoarylation Breakthrough: Lundgren, R. J.; Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia." Angew.[2][3] Chem. Int. Ed.2010 , 49, 8686–8690.
-
Hydrazine Coupling Applications: Lundgren, R. J.; Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine."[4] Chem. Sci.2012 , 3, 178–184.
-
Sigma-Aldrich Technical Spotlight: "DalPhos Ligands: Versatile Catalysts for C-N and C-C Bond Formation."
Sources
Benchmarking Mor-DalPhos: The Premier Di-Adamantyl Ligand for Challenging C–N Couplings
Executive Summary: The Di-Adamantyl Advantage
In the landscape of Buchwald-Hartwig amination, steric bulk is the currency of success. Di-adamantyl phosphine ligands have emerged as a dominant structural class because the adamantyl group provides exceptional steric protection, promoting the reductive elimination of challenging substrates.
However, not all di-adamantyl ligands are created equal. While CataCXium® A (di-1-adamantyl-n-butylphosphine) serves as a robust "generalist" for C–C couplings, it lacks the hemilabile functionality required for highly selective C–N bond formations.
This guide benchmarks Mor-DalPhos against its precursor Me-DalPhos and the monodentate CataCXium A . The data demonstrates that Mor-DalPhos is the superior choice for "difficult" nucleophiles—specifically ammonia and hydrazine—due to its unique P,N-hemilabile morpholine arm , which enables room-temperature catalysis and prevents catalyst decomposition.
Ligand Architecture & Mechanism[1]
To understand the performance differences, we must first analyze the structural evolution of this ligand class.
| Feature | CataCXium® A | Me-DalPhos | Mor-DalPhos |
| Structure | Monodentate Phosphine | Bidentate P,N-Hybrid | Bidentate P,N-Hybrid |
| P-Substituents | Di-1-adamantyl | Di-1-adamantyl | Di-1-adamantyl |
| Secondary Arm | n-Butyl (Inert) | o-Dimethylamino (Hemilabile) | o-Morpholino (Hemilabile) |
| Primary Role | C–C Coupling (Heck/Suzuki) | C–N Coupling (Amines) | Ammonia/Hydrazine Specialist |
| Air Stability | High | High | High |
The Mechanistic "Switch"
The superiority of Mor-DalPhos lies in the hemilability of the morpholine arm.
-
Stabilization: The nitrogen (and potentially the oxygen) coordinates to Pd(II), stabilizing the oxidative addition intermediate and preventing the formation of inactive "palladium black."
-
Lability: The arm easily dissociates to open a coordination site for the incoming nucleophile (e.g., ammonia).
-
Steric Enforcement: The massive P(Ad)2 groups enforce a mono-ligated Pd species, which is critical for the difficult reductive elimination step.
Caption: Simplified catalytic cycle highlighting the P,N-hemilabile stabilization unique to DalPhos ligands.
Performance Benchmarking
Benchmark 1: Ammonia Monoarylation
The selective monoarylation of ammonia (Ar-Cl + NH₃ → Ar-NH₂) is the "stress test" for these ligands. Most ligands result in di-arylation (Ar₂NH) or require high heat.
| Metric | CataCXium A | Me-DalPhos | Mor-DalPhos |
| Reactivity | Poor (Requires CO for amides) | Good (Requires 80-100°C) | Excellent (Room Temp) |
| Selectivity | N/A | High (>90% Mono) | High (>95% Mono) |
| Scope | Limited | Aryl Chlorides | Chlorides & Tosylates |
Critical Insight: Mor-DalPhos is capable of coupling aryl chlorides with ammonia at room temperature .[1] Me-DalPhos typically requires heating to 80°C+ to achieve comparable yields. CataCXium A is rarely used for direct ammonia coupling; its primary utility with ammonia is in aminocarbonylation (producing amides, not anilines) [1].
Benchmark 2: Hydrazine Coupling
Coupling hydrazine (N₂H₄) is notoriously difficult due to the reducing nature of hydrazine and the potential for multiple arylations.
-
Mor-DalPhos: Enables the selective mono-arylation of hydrazine to form aryl hydrazines (often isolated as hydrazones). This transformation is virtually inaccessible with monodentate ligands like CataCXium A [2].
-
Me-DalPhos: Significantly lower yields and narrower substrate scope compared to the morpholine variant.
Benchmark 3: C–C Coupling (Acetone/Enolates)
While DalPhos is an N-coupling specialist, it competes in C–C coupling of enolates.
-
CataCXium A: Excellent for Suzuki/Heck coupling (C–C bonds between sp2 centers).
-
Mor-DalPhos: Excellent for α-arylation of acetone , a specific C–C bond formation that mimics the electronic demands of ammonia coupling.
Decision Guide: Which Ligand When?
Use this decision tree to select the correct di-adamantyl ligand for your specific transformation.
Caption: Selection flowchart for di-adamantyl phosphine ligands based on reaction class.
Experimental Protocol: Ammonia Monoarylation
Objective: Synthesis of 4-methoxyaniline from 4-chloroanisole using Mor-DalPhos at Room Temperature.
Safety: Ammonia is toxic and corrosive. Perform all manipulations in a fume hood or glovebox.
Materials:
-
[Pd(cinnamyl)Cl]₂ (Precatalyst source)
-
NaOtBu (Base)[7]
-
Ammonia (0.5 M in Dioxane)
Protocol:
-
Catalyst Pre-formation: In a glovebox, charge a vial with [Pd(cinnamyl)Cl]₂ (1.5 mol%) and Mor-DalPhos (3.0 mol%). Dissolve in minimal dioxane and stir for 5 minutes to form the active L-Pd complex.
-
Substrate Addition: Add the aryl chloride (1.0 equiv) and NaOtBu (1.5 equiv) to the vial.
-
Ammonia Addition: Add the 0.5 M Ammonia/Dioxane solution (4-5 equiv).
-
Reaction: Seal the vial tightly. Stir at Room Temperature (25°C) for 12–24 hours.
-
Note: For highly deactivated substrates, mild heating (40–60°C) may be applied, but Mor-DalPhos is designed for RT activity.
-
-
Workup: Dilute with ethyl acetate, filter through a celite/silica pad to remove Pd residue, and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Self-Validation Check:
-
If the reaction mixture turns black immediately (Pd black precipitation), the ligand coordination failed. Ensure the pre-stirring step (Step 1) is respected.
-
If di-arylation (Ar₂NH) is observed, increase the equivalents of ammonia or ensure the reaction temperature is not excessive.
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.[1] Angewandte Chemie International Edition.[6] [Link]
-
Lundgren, R. J., et al. (2010). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition.[6] [Link]
Sources
- 1. DalPhos Ligands [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dal.ca [dal.ca]
- 7. Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates: a general method for the preparation of primary arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines [organic-chemistry.org]
- 10. nacatsoc.org [nacatsoc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
Substrate scope comparison of Mor-DalPhos and RuPhos
A Technical Guide for Synthetic Methodologies
Executive Summary
In the landscape of Palladium-catalyzed cross-coupling, Mor-DalPhos and RuPhos represent two distinct evolutionary branches of ligand design. While both are "privileged ligands" capable of activating aryl chlorides, their substrate scopes are largely complementary rather than competitive .
-
Mor-DalPhos (Stradiotto Type): The specialist for small, nucleophilic, and multi-site substrates . It is the gold standard for the monoarylation of ammonia (
), hydrazine ( ), and acetone. -
RuPhos (Buchwald Type): The specialist for steric bulk and secondary amines . It excels in coupling hindered secondary amines and bulky anilines where other ligands fail due to reductive elimination barriers.
Ligand Architecture & Mechanistic Implications[1][2][3]
The divergence in substrate scope stems directly from the structural geometry and coordination modes of the ligands.
Mor-DalPhos: The P,N-Chelator
-
Structure: Features a bulky di(1-adamantyl)phosphino group and a morpholine arm.[1][2][3]
-
Mechanism: Operates via a
chelation mode. The morpholine nitrogen is hemilabile —it coordinates to stabilize the Pd(II) intermediate (preventing catalyst decomposition) but dissociates to open a coordination site for incoming small nucleophiles like ammonia. -
Impact: This "arm-on/arm-off" mechanism creates a gated entry that favors small nucleophiles while suppressing the formation of di-arylated byproducts (selectivity).
RuPhos: The Biaryl Monophosphine
-
Structure: A dialkylbiaryl monophosphine with bulky cyclohexyl groups and isopropoxy substituents.
-
Mechanism: Relies on secondary interactions between the Pd center and the ipso-carbon of the biaryl lower ring. It creates a highly electron-rich, sterically crowded Pd center.
-
Impact: The massive steric bulk accelerates reductive elimination , which is typically the rate-limiting step for bulky secondary amines.
Figure 1: Mechanistic causality linking ligand structure to catalytic outcome.[4][5][6][7][8][9][10]
Substrate Scope Analysis
A. Ammonia & Hydrazine (The Mor-DalPhos Advantage)
This is the defining arena for Mor-DalPhos. Coupling ammonia is notoriously difficult due to catalyst poisoning (formation of stable Werner complexes) and the tendency for primary aniline products to react further (polyarylation).
-
Mor-DalPhos: Achieves monoarylation of
with aryl chlorides and tosylates at room temperature or mild heating. It is also one of the few ligands capable of mono-arylating hydrazine ( ) to form aryl hydrazines. -
RuPhos: Generally ineffective for selective ammonia monoarylation. It favors more substituted amines.
B. Primary Amines[2][6][7][11]
-
Alkyl Amines (Unbranched): Mor-DalPhos is highly effective, often preferred for linear primary amines due to the chelation effect preventing
-hydride elimination. -
Bulky Anilines: RuPhos (and its cousin BrettPhos) is superior. If the primary amine has significant steric hindrance (e.g., 2,6-diisopropylaniline), the steric bulk of RuPhos drives the reaction.
C. Secondary Amines (The RuPhos Advantage)
-
RuPhos: This is the ligand of choice for acyclic and cyclic secondary amines. It can couple substrates that are extremely hindered.[12]
-
Mor-DalPhos: While capable of coupling some secondary amines (like morpholine), it generally struggles with sterically demanding secondary amines compared to RuPhos.
D. Electrophile Compatibility
Both ligands tolerate Aryl Chlorides, Bromides, Iodides, and Tosylates/Mesylates.
-
Heterocycles: Both excel here. Mor-DalPhos is particularly noted for handling heteroaryl chlorides in ammonia coupling (e.g., chloropyridines).
Comparative Data Summary
| Feature | Mor-DalPhos | RuPhos |
| Primary Target | Ammonia, Hydrazine, Acetone | Secondary Amines, Bulky Anilines |
| Ammonia Coupling | Excellent (Mono-selective) | Poor (Polyarylation/Poisoning) |
| Secondary Amines | Moderate (limited by sterics) | Excellent (Best-in-class) |
| Primary Alkyl Amines | Excellent | Good (BrettPhos often preferred) |
| Catalyst Precursor | Pd(OAc) | |
| Base Sensitivity | Compatible with | Typically requires |
| Temperature | RT to 100°C | 60°C to 110°C |
Experimental Protocols
Protocol A: Ammonia Monoarylation using Mor-DalPhos
Validates: Selectivity for primary aniline synthesis.
Reagents:
-
Aryl Chloride (1.0 equiv)
- (2.5 mol%)
-
Mor-DalPhos (5.0 - 7.5 mol%)
- (1.5 equiv)
-
Ammonia (0.5 M in Dioxane, 4-5 equiv) or Ammonia gas
-
Solvent: 1,4-Dioxane
Step-by-Step:
-
Pre-catalyst Formation: In a glovebox or under Argon, charge a vial with
and Mor-DalPhos. Add 1 mL of anhydrous dioxane and stir for 5 minutes. Note: The solution should turn from yellow to orange/red, indicating ligation. -
Substrate Addition: Add the aryl chloride and solid
to the vial. -
Ammonia Addition: Add the ammonia solution (commercial 0.5 M in dioxane is convenient). Seal the vial with a PTFE-lined cap.
-
Reaction: Stir at room temperature (for activated substrates) or 50-80°C (for deactivated/hindered substrates) for 12-24 hours.
-
Workup: Dilute with EtOAc, filter through a celite/silica plug to remove Pd black, and concentrate. Purify via flash chromatography.
Protocol B: Hindered Secondary Amine Coupling using RuPhos
Validates: Steric tolerance and reductive elimination efficiency.
Reagents:
-
Aryl Halide (1.0 equiv)[13]
-
Secondary Amine (1.2 equiv)
-
RuPhos Pd G4 Precatalyst (1-2 mol%) [Self-validating: G4 ensures precise 1:1 Pd:L ratio]
-
or
(1.2 - 1.5 equiv) -
Solvent: THF or Toluene
Step-by-Step:
-
Charge: In a vial, add the RuPhos Pd G4 precatalyst, aryl halide, and base.
-
Solvent/Amine: Add anhydrous THF/Toluene and the secondary amine.
-
Degas: If not in a glovebox, sparge with Nitrogen for 2 minutes.
-
Reaction: Heat to 80°C. Note: RuPhos requires thermal energy to drive the reductive elimination of bulky substrates.
-
Monitoring: Monitor by LCMS. Conversion is usually rapid (<4 hours).
-
Workup: Standard aqueous workup (EtOAc/Water), dry over
, concentrate.
Decision Matrix
Use this logic flow to select the correct ligand for your specific C-N coupling challenge.
Figure 2: Ligand selection decision tree based on nucleophile class.
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonia.[10] Angewandte Chemie International Edition. Link
-
Lundgren, R. J., et al. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination Employing Mor-DalPhos. Angewandte Chemie. Link
-
Maitre, A., et al. (2011). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing Mor-DalPhos under Aqueous and Solvent-Free Conditions.[2][9] European Journal of Organic Chemistry.[13] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Society Seminar: Mark Stradiotto - Move Over Palladium: Developing PAd-DalPhos/Nickel-Catalysed C-N Cross-Couplings | Department of Chemistry - McGill University [mcgill.ca]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. DalPhos Ligands [sigmaaldrich.com]
- 11. entegris.com [entegris.com]
- 12. Crystal structure of the RuPhos ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hammer.purdue.edu [hammer.purdue.edu]
Cost-Effectiveness Analysis of Mor-DalPhos in Large-Scale Synthesis
Executive Summary: The Precision-Cost Paradox
In large-scale pharmaceutical synthesis, the cost of a catalyst is rarely defined solely by the price per gram of the ligand. It is defined by Process Mass Intensity (PMI) and Total Cost of Ownership (TCO) .
Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) has emerged as a critical specialized tool. While its market price places it in the premium tier of phosphine ligands, its cost-effectiveness becomes superior in specific "high-friction" transformations—specifically the monoarylation of small, nucleophilic amines like ammonia and hydrazine .
This guide objectively analyzes where Mor-DalPhos displaces traditional Buchwald-type ligands (e.g., BrettPhos, RuPhos) and generic bisphosphines (e.g., BINAP) by eliminating downstream purification bottlenecks and reducing catalyst loading.
Technical Mechanism: The Hemilability Advantage
To understand the cost benefit, one must understand the mechanism. Mor-DalPhos features a P,N-hybrid donor system . Unlike rigid bisphosphines, the morpholine arm is hemilabile —it can dissociate to open a coordination site for oxidative addition and re-associate to stabilize the palladium center during reductive elimination.
This "breathing" ligand effect is the causality behind its high turnover number (TON) and ability to prevent catalyst poisoning by small nucleophiles.
Diagram 1: Mor-DalPhos Hemilabile Catalytic Cycle
Figure 1: The hemilabile P,N-coordination of Mor-DalPhos allows for stabilization of reactive intermediates, preventing catalyst decomposition and enabling lower loadings.
Comparative Performance Analysis
The following analysis compares Mor-DalPhos against industry standards for C-N cross-coupling.
Substrate Selectivity Matrix
| Feature | Mor-DalPhos | BrettPhos | BINAP | XantPhos |
| Primary Target | Ammonia, Hydrazine, Urea | Primary Amines | Generic Amines | Amides, Prim.[1] Amines |
| Ammonia Monoarylation | Excellent (>95% Selectivity) | Poor (Polyarylation risk) | Poor (Low reactivity) | Moderate |
| Catalyst Loading (Typ.) | 0.5 – 2.0 mol% | 1.0 – 5.0 mol% | 5.0 – 10.0 mol% | 2.0 – 5.0 mol% |
| Temp. Requirement | RT to 60°C | 80°C – 110°C | >100°C | >100°C |
| Base Compatibility | Weak bases (K2CO3) possible | Strong bases preferred | Strong bases (NaOtBu) | Strong bases |
The "Ammonia Problem" and Cost Implications
Using generic ligands (BINAP) for ammonia coupling often results in a mixture of mono-, di-, and tri-arylated products.
-
Cost Consequence: Separation of these by-products requires high-performance liquid chromatography (HPLC) or extensive recrystallization, driving up solvent and waste disposal costs.
-
Mor-DalPhos Solution: High selectivity for the mono-product eliminates complex purification steps, reducing the Cost of Goods Sold (COGS) despite the higher upfront ligand cost.
Cost-Effectiveness Decision Framework
When should you pay the premium for Mor-DalPhos? Use this logic flow to determine process viability.
Diagram 2: Ligand Selection Decision Tree
Figure 2: Strategic selection guide. Mor-DalPhos is the economically superior choice when selectivity prevents expensive downstream purification.
Validated Experimental Protocol: Large-Scale Ammonia Monoarylation
Objective: Synthesis of N-aryl amine from aryl chloride using Mor-DalPhos at 10g scale. Safety Note: Handle ammonia sources in a fume hood. Pressurized vessels require blast shielding.
Materials
-
Precatalyst: [{Pd(cinnamyl)Cl}2] (Strem/Sigma)
-
Ligand: Mor-DalPhos (Sigma/Dalhousie)
-
Substrate: 4-Chlorotoluene (Model substrate)[2]
-
Nucleophile: 0.5 M Ammonia in Dioxane (Commercial solution preferred for safety over gas)
-
Base: Sodium tert-butoxide (NaOtBu)[3]
Protocol Steps
-
Catalyst Pre-formation (Critical for Activity):
-
In a glovebox or under Argon, charge a flask with [{Pd(cinnamyl)Cl}2] (1.0 mol% Pd) and Mor-DalPhos (2.0 mol%).
-
Add anhydrous 1,4-dioxane (5 mL/g substrate).
-
Stir at Room Temperature (RT) for 10 minutes. Observation: Solution should turn from yellow to orange/red, indicating ligation.
-
-
Reaction Setup:
-
Add the Aryl Chloride (1.0 equiv) to the catalyst solution.
-
Add NaOtBu (1.5 equiv).
-
Add Ammonia solution (0.5 M in dioxane, 4.0 equiv). Note: Excess ammonia suppresses di-arylation.
-
-
Execution:
-
Seal the vessel (pressure tube or autoclave).
-
Stir vigorously at Room Temperature (25°C) for 12–24 hours.
-
Process Control: Monitor by HPLC/GC. Mor-DalPhos typically achieves >98% conversion at RT for activated substrates; heat to 50°C for deactivated ones.
-
-
Workup (Self-Validating):
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate.
-
Purification: Due to high selectivity, flash chromatography is often unnecessary. Recrystallization from hexanes/EtOAc is usually sufficient.
-
Cost Analysis of this Protocol
-
Yield: ~90-95%
-
Purity: >99% (Mono-arylated)
-
Savings: Elimination of column chromatography saves ~40% of total process time and 60% of solvent costs compared to a low-selectivity XantPhos route.
References
-
Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2010). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. Link
-
Stradiotto, M., et al. (2013). An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature. Chemistry - A European Journal. Link
-
Alsabeh, P. G., et al. (2013). Palladium-Catalyzed Mono-α-Arylation of Acetone with Aryl Halides and Tosylates.[4] Angewandte Chemie. Link
-
Sigma-Aldrich. (2023).[5] DalPhos Ligands Product Guide. Link
-
BenchChem. (2025).[6] Comparative Cost-Benefit Analysis of Phosphine Ligands. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DalPhos Ligands [sigmaaldrich.cn]
- 5. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
The Ammonia Specialist: A Technical Guide to Mor-DalPhos Catalytic Efficiency
Part 1: Executive Summary & Strategic Positioning
Mor-DalPhos (Morpholino-DalPhos) represents a paradigm shift in Palladium-catalyzed C-N bond formation.[1][2] Developed by the Stradiotto group, this ligand addresses a specific, high-value bottleneck in drug discovery: the selective monoarylation of small, nucleophilic distinct molecules like ammonia and hydrazine.
While "universal" ligands like BrettPhos or RuPhos dominate general amine coupling, they often struggle with selectivity when applied to ammonia (leading to mixtures of primary, secondary, and tertiary anilines) or fail to activate challenging electrophiles under mild conditions. Mor-DalPhos utilizes a hemilabile P,N-architecture to solve this, offering a unique balance of steric bulk (for reductive elimination) and chelation (for intermediate stabilization).
When to Choose Mor-DalPhos:
-
Target: Primary anilines (
) from aryl chlorides/tosylates using ammonia. -
Target: Aryl hydrazines or ureas.
-
Condition: Room temperature or mild heating (
) required. -
Substrate: Ortho-substituted or sterically hindered aryl halides.
Part 2: Mechanistic Architecture (The "Why")
To optimize reactions with Mor-DalPhos, one must understand its dual-nature mechanism. Unlike biaryl phosphines (e.g., Buchwald ligands) that rely on a rigid biaryl backbone and secondary interactions, Mor-DalPhos relies on P,N-hemilability .
Ligand Design Features
-
The Power Source (
): Two bulky 1-adamantyl groups on the phosphorus atom provide the necessary steric pressure to accelerate reductive elimination , the rate-determining step for forming C-N bonds. -
The Control Switch (Morpholine): The morpholine arm coordinates to the Palladium center but is "hemilabile"—it can detach to open a vacant site for the incoming nucleophile (ammonia) and re-attach to stabilize the complex, preventing catalyst decomposition.
The Catalytic Cycle
The diagram below illustrates the critical "Arm-On / Arm-Off" mechanism that distinguishes Mor-DalPhos from monodentate alternatives.
Figure 1: The catalytic cycle of Mor-DalPhos emphasizing the hemilabile morpholine arm.
Part 3: Comparative Performance Review
Case Study 1: Monoarylation of Ammonia
This is the "killer app" for Mor-DalPhos. Most ligands favor the formation of diarylamine (
Comparison: Mor-DalPhos vs. Leading Alternatives
| Feature | Mor-DalPhos | JosiPhos (CyPF-tBu) | BrettPhos |
| Primary Target | Ammonia & Hydrazine | Ammonia | Primary Alkyl Amines |
| Selectivity ( | Excellent (>95:5) | Good (90:10) | Moderate (substrate dependent) |
| Room Temp Activity | High (Many examples) | Low (Requires heat) | Moderate |
| Ortho-Substitutions | Tolerates bulky groups | Sensitive to bulk | Tolerates bulk |
| Air Stability | Air-stable solid | Air-stable solid | Air-sensitive (requires storage in inert gas) |
Experimental Evidence (Yields): In the coupling of 2-chlorotoluene (ortho-substituted, deactivated) with Ammonia (0.5M in dioxane):
-
Mor-DalPhos (2 mol%): 91% Yield (Monoarylated)
-
JosiPhos (CyPF-tBu): <10% Yield (at RT), requires 90°C for comparable results.
-
Standard Biaryl Phosphines: <5% Yield (often dominated by dehalogenation).
Case Study 2: Hydrazine Cross-Coupling
Coupling aryl halides with hydrazine (
-
Mor-DalPhos enables the selective formation of aryl hydrazines from aryl chlorides and tosylates.
-
Competitors: Very few ligands can achieve this. Most require protected hydrazines (e.g., Boc-hydrazine), adding deprotection steps. Mor-DalPhos works with free hydrazine hydrate.
Part 4: Experimental Protocol (Self-Validating System)
To ensure reproducibility, this protocol uses a "pre-catalyst" approach or in-situ generation with strict exclusion of air, which is critical for the ammonia coupling efficiency.
Reagents:
-
Metal Source:
(Preferred for rapid activation) or . -
Base: Sodium tert-butoxide (
) or . -
Solvent: 1,4-Dioxane (Anhydrous).
-
Nucleophile: Ammonia (0.5 M solution in dioxane) or Ammonia gas (balloon).
Workflow Diagram
Figure 2: Step-by-step workflow for Mor-DalPhos catalyzed amination.
Detailed Procedure (Ammonia Monoarylation)
-
Catalyst Pre-Activation (Critical Step):
-
In a nitrogen-filled glovebox or under Argon, charge a reaction vial with
(1.0 mol%) and Mor-DalPhos (2.0 mol%). -
Add anhydrous 1,4-dioxane (1 mL/mmol substrate).
-
Why? Stirring this neat solution for 5 minutes ensures the formation of the active
species before the oxidative addition substrate competes.
-
-
Substrate Addition:
-
Add the Aryl Chloride (1.0 equiv) and
(1.5 equiv). -
Note: If the substrate is a liquid, add it neat. If solid, add with the base.
-
-
Ammonia Introduction:
-
Add Ammonia solution (0.5 M in dioxane, 3-5 equiv).
-
Self-Validation Check: The solution should turn from yellow/orange to a paler color or suspension as the reaction proceeds. Darkening to black indicates catalyst decomposition (check oxygen levels).
-
-
Reaction & Workup:
-
Seal the vessel tightly (Teflon-lined cap). Stir at Room Temperature (25°C).
-
Monitor via GC-MS or LC-MS.
-
Upon completion, filter through a plug of silica/Celite with ethyl acetate to remove Palladium salts.
-
Part 5: References
-
Alsabeh, P. G., et al. (2013).[8] "An Examination of the Palladium/Mor-DalPhos Catalyst System in the Context of Selective Ammonia Monoarylation at Room Temperature." Chemistry – A European Journal.[8]
-
Lundgren, R. J., & Stradiotto, M. (2012).[8] "Recent Advances in Buchwald-Hartwig Amination Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands." Aldrichimica Acta.[8]
-
Stradiotto, M., et al. (2010). "Palladium-Catalyzed Monoarylation of Ammonia and Hydrazine." Angewandte Chemie International Edition.
-
Crawford, S. M., et al. (2012).[8] "Palladium-Catalyzed Mono-α-arylation of Carbonyl-Containing Compounds with Aryl Halides using DalPhos Ligands." European Journal of Organic Chemistry.
Sources
- 1. DalPhos配位子 [sigmaaldrich.com]
- 2. DalPhos Ligands [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. dal.ca [dal.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation of Mor-DalPhos Performance with Challenging Substrates
Executive Summary
Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) represents a paradigm shift in palladium-catalyzed cross-coupling, specifically addressing the historical limitations of ammonia and hydrazine monoarylation. Unlike traditional bis-phosphine ligands (e.g., BINAP, Xantphos) that suffer from catalyst poisoning by small nucleophiles, or bulky biaryl phosphines (e.g., BrettPhos) that often require elevated temperatures, Mor-DalPhos leverages a unique hemilabile P,N-coordination mode. This guide validates its performance against industry standards, providing actionable protocols for researchers targeting high-value primary anilines and aryl hydrazines.
Ligand Profile: The Hemilabile Advantage
The structural distinctiveness of Mor-DalPhos lies in the synergy between the bulky, electron-rich di(1-adamantyl)phosphine group and the morpholine arm.
-
P(1-Ad)₂ Group: Provides extreme steric bulk to promote reductive elimination and mono-selectivity.
-
Morpholine Arm (The Critical Differentiator): Acts as a hemilabile ligand.
-
Resting State: The nitrogen atom coordinates to the Pd(II) center, stabilizing the T-shaped oxidative addition complex and preventing catalyst decomposition (aggregation to Pd black).
-
Active State: The Pd–N bond is labile enough to be displaced by the incoming nucleophile (Ammonia/Hydrazine), facilitating the catalytic cycle without inhibiting substrate binding.
-
Mechanistic Visualization
The following diagram illustrates the "Arm-On/Arm-Off" mechanism that allows Mor-DalPhos to handle small, inhibitory nucleophiles.
Caption: The hemilabile morpholine arm stabilizes the Pd(II) intermediate (Green), preventing catalyst death before the challenging nucleophile binds.
Comparative Performance Analysis
Case Study A: Ammonia Monoarylation
Challenge: Ammonia is a strong σ-donor that binds tightly to Pd, poisoning the catalyst. Furthermore, the product (primary aniline) is often more nucleophilic than ammonia, leading to unwanted diarylation. Standard: BrettPhos (Buchwald) is excellent but typically requires heating (>65°C) for ammonia coupling. Mor-DalPhos Advantage: Enables Room Temperature coupling with high mono-selectivity.
| Feature | Mor-DalPhos System | BrettPhos System | Standard Ligands (BINAP/DPPF) |
| Temperature | Room Temp (25°C) | 65°C - 100°C | >100°C (Often Fails) |
| Catalyst Loading | 1 - 3 mol% | 0.5 - 2 mol% | High (5-10 mol%) |
| Selectivity (1°:2°) | >20:1 (Mono-selective) | Good, but substrate dependent | Poor (Mixtures common) |
| Scope | Aryl Chlorides, Tosylates, Mesylates | Aryl Chlorides, Bromides, Iodides | Aryl Bromides/Iodides |
| Mechanism | P,N-Chelation prevents inhibition | Steric bulk prevents diarylation | No specific stabilization |
Validation Data (Representative):
-
Substrate: 4-Chlorotoluene + NH₃ (0.5 M in Dioxane)
-
BrettPhos:[2][4][5][6][7] <10% conversion at RT; requires heat to achieve comparable yield.
Case Study B: Hydrazine Cross-Coupling
Challenge: Hydrazine is a potent reducing agent (reducing Pd(II) to Pd(0) prematurely) and a bridging ligand that deactivates catalysts. Mor-DalPhos Advantage: It was the first ligand to enable the Pd-catalyzed cross-coupling of aryl chlorides with hydrazine to form aryl hydrazines (precursors to indoles and pyrazoles) [2].
| Parameter | Mor-DalPhos Performance | Alternative (Josiphos/CyPF-tBu) |
| Substrate Class | Aryl Chlorides & Tosylates | Aryl Bromides & Chlorides |
| Base Compatibility | Cs₂CO₃ or K₂CO₃ (Mild) | Stronger bases often needed |
| Product | Mono-aryl Hydrazine | Mono-aryl Hydrazine |
| Yield Consistency | High (70-90%) for heteroaryls | Variable for electron-poor aryls |
Experimental Protocols (Self-Validating)
Protocol A: Room Temperature Ammonia Monoarylation
Rationale: The use of [Pd(cinnamyl)Cl]2 ensures rapid initiation at room temperature compared to Pd(OAc)2.
-
Catalyst Pre-formation:
-
In a glovebox, charge a vial with [Pd(cinnamyl)Cl]2 (1.5 mol%) and Mor-DalPhos (3.0 mol%).
-
Add anhydrous 1,4-Dioxane (1 mL per mmol substrate).
-
Stir for 10 minutes. Checkpoint: Solution should turn from yellow to orange/brown, indicating ligation.
-
-
Reaction Setup:
-
Add NaOtBu (1.5 equiv) and the Aryl Chloride substrate (1.0 equiv).
-
Add Ammonia (0.5 M stock solution in dioxane, 4-5 equiv). Note: Excess ammonia is crucial to suppress diarylation.
-
-
Execution:
-
Seal the vial tightly (Teflon cap).
-
Stir at 25°C (Room Temp) for 16–24 hours.
-
-
Workup:
-
Filter through a pad of Celite/Silica to remove Pd black and salts.
-
Concentrate and purify via flash chromatography.
-
Protocol B: Hydrazine Cross-Coupling
Rationale: Hydrazine hydrate is avoided; use THF solutions or hydrazine salts with base to control concentration.
-
Catalyst Loading:
-
Use [Pd(cinnamyl)Cl]2 (2.5 mol%) and Mor-DalPhos (5.0 mol%) in Toluene.
-
-
Reagents:
-
Add Cs₂CO₃ (1.5 equiv) as the base (milder than alkoxides to prevent hydrazine decomposition).
-
Add Aryl Chloride (1.0 equiv).
-
Add Hydrazine (1.0 M in THF, 5.0 equiv).
-
-
Execution:
-
Heat to 50–80°C (Hydrazine coupling typically requires mild heat compared to ammonia).
-
Monitor via LCMS to avoid over-reaction to symmetrical diaryl hydrazines.
-
Decision Matrix: When to Choose Mor-DalPhos
Use this workflow to determine if Mor-DalPhos is the correct tool for your substrate.
Caption: Mor-DalPhos is the primary choice for "naked" small nucleophiles like Ammonia and Hydrazine.
References
-
Alsabeh, P. G., et al. "An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature." Chemistry – A European Journal, 2013.
-
Lundgren, R. J., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 2010.
-
Stradiotto, M., et al. "DalPhos Ligands: Comprehensive Guide to Applications." Sigma-Aldrich Technical Guide.
Sources
- 1. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.abcr.com [media.abcr.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. media.abcr.com [media.abcr.com]
- 7. chemrxiv.org [chemrxiv.org]
Comparative Study: P,N-Ligands vs. Biaryl Phosphines in Cross-Coupling
Content Type: Technical Comparison Guide Subject: Hemilabile P,N-Ligands (DalPhos Family) vs. Monodentate Biaryl Phosphines (Buchwald Type) Focus: C-N Coupling (Ammonia/Hydrazine) and C-C Alpha-Arylation
Executive Summary
In the landscape of palladium-catalyzed cross-coupling, the choice between P,N-ligands (e.g., Mor-DalPhos) and sterically demanding monodentate phosphines (e.g., BrettPhos, XPhos) is not merely about yield—it is a decision dictated by substrate stability and selectivity control .
While biaryl phosphines (Buchwald ligands) dominate general amine arylation due to their promotion of reductive elimination via steric bulk, they often struggle with "small" nucleophiles like ammonia or acetone, leading to polyarylation or catalyst decomposition.
Key Takeaway: P,N-ligands utilize a hemilabile mechanism —a "latch-and-release" system—that stabilizes catalytic resting states without inhibiting turnover. This makes them the superior choice for ammonia monoarylation , hydrazine coupling , and selective mono-alpha-arylation of ketones.
Mechanistic Foundation: The Hemilability Advantage
To understand why P,N-ligands succeed where P-ligands fail, one must look beyond the steric parameters (Tolman cone angle) and examine the coordination sphere dynamics.
The "Hard-Soft" Mismatch
-
Biaryl Phosphines (L-Type): Rely on extreme steric bulk to enforce a monoligated [L-Pd-Ar-X] species. While active, this species is prone to deactivation via cyclometallation or aggregation if the nucleophile does not bind immediately.
-
P,N-Ligands (LX-Type / Hemilabile): The phosphorus (soft donor) binds tightly, while the nitrogen (hard donor, often morpholine or dimethylamine) binds reversibly.
The "Latch-and-Release" Cycle
-
Stabilization: After oxidative addition, the N-arm binds to Pd(II), forming a stable
-chelate. This prevents -hydride elimination or catalyst death. -
Activation: The incoming nucleophile (e.g., Ammonia) is small enough to displace the weak Pd-N interaction.
-
Turnover: The N-arm remains in proximity, ready to re-bind immediately after reductive elimination, protecting the Pd(0) species.
Figure 1: The hemilabile catalytic cycle. The "Resting" state (Yellow) is the critical differentiator, protecting the catalyst during the induction period of challenging substrates.
Comparative Analysis: Data & Performance
Case Study A: Monoarylation of Ammonia
Coupling ammonia (NH₃) is notoriously difficult because the resulting primary aniline (
Comparison: Mor-DalPhos (P,N) vs. tBu-BrettPhos (P)
| Feature | Mor-DalPhos (P,N) | tBu-BrettPhos (Biaryl P) |
| Selectivity | >95% Monoarylation | ~70-80% (Substrate dependent) |
| Temperature | Room Temp - 50°C | Usually >80°C |
| Mechanism | N-arm creates steric wall after NH₃ binding | Steric bulk hinders |
| Scope | Excellent for Heterocycles & Chlorides | Excellent for primary amines, weaker for NH₃ |
| Limitations | Sensitive to extreme steric bulk on Ar-Cl | Requires higher Pd loading for chlorides |
Experimental Evidence: In comparative studies (e.g., Stradiotto et al., Angew.[1][2] Chem. Int. Ed. 2010), Mor-DalPhos achieved quantitative yields of monoarylated products using aryl chlorides at room temperature. Traditional bulky phosphines often required significant heating or excess ammonia (10-20 equiv) to suppress polyarylation. Mor-DalPhos operates efficiently with just 2-3 equivalents of ammonia.
Case Study B: Alpha-Arylation of Acetone
Acetone is a "small" ketone. Monodentate ligands often allow the mono-arylated product to react again.
-
P,N-Ligand Advantage: The rigid bite angle and the bulky adamantyl groups on the Phosphorus of Mor-DalPhos create a specific pocket that accommodates the small enolate of acetone but sterically rejects the larger enolate of the mono-arylated product.
-
Result: Mor-DalPhos yields >90% mono-alpha-arylated acetone.[3] Standard ligands like BINAP or simple P(tBu)3 often result in mixtures of mono- and bis-arylated products.
Experimental Protocol: Ammonia Cross-Coupling
Standard Operating Procedure for Mor-DalPhos Mediated Amination
Safety Note: This reaction involves pressurized ammonia gas or solutions. Work in a well-ventilated fume hood.
Materials
-
Pre-catalyst: [(Mor-DalPhos)Pd(cinnamyl)Cl] (Preferred over in-situ mixing for consistency).
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃).
-
Ammonia Source: 0.5 M NH₃ in Dioxane (Commercial).
Step-by-Step Workflow
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a screw-cap reaction vial (equipped with a magnetic stir bar) with:
-
[(Mor-DalPhos)Pd(cinnamyl)Cl] (1–2 mol %).
-
NaOtBu (1.5 equiv).[4]
-
Aryl Chloride substrate (1.0 equiv).
-
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial. If the aryl chloride is a liquid, add it at this stage via syringe.
-
Ammonia Introduction: Add the NH₃ solution (0.5 M in dioxane, 3.0–4.0 equiv). Critical: Do not use a huge excess (e.g., liquid ammonia) unless necessary, as it can saturate the coordination sphere and inhibit the N-arm dissociation.
-
Reaction: Seal the vial tightly. Stir at Room Temperature for 2–12 hours. Checkpoint: If the substrate is an ortho-substituted aryl chloride, heat to 50°C.
-
Workup:
-
Vent the vial carefully to release excess NH₃.
-
Filter the mixture through a pad of Celite/Silica.
-
Wash with Ethyl Acetate.
-
Concentrate and purify via flash chromatography.
-
Decision Matrix: When to Use Which?
Do not default to P,N-ligands for everything. They are specialized tools. Use the decision tree below to select the correct ligand class.
Figure 2: Ligand selection logic. P,N-ligands are the "Special Forces" for small, problematic nucleophiles.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Induction Period) | Catalyst activation is slow. | Switch from in-situ mixing ( |
| Double Arylation (Ammonia) | N-arm is not re-binding fast enough. | Lower the temperature. Ensure you are using Mor-DalPhos specifically (Morpholine arm is optimized for this). |
| Catalyst Decomposition (Pd Black) | Instability of Pd(0). | Ensure strictly anhydrous conditions. P,N-ligands are more sensitive to oxidation/hydrolysis than some robust biaryl phosphines. |
| No Reaction with Ortho-Substrates | Steric crowding. | Switch to Me-DalPhos (Dimethylamino arm). It is smaller than the Morpholine arm, allowing bulky substrates to enter the coordination sphere. |
References
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.[5] Angewandte Chemie International Edition, 49(46), 8686–8690. [Link]
-
Lundgren, R. J., et al. (2010). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions. Angewandte Chemie International Edition, 49(24), 4071–4074. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Hesp, K. D., et al. (2011).[6] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[5][6] Journal of the American Chemical Society, 133(14), 5194–5197. [Link]
-
Alsabeh, P. G., et al. (2013).[7] An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature. Chemistry – A European Journal, 19(17), 5276-5284. [Link]
Sources
- 1. dal.ca [dal.ca]
- 2. PhPAd-DalPhos: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DalPhos Ligands [sigmaaldrich.com]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Mor-DalPhos: Strategic Application & Catalyst Selection Guide
Executive Summary
Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) represents a specialized tier of Buchwald-Hartwig ligands, engineered specifically to solve the "Ammonia Problem"—the monoarylation of ammonia and hydrazine. Unlike general-purpose biaryl phosphines (e.g., XPhos, RuPhos), Mor-DalPhos utilizes a P,N-hemilabile mechanism where the morpholine arm dynamically stabilizes the palladium center, preventing the formation of inactive bis-ligated complexes (PdL₂) while inhibiting β-hydride elimination.
However, its utility is not universal.[1] For standard primary or secondary amine couplings, Mor-DalPhos often suffers from lower turnover numbers (TON) and slower kinetics compared to the BrettPhos or RuPhos families. This guide delineates the precise operational window for Mor-DalPhos and provides data-backed alternatives for substrates where it underperforms.
Part 1: The Mechanism of Action (P,N-Hemilability)
To deploy Mor-DalPhos effectively, one must understand why it works. The ligand features a bulky P(1-Ad)₂ group for reductive elimination acceleration and a morpholine arm for hemilabile coordination.
The "Morpholine Switch"
In standard catalysis, small nucleophiles like ammonia often displace phosphine ligands, leading to catalyst death (Pd black). Mor-DalPhos prevents this via the "morpholine switch":
-
Resting State: The morpholine nitrogen binds to Pd(II), creating a stable 5-membered chelate that resists displacement by small nucleophiles.
-
Active State: During the critical deprotonation and reductive elimination steps, the Pd-N bond cleaves (hemilability), opening a vacant site for the reaction to proceed, before re-closing to protect the Pd(0) species.
Figure 1: The Mor-DalPhos catalytic cycle highlighting the protective "open/close" mechanism of the morpholine arm.[2][3][4][5]
Part 2: Limitations & Critical Failure Modes
Despite its dominance in ammonia coupling, Mor-DalPhos exhibits specific limitations that necessitate alternative catalysts.
Steric Overcrowding with Secondary Amines
The adamantyl groups on Mor-DalPhos are exceptionally bulky. While this promotes reductive elimination for small nucleophiles (NH₃), it creates severe steric clash with secondary amines (e.g., piperidine, diethylamine).
-
Observation: Low yields (<40%) and high catalyst loading required.
-
Mechanism: The amine cannot effectively approach the Pd(II) center due to the "wall" of adamantyl protons.
Instability with Strong Heterocycles
Certain N-heterocycles (e.g., imidazoles, pyridines) can out-compete the morpholine arm for binding, permanently displacing the ligand and leading to irreversible deactivation.
Cost & IP Constraints
Mor-DalPhos is a proprietary ligand (Dalhousie University patents). Its synthesis is more complex than the biaryl phosphine series (Buchwald ligands), leading to higher commercial costs per gram.
Part 3: Comparative Analysis & Alternatives
The following table provides a direct comparison of Mor-DalPhos against its primary competitors across varying substrate classes.
Table 1: Catalyst Performance Matrix
| Substrate Class | Mor-DalPhos Performance | Primary Alternative | Alternative Performance | Selection Logic |
| Ammonia (NH₃) | Excellent (Gold Standard) | CyPF-tBu (Josiphos) | Excellent | Use Mor-DalPhos for aryl chlorides at RT. Use CyPF-tBu for sterically hindered aryl halides. |
| Hydrazine (N₂H₄) | Excellent | tBuBrettPhos | Good | Mor-DalPhos provides higher selectivity for mono-arylation of hydrazine. |
| Primary Alkyl Amines | Moderate | BrettPhos / GPhos | Superior | BrettPhos offers faster kinetics; GPhos offers better stability at RT. |
| Secondary Amines | Poor | RuPhos | Dominant | RuPhos is specifically designed for secondary amines; Mor-DalPhos is too bulky. |
| Anilines | Good | XPhos | Excellent | XPhos is cheaper and more robust for standard aniline coupling. |
| Heterocycles | Variable | tBuXPhos | Superior | tBuXPhos resists deactivation by heteroatoms better than Mor-DalPhos. |
Part 4: Catalyst Selection Decision Tree
Use this logic flow to select the correct ligand for your specific transformation.
Figure 2: Ligand selection flowchart based on nucleophile class.
Part 5: Experimental Protocols
Protocol A: Ammonia Monoarylation (Mor-DalPhos System)
This protocol is optimized for the coupling of activated and deactivated aryl chlorides with ammonia gas or solutions.
Reagents:
-
Pd precursor: [Pd(cinnamyl)Cl]₂ (2.5 mol % Pd)
-
Ligand: Mor-DalPhos (5.0 mol %)[6]
-
Base: NaOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Ammonia Source: 0.5 M NH₃ in Dioxane (commercial) or NH₃ gas (1 atm).
Step-by-Step:
-
Pre-catalyst Formation: In a glovebox or under Argon, charge a vial with [Pd(cinnamyl)Cl]₂ and Mor-DalPhos. Add 1 mL dioxane and stir for 5 mins to form the active L-Pd species (solution turns from yellow to orange/red).
-
Expert Insight: Pre-complexation is critical. Adding reagents "all-in-one" often leads to lower yields due to unprotected Pd interacting with NH₃.
-
-
Substrate Addition: Add the aryl chloride (1.0 mmol) and NaOtBu (1.5 mmol).
-
Ammonia Introduction: Add the NH₃ solution (4-5 equiv) or purge the headspace with NH₃ gas.
-
Reaction: Seal the vessel tightly (pressure tube recommended). Stir at Room Temperature for 12–24 hours.
-
Note: If the substrate is ortho-substituted, heat to 60°C.
-
-
Workup: Dilute with EtOAc, filter through a celite/silica pad to remove Pd black, and concentrate.
Protocol B: Screening Alternative (BrettPhos/GPhos)
For primary alkyl amines where Mor-DalPhos conversion is <50%.
-
Catalyst: Use the oxidative addition precatalyst (e.g., BrettPhos Pd G3 or GPhos Pd G3) at 1–2 mol %.
-
Trustworthiness: G3 precatalysts ensure a 1:1 L:Pd ratio and eliminate the induction period.
-
-
Base: Use K₂CO₃ (weak base) for sensitive substrates or NaOtBu (strong base) for unactivated aryl chlorides.
-
Solvent: t-Amyl alcohol or t-BuOH is preferred over dioxane for these ligands to accelerate proton transfer.
References
-
Lundgren, R. J., & Stradiotto, M. (2010). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions.[2] Angewandte Chemie International Edition.
-
Tardiff, B. J., et al. (2012).[7] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Employing Mor-DalPhos.[7] Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
McCann, S. D., & Buchwald, S. L. (2020).[3] Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability (GPhos). Journal of the American Chemical Society.[3][8][9]
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates (CyPF-tBu). Journal of the American Chemical Society.[3][8][9]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
Reproducibility of Catalytic Results Using Mor-DalPhos: A Technical Comparison Guide
Topic: Reproducibility of catalytic results using Mor-DalPhos Content Type: Publish Comparison Guide
Executive Summary
In the landscape of palladium-catalyzed cross-coupling, Mor-DalPhos (N-[2-di(1-adamantyl)phosphino]phenylmorpholine) occupies a critical niche: the selective monoarylation of small, competitive nucleophiles like ammonia and hydrazine.[1][2][3][4] While dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) dominate general amine arylation, they often struggle with the specific selectivity required to prevent polyarylation in ammonia coupling or require elevated temperatures that degrade sensitive substrates.
This guide addresses the reproducibility crisis often encountered with Mor-DalPhos. Unlike simple bisphosphines, Mor-DalPhos relies on a hemilabile P,N-chelation mechanism. Failures in reproducibility are rarely due to the ligand itself but rather to the mismatch between the palladium precursor and the activation cycle required by this specific ligand class.
Part 1: Mechanistic Logic & Causality
To reproduce results, one must understand why the reaction works. Mor-DalPhos is not just a steric wall; it is a dynamic gatekeeper.
The Hemilabile P,N-Effect
Most Buchwald-type ligands are monodentate bulky phosphines. Mor-DalPhos is a P,N-hybrid .
-
Resting State: The morpholine nitrogen binds to Pd, creating a stable chelating ring that prevents catalyst decomposition.
-
Active State: The nitrogen arm detaches (hemilability) to open a coordination site for the incoming nucleophile (Ammonia/Amine).
-
Selectivity: The massive adamantyl groups on the phosphorus shield the metal center, physically blocking the approach of a second aryl group, thus enforcing monoarylation.
Reproducibility Pitfall #1: If you use a Pd precursor that cannot easily access the P,N-chelated state (e.g., Pd(OAc)₂ without a reductant), the active catalyst never forms.
Figure 1: The catalytic cycle of Mor-DalPhos. Note the "Amine Binding" step where the morpholine arm must de-coordinate to allow substrate entry, a feature distinct from biaryl monophosphines.
Part 2: Comparative Performance Analysis
Why choose Mor-DalPhos over the industry standards? The following table compares performance based on selectivity and conditions.
| Feature | Mor-DalPhos | BrettPhos | RuPhos | JosiPhos (CyPF-tBu) |
| Primary Target | Ammonia , Hydrazine, Acetone | Primary Amines | Secondary Amines | Ammonia (Historical) |
| Ammonia Selectivity | Excellent (>95% Mono) | Moderate (Risk of Diarylation) | Low | Good |
| Room Temp Activity | High (for Aryl Chlorides) | Moderate | High | Low (Requires Heat) |
| Precatalyst Stability | Air-Stable Solid | Air-Stable (G3/G4) | Air-Stable (G3/G4) | Air-Stable |
| Base Compatibility | Carbonates, Alkoxides, DBU | Alkoxides (Strong) | Alkoxides (Strong) | Alkoxides |
| Reproducibility Risk | High (Sensitive to Pd source) | Low (Standardized G-series) | Low | Moderate |
Key Takeaway: Use Mor-DalPhos for ammonia and hydrazine coupling where preventing over-arylation is the bottleneck. Use RuPhos/BrettPhos for standard amine couplings where steric hindrance of the amine is the primary challenge.
Part 3: Validated Experimental Protocol
Objective: Monoarylation of 4-chlorotoluene with Ammonia. Target Reproducibility: >90% Isolated Yield.
Critical Reagents & Equipment
-
Ligand: Mor-DalPhos (>98% purity). Note: Oxidation of the P-center kills activity. White solid = Good. Sticky/Yellow = Check ³¹P NMR.[2]
-
Pd Source: [Pd(cinnamyl)Cl]₂.[1] Do NOT substitute with Pd(OAc)₂ or Pd₂dba₃ unless you modify the protocol to include a reduction step. The cinnamyl precatalyst activates cleanly under basic conditions.
-
Ammonia Source: 0.5 M NH₃ in Dioxane (Commercial). Gas cylinders introduce variable concentration/pressure, hurting reproducibility.
-
Base: NaOtBu (Sodium tert-butoxide), sublimed grade. Moisture in the base is the #1 killer of this reaction.
Step-by-Step Workflow
-
Precatalyst Loading (In Glovebox or under Argon flow):
-
To a screw-cap vial, add [Pd(cinnamyl)Cl]₂ (1.5 mol %) and Mor-DalPhos (3.0 mol %).
-
Expert Insight: A 1:2 Pd:L ratio (per metal center, so 1:1 per Pd atom) is standard.
-
Add anhydrous Dioxane (1 mL/mmol substrate). Stir for 5 minutes.
-
Visual Check: Solution should turn from yellow to orange/red, indicating ligation.
-
-
Substrate Addition:
-
Add Aryl Chloride (1.0 equiv).
-
Add NaOtBu (1.5 equiv).
-
Note: If the base clumps immediately, your solvent is wet. Stop and distill solvent.
-
-
Ammonia Introduction:
-
Add NH₃ solution in dioxane (4-5 equiv).
-
Why excess? Ammonia is volatile; excess ensures pseudo-first-order kinetics relative to the amine and drives the equilibrium.
-
-
Reaction:
-
Seal tightly (Teflon-lined cap).
-
Stir at Room Temperature (25 °C) for 12–24 hours.
-
Validation: Monitor by GC/LC. Look for the disappearance of Ar-Cl.
-
-
Workup:
Figure 2: Operational workflow for ensuring active catalyst formation.
Part 4: Troubleshooting & Reproducibility Checklist
If yields are low (<50%), consult this matrix before repeating.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Conv) | Inactive Precatalyst | Ensure [Pd(cinnamyl)Cl]₂ is used. If using Pd(OAc)₂, you MUST add water/heat or a reductant, which is not recommended for this ligand. |
| Low Conversion (<40%) | Poisoned Catalyst | Check NaOtBu quality. If stored outside a glovebox, it is likely hydrolyzed to NaOH + tBuOH. Use fresh bottle. |
| Double Arylation | Ligand Oxidation | Oxidized Mor-DalPhos (P=O) cannot induce steric bulk. Check ligand ³¹P NMR (Signal at ~18 ppm is active; ~50 ppm is oxide). |
| Pd Black Formation | Unstable Ligation | Reaction temperature too high (>80°C) for the specific substrate, causing ligand dissociation. Lower temp to 40-60°C. |
References
-
Stradiotto, M., et al. "Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos."[1] Journal of Organic Chemistry, 2012.
-
Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Ammonia and Lithium Amide with Aryl Chlorides, Bromides, and Iodides." Chemistry - A European Journal, 2012.[6] (Seminal work on Ammonia coupling).
-
Sigma-Aldrich (Merck). "DalPhos Ligands Application Guide."
- Alsabeh, P. G., et al. "Palladium-catalyzed mono-alpha-arylation of acetone with aryl halides and tosylates." Angewandte Chemie International Edition, 2013.
Sources
- 1. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. DalPhos Ligands [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. dal.ca [dal.ca]
Engineering Selectivity: A Comparative Guide to Mor-DalPhos in Industrial C-N Coupling
Executive Summary
In the landscape of palladium-catalyzed Buchwald-Hartwig amination, ligand selection is rarely a "one-size-fits-all" decision.[1] While dialkylbiaryl phosphines (e.g., Buchwald ligands like BrettPhos and XPhos ) dominate general arylation, Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) has emerged as the premier specialist for "difficult" nucleophiles—specifically ammonia , hydrazine , and acetone .
This guide objectively analyzes Mor-DalPhos against its nearest competitors, providing experimental evidence of its superiority in chemoselective primary amine synthesis and hydrazine coupling, supported by industrial case studies in pharmaceutical intermediate synthesis.
Part 1: The Ammonia Challenge – Comparative Performance
The monoarylation of ammonia to generate primary anilines is notoriously difficult due to the high risk of polyarylation (forming secondary/tertiary amines) and catalyst poisoning.
The Competitors
-
Mor-DalPhos (Stradiotto Ligand): Features a bulky P(Ad)₂ group and a hemilabile morpholine arm.
-
AdBrettPhos (Buchwald Ligand): A sterically demanding biaryl phosphine designed specifically for primary amines.
-
Josiphos (CyPF-tBu): A ferrocenyl bisphosphine, effective but often requires higher loadings or specific substrates.
Performance Matrix: Ammonia Monoarylation
Conditions: Ar-Cl (1.0 equiv), Ammonia (0.5 M in dioxane), Base (NaOtBu), [Pd] precursor.
| Feature | Mor-DalPhos | AdBrettPhos | Josiphos (CyPF-tBu) |
| Primary Selectivity | High (>95:5) | High (>90:[1]10) | Moderate to High |
| RT Activity | Excellent (Many substrates couple at 25°C) | Good (Often requires 40-60°C for deactivated aryl chlorides) | Poor (Typically requires >80°C) |
| Ortho-Substitution | Excellent Tolerance (due to P(Ad)₂ bulk) | Excellent Tolerance | Moderate Tolerance |
| Precatalyst Stability | Air-stable solids (Gen 3 Palladacycles available) | Air-stable solids | Air-stable solids |
| Cost/Availability | Moderate (Specialty) | Moderate (Widely available) | High (Chiral scaffold) |
Experimental Insight: Why Mor-DalPhos Wins at RT
In head-to-head studies involving deactivated aryl chlorides (e.g., 4-chloroanisole), Mor-DalPhos frequently achieves full conversion at room temperature , whereas AdBrettPhos often requires mild heating (40–65°C) to achieve comparable kinetics.[1] This suggests a lower activation energy barrier for the oxidative addition/amine binding steps, facilitated by the hemilabile N-donor of the morpholine arm.
Part 2: The Hydrazine Breakthrough
While ammonia coupling is competitive, hydrazine coupling is where Mor-DalPhos stands almost unrivaled.[1] Coupling aryl halides with hydrazine (
-
The Innovation: Mor-DalPhos enables the selective monoarylation of hydrazine (and hydrazine surrogates) to form aryl hydrazines (
) directly from aryl chlorides and tosylates. -
Industrial Relevance: Aryl hydrazines are critical precursors for indoles (Fischer indole synthesis) and pyrazoles (e.g., Celecoxib , Edaravone ).
Comparative Yields: Hydrazine Cross-Coupling
Substrate: 4-chlorotoluene + Hydrazine hydrate[1]
| Ligand System | Yield (Mono-arylated) | Observation |
| Mor-DalPhos / [Pd] | 88% | Clean mono-arylation.[1] |
| BrettPhos / [Pd] | <10% | Complex mixture; catalyst deactivation. |
| BINAP / [Pd] | 0% | No reaction or reduction of Ar-Cl to Ar-H. |
Part 3: Industrial Case Study – Edaravone Derivatives[1][3]
Context: Edaravone (Radicava) is a neuroprotective agent used for ALS and stroke recovery. Novel derivatives require diverse N-arylations of the pyrazolone core.
Application: Researchers utilized Mor-DalPhos to synthesize a library of N-aryl edaravone analogs via the coupling of aryl hydrazines (synthesized using Mor-DalPhos) with ethyl acetoacetate derivatives.[1]
Protocol: Gram-Scale Synthesis of N-(4-methoxyphenyl)hydrazine
This protocol validates the scalability of the Mor-DalPhos system for intermediate synthesis.[1]
Reagents:
-
4-Chloroanisole (1.42 g, 10.0 mmol)[1]
-
Hydrazine hydrate (Assay 64%, 1.5 mL, 30.0 mmol)
-
Ligand: Mor-DalPhos (0.15 mmol, 1.5 mol%)[1]
-
Precatalyst:
(0.075 mmol, 0.75 mol%) -
Base: KOH (1.68 g, 30.0 mmol)
-
Solvent: 1,4-Dioxane (20 mL)
Methodology:
-
Catalyst Formation: In a glovebox or under Ar flow, charge a reaction vessel with
and Mor-DalPhos. Add 5 mL dioxane and stir for 5 mins to form the active species (solution turns from yellow to orange/brown). -
Reagent Addition: Add KOH (finely ground) and 4-chloroanisole.
-
Hydrazine Addition: Add the hydrazine hydrate via syringe. Note: Hydrazine is a reducing agent; ensure excess is used to prevent diazenylation.
-
Reaction: Seal the vessel and heat to 50°C for 4 hours. (Monitoring via HPLC should show consumption of aryl chloride).
-
Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (EtOAc/Hexanes) yields the aryl hydrazine as a pale yellow solid (Yield: ~1.2 g, 87%).
Validation: The resulting aryl hydrazine is then cyclized with ethyl acetoacetate to form the Edaravone analog.
Part 4: Mechanistic Blueprint[1]
The success of Mor-DalPhos lies in its P,N-hemilability .[1] Unlike rigid bidentate ligands (dppf) or monodentate bulky phosphines (BrettPhos), Mor-DalPhos switches coordination modes during the cycle.
The "Morpholine Switch" Mechanism
-
Resting State: The morpholine nitrogen binds to Pd, creating a stable, chelated species that resists decomposition.
-
Active State: Upon amine approach, the Pd-N bond breaks (hemilability), opening a coordination site for the incoming nucleophile (Ammonia/Hydrazine) without requiring high thermal energy to dissociate a strong phosphine.
-
Selectivity: The bulky Adamantyl groups on Phosphorus prevent the coordination of a second aryl amine product, thereby stopping the reaction at the mono-arylation stage.
Figure 1: The Mor-DalPhos catalytic cycle highlighting the hemilabile morpholine "switch" that facilitates small nucleophile binding.
References
-
Tardiff, B. J., et al. (2012).[2] "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos." Journal of Organic Chemistry. Link
-
Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition. Link
-
Alsabeh, P. G., et al. (2013). "An examination of the palladium/Mor-DalPhos catalyst system in the context of selective ammonia monoarylation at room temperature." Chemistry – A European Journal. Link
-
Crawford, S. M., et al. (2018).[3] "Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling." Canadian Journal of Chemistry. Link
-
Sigma-Aldrich Technical Guide. "DalPhos Ligands for C-N Bond Formation." Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine
As researchers and drug development professionals, our work with novel and complex molecules demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine, a bulky phosphine ligand. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity.
This document moves beyond a simple checklist, explaining the causality behind each recommendation. The inherent reactivity of the phosphine group, combined with the hazards associated with the morpholine moiety, necessitates a multi-faceted approach to waste management.
Hazard Assessment and Chemical Profile
-
Di(adamantan-1-yl)phosphino Group: This is a tertiary phosphine, which as a class, are known for their potential toxicity and reactivity. The phosphorus (III) center is susceptible to oxidation. While the bulky adamantyl groups provide significant steric hindrance, making the ligand relatively stable in its solid, crystalline form, it can be sensitive to oxidation when in solution and exposed to air.[1][2] Organophosphorus compounds are a broad class of chemicals, some of which are highly toxic and act as cholinesterase inhibitors.[3][4]
-
Morpholine Moiety: Morpholine is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[5][6][7][8] It is also suspected of damaging fertility or the unborn child.[5]
-
Aromatic Phenyl Group: This component is a stable aromatic system but serves as the backbone connecting the reactive phosphine and the hazardous morpholine groups.
Given this composite structure, the compound must be treated as a hazardous substance with multiple potential risks, including chemical reactivity, acute toxicity, and corrosivity.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable when handling this compound in any state—solid, in solution, or as waste. The rationale is to create a comprehensive barrier against dermal, ocular, and respiratory exposure.
| Hazard Class | Required PPE | Rationale |
| Dermal Contact / Corrosivity | Double-gloving: Inner nitrile glove, outer heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber). | The morpholine component is toxic in contact with skin and causes severe burns.[5][7] Standard laboratory gloves may offer insufficient protection against prolonged contact or spills. |
| Chemical-Resistant Apron or Lab Coat: Made of rubber or another resistant material. | To protect against splashes and spills that could contaminate personal clothing and underlying skin. | |
| Ocular Exposure | Chemical Splash Goggles and Face Shield: Must be worn together. | The compound and its components can cause severe eye damage.[5][6] Goggles protect against splashes, while the face shield offers a broader barrier for the entire face. |
| Respiratory Exposure | Work within a Certified Chemical Fume Hood: Always handle the solid compound and its solutions inside a fume hood. | Morpholine and potentially volatile degradation products are toxic if inhaled.[5][6] A fume hood is the primary engineering control to prevent respiratory exposure. |
| Respirator (if fume hood is not available or in case of a large spill): A NIOSH-approved respirator with an organic vapor cartridge. | This is a secondary line of defense for emergency situations. |
Waste Segregation and Containment: The First Line of Defense
Proper segregation is the cornerstone of safe chemical waste management. Cross-contamination can lead to dangerous reactions and complicates the disposal process.
Core Principle: Waste containing this compound must NEVER be mixed with other waste streams, particularly aqueous, acidic, or oxidizing wastes.
Containerization Protocol:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. The container must be clean, dry, and in good condition.[9] Do not use metal containers, as acids and bases can react with them.[10]
-
Labeling: The container must be labeled immediately with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards: "Toxic," "Corrosive," "Air Reactive (in solution)"
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Keep the waste container securely capped at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA), which should be under the direct control of laboratory personnel and away from heat or ignition sources.[10][11] Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
Step-by-Step Disposal and Decontamination Procedures
The disposal pathway depends on the nature of the waste: bulk compound/concentrated solutions, dilute solutions, or contaminated materials.
Workflow for Disposal Decision-Making
Caption: Decision workflow for proper segregation and disposal.
Protocol 1: Disposal of Bulk Solids and Concentrated Solutions
Principle: On-site chemical neutralization of bulk or concentrated organophosphorus compounds is strongly discouraged for laboratory personnel. The primary and safest method is disposal via a licensed hazardous waste contractor.
-
Transfer: Carefully transfer the solid waste or concentrated solution into the pre-labeled, compatible hazardous waste container inside a chemical fume hood.
-
Seal: Securely cap the container.
-
Store: Place the container in the designated SAA with secondary containment.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-list) in your SAA.[11]
Protocol 2: Management of Spills
Principle: Isolate, absorb, and containerize. Do not attempt to clean a large spill without proper training and equipment.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering, don the full PPE ensemble described in Section 2, including a respirator if necessary.
-
Contain: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect: Carefully scoop the contaminated absorbent into a designated solid hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.
-
Decontaminate: Clean the spill area using a cloth or sponge soaked in a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous solid waste.
-
Label & Dispose: Seal and label the waste container and manage it according to Protocol 1.
Protocol 3: Decontamination of Glassware and Equipment
Principle: A multi-step rinse and wash process is required to remove and neutralize residual chemical contamination. This entire procedure should be performed in a fume hood.
-
Initial Solvent Rinse: Rinse the glassware or equipment three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the organophosphorus compound.
-
Causality: The compound is organic-soluble, and this initial rinse removes the majority of the material.
-
Waste Management: Collect all solvent rinsate in a dedicated liquid hazardous waste container labeled appropriately.
-
-
Oxidative Decontamination (Optional - for trained personnel only): Prepare a fresh 5-10% hydrogen peroxide solution in an acetone or isopropanol base. Carefully rinse the glassware with this solution. The phosphine group can be oxidized to the significantly less toxic phosphine oxide.
-
CAUTION: This can be an exothermic reaction. Perform on a small scale first.
-
Waste Management: This rinsate should also be collected as hazardous waste.
-
-
Final Cleaning: Wash the glassware with a laboratory detergent and hot water. Rinse thoroughly with tap water, followed by a final rinse with deionized water.[12]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Regulatory Framework
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary governing bodies are:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[10] Academic laboratories may be subject to the alternative requirements under Subpart K of 40 CFR part 262.[13]
-
Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that information about chemical hazards is disseminated to all workers.[14][15] The standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan.[16]
By adhering to the protocols in this guide, your laboratory can ensure it operates in a safe, compliant, and environmentally responsible manner, building a culture of trust and scientific integrity that extends beyond the product itself.
References
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Safety Data Sheet: Morpholine. Carl ROTH.
-
Morpholine SDS, 110-91-8 Safety Data Sheets. ECHEMI.
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Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
Safety Data Sheet: Adamantane. Carl ROTH.
-
Disposal of aluminium phosphide residues. Nautical Institute.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
Morpholine - SAFETY DATA SHEET. Fisher Scientific.
-
Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. U.S. Environmental Protection Agency (EPA).
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Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate.
-
Morpholine - SAFETY DATA SHEET. PENTA s.r.o.
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Process for recovering phosphorus-containing ligands from metal complexes with phosphine ligands. Google Patents.
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
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Triple adamantane expands the boundary of phosphine ligands. ACS Publications.
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[Decontamination of organophosphorus compounds: Towards new alternatives]. PubMed.
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Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).
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Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA).
- Scavenging and Reclaiming Phosphines Associated with Group 10 Metal-Medi
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phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions (RSC Publishing).
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Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA).
- PHOSPHINE FUMIGATION: TRAINING MANUAL. Not available online.
-
Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Thieme Synlett.
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
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Transporting aluminium phosphide for fumigation. WorkSafe WA.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Organophosphate Toxicity Treatment & Management. Medscape.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Not available online.
-
Laboratory chemical waste disposal guidelines. University of Otago.
-
Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. ResearchGate.
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
-
Phosphine Ligand Application Guide. Sigma-Aldrich.
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Definitive Guide to the Safe Handling and Disposal of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine (Mor-DalPhos)
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine, a sophisticated Buchwald-Hartwig ligand commonly known as Mor-DalPhos. The guidance herein is rooted in established safety protocols for air-sensitive organophosphorus compounds and is designed to ensure both the integrity of your experiments and the safety of laboratory personnel.
Hazard Assessment and Chemical Profile
This compound is a white to yellow, crystalline solid that is valued as a P-N-ligand in palladium-catalyzed cross-coupling reactions.[1] Its unique structure, featuring bulky adamantyl groups and a morpholine moiety, imparts specific reactivity and hazards that must be understood and respected.
Core Hazards:
-
Air Sensitivity: The primary operational hazard is the compound's sensitivity to atmospheric oxygen.[1] The trivalent phosphine center is susceptible to oxidation, which can degrade the ligand, compromise its catalytic activity, and potentially form phosphine oxide byproducts. All handling must be performed under an inert atmosphere.
-
Chemical Toxicity: Based on its GHS classification and the nature of its constituent parts, Mor-DalPhos presents multiple toxicological risks:[1]
-
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.
-
Skin, Eye, and Respiratory Irritation (H315, H319, H335): The compound can cause irritation upon contact.[1] The morpholine component is known to cause severe skin burns and eye damage.[2][3][4]
-
Organophosphorus Compound: While Mor-DalPhos itself is a bulky solid, related organophosphorus compounds can be toxic.[5][6]
-
| Property | Value | Source |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Molecular Formula | C₃₀H₄₂NOP | [1][7] |
| Appearance | White to yellow crystal | [1] |
| Storage Temperature | 2-8°C | [1] |
| Key Sensitivity | Air Sensitive | [1] |
Engineering Controls: The Inert Atmosphere Imperative
The cornerstone of safely handling Mor-DalPhos is the strict exclusion of air and moisture. This is non-negotiable and requires specific engineering controls. The choice between a glove box and a Schlenk line depends on the scale and nature of the operation.
| Control Method | Advantages | Disadvantages | Best For |
| Glove Box | Provides a fully contained, high-purity inert environment. Ideal for manipulating solids (weighing, aliquoting). Minimizes risk of exposure. | Higher initial cost and maintenance. Requires more extensive user training. | Weighing the solid, preparing stock solutions, setting up small-scale reactions. |
| Schlenk Line | Versatile for solution-based chemistry and transfers. Lower cost than a glove box. Suitable for larger reaction volumes. | Requires more technical skill to maintain an inert atmosphere. Higher risk of minor leaks if technique is improper. Does not protect the user from the chemical itself. | Transferring solutions of the ligand via cannula or syringe; running reactions under an inert gas blanket. |
Causality: The trivalent phosphorus atom in Mor-DalPhos has a lone pair of electrons that is readily attacked by atmospheric oxygen. This oxidation is often irreversible and renders the ligand ineffective for its intended catalytic purpose. Working within a nitrogen or argon atmosphere prevents this degradation pathway. All operations, regardless of the chosen method, should be conducted within a certified chemical fume hood to provide a secondary layer of containment.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to protect against the chemical's irritant properties and potential for unforeseen exposure.
| PPE Component | Standard (Example) | Rationale for Use |
| Eye Protection | ANSI Z87.1 | Primary: Chemical splash goggles are required at all times to prevent contact with the solid or solutions. |
| Face Protection | ANSI Z87.1 | Secondary: A full-face shield must be worn over splash goggles when handling the material outside of a glove box. |
| Body Protection | NFPA 2112 | A flame-resistant lab coat provides protection against splashes and potential, albeit unlikely, ignition of solvents. |
| Hand Protection | ASTM F739 | Double-gloving with chemically resistant nitrile gloves is required. The outer glove is removed immediately after handling, minimizing contamination of equipment and subsequent exposure. |
| Respiratory | NIOSH Approved | While engineering controls are the primary defense, a respirator with an appropriate cartridge for organic vapors/particulates should be available for emergency spill response. |
PPE Donning and Doffing Workflow
Proper sequencing is critical to avoid cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plans: Step-by-Step Handling
Adherence to established protocols for air-sensitive reagents is essential.[8][9][10][11]
Protocol 1: Weighing Mor-DalPhos in a Glove Box (Preferred Method)
-
Preparation: Ensure the glove box atmosphere has low oxygen (<50 ppm) and moisture (<50 ppm) levels. Move all necessary items (spatulas, weigh boats, vials, balance) into the antechamber.
-
Purging: Thoroughly purge the antechamber at least three times by evacuating and backfilling with inert gas.
-
Transfer: Bring the items and the sealed container of Mor-DalPhos into the main glove box chamber. Allow the container to reach the ambient temperature inside the box to prevent condensation.
-
Weighing: Carefully open the container. Using a clean spatula, weigh the desired amount of the crystalline solid onto a weigh boat or directly into a pre-tared vial.
-
Sealing: Promptly and securely seal both the stock container and the vial containing the weighed portion. The vial should have a cap with a PTFE-lined septum for subsequent access via syringe.[9]
-
Cleanup: Clean the spatula and balance area within the glove box. All contaminated materials (e.g., used weigh boats) must be placed in a designated waste bag inside the box.
-
Exit: Remove the sealed vial and waste bag via the antechamber, following the proper purging procedure.
Protocol 2: Transferring a Mor-DalPhos Solution via Schlenk Line
This protocol assumes a solution of Mor-DalPhos has already been prepared in a sealed vial (e.g., a Sure/Seal™ bottle) inside a glove box.
Caption: Inert Atmosphere Solution Transfer Workflow.
-
System Preparation: Assemble the reaction glassware, ensuring all joints are well-greased and sealed. The reaction flask must be fitted with a rubber septum.
-
Inerting the Flask: Connect the reaction flask to the Schlenk line and perform a minimum of three vacuum/inert gas backfill cycles to remove all atmospheric gases. Leave the flask under a positive pressure of inert gas, confirmed by a bubbler.
-
Preparing for Transfer: Puncture the septum of the Mor-DalPhos solution vial with a needle connected to the inert gas manifold to ensure positive pressure.
-
Cannula Transfer: Carefully insert one end of a double-tipped needle (cannula) through the septum of the ligand vial, ensuring the tip is below the solution level. Insert the other end into the reaction flask.
-
Execution: The slight positive pressure in the ligand vial will gently push the solution through the cannula into the reaction flask. This transfer should be slow and controlled.
-
Completion: Once the desired volume is transferred, withdraw the cannula from the reaction flask first, then from the ligand vial, to prevent atmospheric contamination.
Emergency Response
| Situation | Immediate Action |
| Minor Spill | Inside Fume Hood: Use a chemical absorbent pad to collect the material. Place all contaminated materials in a sealed bag for hazardous waste disposal. Outside Hood: Evacuate the area. Prevent others from entering. Contact your institution's Environmental Health & Safety (EH&S) department immediately. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
Disposal Plan
Disposal of Mor-DalPhos and associated waste must be treated with the same care as its handling. All disposal activities must comply with institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: All contaminated solids, including gloves, weigh paper, absorbent pads, and septa, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing Mor-DalPhos should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles and cannulas must be disposed of in a designated sharps container.
-
-
Decontamination of Glassware:
-
Glassware that has come into contact with the compound should be rinsed with a small amount of an appropriate organic solvent (e.g., toluene or THF) under an inert atmosphere. This rinsate must be collected as hazardous liquid waste.
-
Following the initial rinse, the glassware can be carefully washed using a standard laboratory detergent.
-
-
Disposal of Gross/Excess Material:
-
Never dispose of solid Mor-DalPhos in standard trash or down the drain.
-
Small excess quantities may be quenched by experienced personnel following a validated institutional protocol. This often involves slow, controlled addition to an oxidizing solution (e.g., a dilute solution of sodium hypochlorite) in a fume hood with vigorous stirring and cooling. This procedure should not be attempted without prior approval and specific guidance from your institution's EH&S department.
-
-
Final Disposal:
References
- Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET.
- Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine.
- Fisher Scientific Company. (2025). Morpholine - SAFETY DATA SHEET.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Adamantane.
- Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
- Air Liquide. (n.d.). Safety Data Sheet - Phosphine.
- Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
- PubChem. (n.d.). N-Formylmorpholine.
- ChemicalBook. (2025). N-[2-(di-1-adamantylphosphino) phenyl]morpholine,98% Mor-DalPhos.
- PubChem. (n.d.). This compound.
- Advanced ChemBlocks. (n.d.). 4-[2-[Di(1-Adamantyl)phosphino]phenyl]morpholine.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- SmallMolecules.com. (n.d.). N-[2-(di-1-adamantylphosphino) phenyl]morpholine,98% Mor-DalPhos.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
Sources
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- 3. nexchem.co.uk [nexchem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C30H42NOP | CID 46848051 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
